molecular formula C8H9N3O4 B1678753 Nicorandil CAS No. 65141-46-0

Nicorandil

货号: B1678753
CAS 编号: 65141-46-0
分子量: 211.17 g/mol
InChI 键: LBHIOVVIQHSOQN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Nicorandil is a well-known antianginal agent that functions as a vasodilator with a unique dual mechanism of action, combining the properties of a nitrate donor and an ATP-sensitive potassium (KATP) channel opener . As a nitrate, it stimulates guanylate cyclase to increase cyclic GMP (cGMP), leading to the relaxation of vascular smooth muscle . Concurrently, its action as a KATP channel opener promotes potassium efflux, causing membrane hyperpolarization and vasodilation, which also provides cardioprotective effects by mimicking ischemic preconditioning . This dual activity results in coronary vasodilation, increasing blood and oxygen supply to the heart without causing a "steal phenomenon" . While clinically used for angina, its research value extends to studying cardiovascular diseases, reperfusion injury, and potential applications in experimental models of renal injury, pulmonary fibrosis, and inflammatory bowel diseases, where its two distinct mechanisms can be selectively investigated . Reported side effects in clinical settings include headache, dizziness, and gastrointestinal symptoms . Importantly, serious ulcerations of the gastrointestinal tract, skin, and mucosa have been reported, which do not respond to conventional treatment and only heal upon discontinuation of the compound . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-(pyridine-3-carbonylamino)ethyl nitrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O4/c12-8(7-2-1-3-9-6-7)10-4-5-15-11(13)14/h1-3,6H,4-5H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBHIOVVIQHSOQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NCCO[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8045692
Record name Nicorandil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Partly miscible
Record name Nicorandil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09220
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

65141-46-0
Record name Nicorandil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65141-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nicorandil [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065141460
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nicorandil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09220
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nicorandil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nicorandil
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.541
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NICORANDIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/260456HAM0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

92-93
Record name Nicorandil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09220
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Foundational & Exploratory

The Discovery and Synthesis of Nicorandil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nicorandil, a compound renowned for its unique dual mechanism of action, stands as a significant therapeutic agent in the management of angina pectoris.[1][2][3] Developed by the Japanese company Chugai Pharmaceutical Co., Ltd., it was first patented in 1976 and received its initial approval for medical use in Japan in 1983.[4][5] This technical guide provides an in-depth exploration of the discovery and synthesis of the this compound molecule, its intricate signaling pathways, and detailed experimental protocols for its synthesis and analysis. It is intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Development

The journey of this compound from a novel chemical entity to a clinically approved antianginal drug was pioneered by Chugai Pharmaceutical.[4][6] Its development was driven by the need for a vasodilator that could offer a distinct and advantageous mechanism of action compared to existing nitrates and calcium channel blockers. This compound emerged as a small molecule drug targeting ATP-sensitive potassium (KATP) channels, a novel approach at the time for treating cardiovascular diseases like heart failure and angina pectoris.[4]

Chemical Synthesis of this compound

The synthesis of this compound, chemically known as N-(2-nitroxyethyl)-pyridine-3-carboxamide, has been approached through several synthetic routes.[7] The core of these syntheses often involves the formation of an amide bond between a nicotinic acid derivative and a 2-aminoethyl nitrate precursor, or the nitration of a precursor already containing the nicotinamide moiety.

Synthetic Route 1: From N-(2-Hydroxyethyl)nicotinamide

A prevalent and well-documented method for synthesizing this compound involves the direct nitration of N-(2-hydroxyethyl)nicotinamide.[1][8] This intermediate can be synthesized from readily available starting materials such as nicotinic acid or its esters.

Experimental Protocol: Synthesis of N-(2-Hydroxyethyl)nicotinamide

This protocol describes the synthesis of the key intermediate, N-(2-hydroxyethyl)nicotinamide, from nicotinic acid.

  • Activation of Nicotinic Acid: A suspension of nicotinic acid (3.13 mmol) in anhydrous toluene (15 mL) is prepared. Thionyl chloride (6.26 mmol) is added, and the mixture is refluxed for 4 hours at 140°C.[9]

  • Solvent Removal: After cooling, the solvent is removed under vacuum to yield a solid residue.[9]

  • Washing: The solid residue is washed three times with ether.[9]

  • Amidation: Fresh anhydrous toluene (15 mL) and ethanolamine (12.52 mmol) are added to the washed residue. The mixture is stirred overnight at 50°C.[9]

  • Purification: Upon completion of the reaction, the solvent is removed under vacuum. The resulting solid residue is purified by silica gel column chromatography using a dichloromethane/methanol (9.2:0.8) eluent to yield N-(2-hydroxyethyl)nicotinamide as a white solid.[9]

Experimental Protocol: Nitration of N-(2-Hydroxyethyl)nicotinamide to this compound

This protocol details the final nitration step to produce this compound.

  • Preparation of Nitrating Mixture: In a 100ml three-neck reaction flask, add 68% dilute nitric acid (90.264 mmol). Cool the flask to 0-10°C in an ice bath.[8]

  • Addition of Reagents: Slowly and separately add propionic acid (20.00g) and propionic anhydride (15.00g) to the nitric acid while maintaining the temperature at 0-5°C. The addition should take approximately 15 minutes.[8]

  • Stirring: Continue stirring the mixture for 1.5 hours at 0-5°C.[8]

  • Addition of Intermediate: Add N-(2-hydroxyethyl)nicotinamide (30.088 mmol) to the reaction mixture. Remove the ice bath and allow the reaction to proceed at 20-30°C for 3.5 hours, with monitoring of the starting material's consumption.[8]

  • Work-up and Isolation: Pour the reaction solution into 50ml of 12% dilute ammonia water to precipitate the product. Cool the mixture to 0-5°C and stir to complete crystallization. Filter the white solid, and dry it under reduced pressure at 45°C for 10 hours to obtain this compound.[8]

A variation of this nitration uses a mixture of fuming nitric acid and N-(2-hydroxyethyl)-3-pyridinecarboxamide, stirred for 2 hours at -5.0°C. The reaction is quenched by pouring it into an ice-water mixture and neutralizing with calcium carbonate.[10] Another patented method utilizes nitric acid in the presence of acetic anhydride, which is reported to be a safer industrial process.[11][12][13][14]

Synthetic Route 2: From 2-Aminoethanol

An alternative synthesis of this compound begins with 2-aminoethanol, which involves a four-step process.[7][8]

Experimental Protocol: Synthesis of this compound from 2-Aminoethanol

  • Protection of the Amino Group: 2-aminoethanol is reacted with phthalic anhydride to protect the amino group. 2-aminoethanol (1M) is added dropwise to phthalic anhydride (1M) with continuous stirring. The mixture is then heated to 134°C to remove the water formed. The resulting solid, N-(2-hydroxyethyl)-phthalimide, is recrystallized from ethanol.[7]

  • Nitration: The protected amide is then nitrated using a nitrating mixture.[7]

  • Deprotection: The phthalimide group is removed by reacting the nitrated intermediate with hydrazine hydrate to yield 2-nitroxyethylamine.[7]

  • Condensation: 2-nitroxyethylamine (0.8 M) is dissolved in dry pyridine and cooled to 5-10°C. Nicotinoyl chloride hydrochloride (143 g) is added, and the mixture is stirred for 6 hours. After the reaction, pyridine is evaporated under vacuum. The residue is treated with a saturated solution of sodium bicarbonate to yield this compound as a free base.[7]

Synthetic Route 3: From Nicotinoyl Chloride and 2-Aminoethyl Nitrate

An early patented method describes the synthesis of this compound through the amide reaction between nicotinoyl chloride and 2-aminoethyl nitrate.[1] This method involves the reaction of nicotinic acid chloride hydrochloride with nitro-oxy-ethyl-amine nitrate in an organic solvent.[15]

Quantitative Data on Synthesis
Step/MethodStarting MaterialProductReagents/ConditionsYield (%)Melting Point (°C)Reference
Protection2-Aminoethanol, Phthalic AnhydrideN-(2-hydroxyethyl)-phthalimideHeat at 134°C98127[7]
DeprotectionPhthaloylamino-derivative2-nitroxyethylamineHydrazine hydrate85150 (Dec.)[7]
NitrationN-(2-hydroxyethyl)nicotinamideThis compoundNitric acid, propionic acid, propionic anhydride85.9-[8]
Optimized MethodNicotinic acid -> Ethyl nicotinateThis compound5 steps76.5 (Overall)91.5[16]
Step INicotinic acidEthyl nicotinateEthanol, H2SO4, reflux 4h71-[16]
Step IIEthyl nicotinateN-(2-Hydroxyethyl)nicotinamideMonoethanolamine, 160°C, 1h93-[16]
Step VIntermediate (4)This compoundNaNO3, acetonitrile, reflux 48h91-[16]

Mechanism of Action: Dual Signaling Pathways

This compound's therapeutic efficacy stems from its unique ability to act as both a nitric oxide (NO) donor and an ATP-sensitive potassium (KATP) channel opener.[2][17][18] This dual mechanism results in balanced arterial and venous vasodilation.[18]

Nitric Oxide Donor Pathway

The nitrate moiety in this compound's structure allows it to donate nitric oxide.[2][17] NO activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells.[1][2] This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1] Elevated cGMP levels then activate protein kinase G (PKG), which through a series of phosphorylation events, leads to a decrease in intracellular calcium levels and smooth muscle relaxation, resulting in vasodilation.[1] This pathway is primarily responsible for the venodilatory effects of this compound, which reduces cardiac preload.[18]

ATP-Sensitive Potassium (KATP) Channel Opening Pathway

This compound also directly opens ATP-sensitive potassium (KATP) channels in the plasma membrane of vascular smooth muscle cells.[1][18] This leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. Hyperpolarization inhibits the opening of voltage-gated calcium channels, thereby reducing the influx of calcium and leading to arterial vasodilation and a reduction in afterload.[2][18]

Furthermore, this compound opens mitochondrial KATP (mitoKATP) channels.[1][17] This action is believed to be a key component of its cardioprotective effects, offering protection against ischemia-reperfusion injury.[17][19] Interestingly, the NO-donor property of this compound can also indirectly contribute to the opening of mitoKATP channels through a PKG-dependent signaling pathway.[20][21]

Signaling Pathway Diagrams

Nicorandil_NO_Pathway This compound This compound NO Nitric Oxide (NO) This compound->NO donates sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates GTP GTP cGMP cGMP GTP->cGMP converted by sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Relaxation Smooth Muscle Relaxation PKG->Relaxation Vasodilation Vasodilation Relaxation->Vasodilation

Caption: Nitric Oxide Donor Signaling Pathway of this compound.

Nicorandil_KATP_Pathway cluster_cell Vascular Smooth Muscle Cell KATP_channel ATP-Sensitive K+ Channel (KATP) K_efflux K+ Efflux KATP_channel->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Ca_channel Voltage-Gated Ca2+ Channels Hyperpolarization->Ca_channel inhibits Ca_influx Ca2+ Influx Ca_channel->Ca_influx reduces Relaxation Smooth Muscle Relaxation Ca_influx->Relaxation leads to Vasodilation Vasodilation Relaxation->Vasodilation This compound This compound This compound->KATP_channel opens

Caption: KATP Channel Opening Signaling Pathway of this compound.

Experimental Workflow for Synthesis

The general workflow for the synthesis of this compound, particularly via the nitration of N-(2-hydroxyethyl)nicotinamide, can be visualized as a multi-step process involving synthesis of the intermediate followed by the final nitration and purification steps.

Nicorandil_Synthesis_Workflow cluster_intermediate Intermediate Synthesis cluster_final_product Final Product Synthesis Start Nicotinic Acid + Ethanolamine Reaction1 Amidation Reaction Start->Reaction1 Purification1 Column Chromatography Reaction1->Purification1 Intermediate N-(2-Hydroxyethyl)nicotinamide Purification1->Intermediate Nitration Nitration Reaction Intermediate->Nitration Workup Quenching and Precipitation Nitration->Workup Purification2 Filtration and Drying Workup->Purification2 FinalProduct This compound Purification2->FinalProduct

Caption: General Experimental Workflow for this compound Synthesis.

Conclusion

This compound represents a significant achievement in medicinal chemistry, offering a dual mechanism of action that provides comprehensive benefits in the treatment of angina. Its synthesis has been refined over the years to improve safety and efficiency. A thorough understanding of its discovery, synthetic pathways, and pharmacological action is crucial for the ongoing development of novel cardiovascular therapies. This guide provides a foundational resource for professionals dedicated to advancing the field of drug discovery and development.

References

Pharmacokinetics and pharmacodynamics of Nicorandil in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Nicorandil in Preclinical Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a unique antianginal agent possessing a dual mechanism of action, which distinguishes it from other cardiovascular drugs.[1][2][3][4] It functions as both a potassium channel activator and a nitric oxide (NO) donor, resulting in balanced coronary and peripheral vasodilation.[3][4] This dual action reduces both cardiac preload and afterload, improving myocardial oxygen supply without significantly increasing oxygen demand.[3][5] Preclinical studies in various animal models have been instrumental in elucidating its pharmacokinetic profile and pharmacodynamic effects, providing a foundational understanding for its clinical application in managing conditions like angina pectoris.[1][3][6]

Mechanism of Action

This compound's pharmacological effects stem from two primary pathways: the activation of ATP-sensitive potassium (K-ATP) channels and the donation of nitric oxide, which stimulates the cyclic guanosine monophosphate (cGMP) signaling cascade.[2][7][8]

  • Potassium Channel Activation: this compound opens ATP-sensitive potassium channels in the smooth muscle cells of blood vessels.[2][9] This action leads to an efflux of potassium ions (K+), causing hyperpolarization of the cell membrane. The hyperpolarization, in turn, inhibits the influx of calcium ions (Ca2+) through voltage-gated calcium channels.[9] The resulting decrease in intracellular calcium concentration leads to the relaxation of vascular smooth muscle, causing arterial vasodilation.[7][9] This reduces systemic vascular resistance and cardiac afterload.[3][7]

  • Nitric Oxide (NO) Donation: The nitrate moiety in this compound's structure enables it to act as an NO donor.[1][2][7] This leads to the activation of soluble guanylate cyclase (sGC) in vascular smooth muscle cells, which increases the production of cyclic guanosine monophosphate (cGMP).[2][10] Elevated cGMP levels activate protein kinase G (PKG), which mediates a reduction in intracellular calcium levels, resulting in venodilation.[2][11] This venous dilation reduces cardiac preload.[7] Some studies suggest this compound can elevate cGMP levels even without generating NO, indicating a complex interaction with this pathway.[10]

These two mechanisms work in concert to produce a balanced unloading of the heart. The predominance of one mechanism over the other can depend on the dose and the specific pathological condition being modeled.[1][12]

Nicorandil_KATP_Pathway This compound This compound KATP_Channel ATP-sensitive K+ Channel (KATP) This compound->KATP_Channel K_Efflux K+ Efflux KATP_Channel->K_Efflux Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization VGCC Voltage-Gated Ca2+ Channels (VGCC) Hyperpolarization->VGCC Inhibition Ca_Influx ↓ Intracellular Ca2+ VGCC->Ca_Influx Vasodilation Arterial Vasodilation (Afterload Reduction) Ca_Influx->Vasodilation

Diagram 1: this compound's K-ATP Channel Activation Pathway.

Nicorandil_NO_Pathway This compound This compound (Nitrate Moiety) NO_Release Nitric Oxide (NO) Donation This compound->NO_Release sGC Soluble Guanylate Cyclase (sGC) NO_Release->sGC Activation GTP_cGMP GTP → cGMP sGC->GTP_cGMP PKG Protein Kinase G (PKG) Activation GTP_cGMP->PKG Ca_Reduction ↓ Intracellular Ca2+ PKG->Ca_Reduction Vasodilation Venous Vasodilation (Preload Reduction) Ca_Reduction->Vasodilation

Diagram 2: this compound's Nitric Oxide (NO) Donor Pathway.

Pharmacokinetics in Preclinical Models

Pharmacokinetic studies in animal models such as dogs, rats, and rabbits have been crucial for characterizing the absorption, distribution, metabolism, and excretion (ADME) of this compound. The drug is generally characterized by rapid absorption and elimination.[13][14][15]

Table 1: Summary of Pharmacokinetic Parameters of this compound in Preclinical Models

SpeciesDoseRouteTmax (h)t1/2 (h)Vd (L/kg)Bioavailability (%)Reference
Beagle Dog 2.5 mg/kgIV-0.73 ± 0.110.67 ± 0.04-[13]
Beagle Dog 2.5 mg/kgOral0.58 ± 0.11--72 ± 7[13]
Beagle Dog 0.1 mg/kgOral0.4 ± 0.10.8 ± 0.1--[16]
Beagle Dog 0.3 mg/kgOral0.5 ± 0.10.9 ± 0.2--[16]
Beagle Dog 1.0 mg/kgOral0.6 ± 0.21.0 ± 0.1--[16]
Rat 3 mg/kgOral0.25---[17]
  • Absorption: Following oral administration, this compound is rapidly and almost completely absorbed.[15][18] In dogs, peak plasma concentrations (Tmax) are reached in approximately 0.58 hours.[13] In rats, Tmax is even shorter, at around 15 minutes (0.25 hours).[17] It exhibits good oral bioavailability, calculated at 72% in dogs, indicating a lack of significant first-pass metabolism.[13][15][18]

  • Distribution: this compound has an apparent volume of distribution (Vd) of approximately 0.67 L/kg in dogs, and it is weakly bound to plasma proteins (free fraction >75%).[13][15][19]

  • Metabolism: The primary metabolic pathway for this compound is denitration to form its main, pharmacologically inactive metabolite, N-(2-hydroxyethyl)-nicotinamide.[13][20][21] This is followed by further metabolism into the nicotinamide pathway.[21]

  • Excretion: The inactive metabolites are primarily eliminated via the kidneys and excreted in the urine.[19][21]

Pharmacodynamics in Preclinical Models

Preclinical pharmacodynamic studies have demonstrated this compound's effectiveness in various cardiovascular models.

  • Vasodilation and Hemodynamic Effects: this compound induces a balanced vasodilation of both arteries and veins.[3] In anesthetized dogs, it has been shown to decrease coronary vascular resistance and increase coronary blood flow.[3][22] It reduces both preload and afterload, leading to a decrease in mean arterial pressure.[3][23] Unlike some other vasodilators, it has minimal effect on myocardial contractility or heart rate at therapeutic doses.[5][24]

  • Cardioprotection: A significant aspect of this compound's pharmacodynamics is its cardioprotective effect, often attributed to the opening of mitochondrial K-ATP channels, which mimics ischemic preconditioning.[1][2][4] In dog models of myocardial stunning, this compound demonstrated beneficial effects that were blocked by the K-ATP channel blocker glibenclamide.[1] It has also been shown to attenuate cardiac fibrosis in rat models of myocardial infarction.[1]

  • Effects on Collateral Blood Flow: In a canine model of chronic coronary occlusion, this compound was found to increase myocardial blood flow across the ventricular wall, particularly when aortic blood pressure was maintained.[22]

Experimental Protocols

Pharmacokinetic Analysis

A typical preclinical pharmacokinetic study involves administering this compound to an animal model and collecting serial blood samples to determine the drug's concentration over time.

1. Animal Model and Dosing:

  • Species: Wistar rats or Beagle dogs are commonly used.[13][20]

  • Housing: Animals are housed under standard laboratory conditions with controlled temperature, humidity, and light-dark cycles.

  • Dosing: For oral studies, this compound is administered via oral gavage at specified doses (e.g., 2.5 mg/kg in dogs).[13] For intravenous studies, the drug is administered via a suitable vein (e.g., cephalic vein).[13]

2. Blood Sample Collection:

  • Blood samples are collected at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[25]

  • In rats, blood is often collected via retro-orbital puncture, while in dogs or rabbits, it is collected from a marginal ear or cephalic vein.[25][26]

  • Samples are collected into tubes containing an anticoagulant (e.g., heparin or EDTA) and centrifuged to separate the plasma, which is then stored at -80°C until analysis.

3. Bioanalytical Method (LC-MS/MS):

  • Principle: A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is highly sensitive and specific for quantifying this compound and its denitrated metabolite in plasma.[20]

  • Sample Preparation: A liquid-liquid extraction is performed to isolate the drug and its metabolite from the plasma matrix.

  • Chromatography: Separation is achieved using a C18 column with an isocratic mobile phase, such as methanol and aqueous ammonium acetate.[20]

  • Mass Spectrometry: Detection is performed using an electrospray ionization source in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for this compound (e.g., m/z 212 → 135) and its metabolite (e.g., m/z 166 → 106).[20]

  • Quantification: Calibration curves are constructed over a range of 5-15,000 ng/mL to quantify the concentrations in the unknown samples.[20]

PK_Workflow cluster_animal In-Life Phase cluster_lab Bioanalytical Phase cluster_data Data Analysis Phase Dosing Animal Dosing (e.g., Oral Gavage) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Extraction Sample Extraction (Liquid-Liquid) Processing->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Data Quantification Analysis->Quantification PK_Calc Calculate PK Parameters (Cmax, Tmax, AUC, t1/2) Quantification->PK_Calc

Diagram 3: General Workflow for a Preclinical Pharmacokinetic Study.
Pharmacodynamic Assessment: Coronary Vasodilation

This protocol describes a method to assess the effect of this compound on coronary blood flow in an anesthetized dog model.

1. Animal Preparation:

  • Model: Anesthetized dogs with a well-developed collateral circulation produced by Ameroid constriction of a coronary artery (e.g., the left anterior descending artery) for 6-8 weeks.[22]

  • Instrumentation: Animals are instrumented to measure mean arterial pressure, left ventricular systolic pressure, and heart rate. Catheters are placed for drug infusion and blood sampling.

2. Measurement of Myocardial Blood Flow:

  • Technique: The radioactive microsphere technique is used to determine regional myocardial perfusion.[22]

  • Procedure: Microspheres labeled with a radioactive isotope are injected into the left atrium. They distribute throughout the myocardium in proportion to blood flow and become lodged in the microcirculation.

  • A reference blood sample is withdrawn at a constant rate during the microsphere injection to calculate absolute blood flow.

3. Experimental Protocol:

  • A baseline measurement of hemodynamics and myocardial blood flow is taken.

  • This compound is infused intravenously at low and high doses (e.g., 25 and 50 µg/kg/min).[22]

  • Hemodynamic parameters are continuously monitored.

  • At each dose level, a second and third injection of differently labeled microspheres are administered to measure changes in myocardial blood flow.

  • After the experiment, the heart is excised, and tissue samples from different myocardial regions are collected to determine their radioactivity and calculate regional blood flow.

4. Data Analysis:

  • Myocardial blood flow (in mL/min/g) is calculated for each region (e.g., normal and ischemic zones, subepicardium and subendocardium).

  • Changes in blood flow from baseline are compared across different doses of this compound.

PD_Workflow cluster_prep Surgical Preparation cluster_exp Experimental Phase cluster_analysis Post-Mortem Analysis Anesthesia Anesthetize Animal (e.g., Dog) Instrumentation Instrument for Hemodynamic Monitoring (BP, HR) Anesthesia->Instrumentation Baseline Baseline Measurement (Hemodynamics + Microspheres) Instrumentation->Baseline Infusion Infuse this compound (Dose 1) Baseline->Infusion Measure1 Repeat Measurement (Hemodynamics + Microspheres) Infusion->Measure1 Infusion2 Infuse this compound (Dose 2) Measure1->Infusion2 Measure2 Repeat Measurement (Hemodynamics + Microspheres) Infusion2->Measure2 Tissue Excise Heart & Sample Tissue Measure2->Tissue Count Measure Radioactivity Tissue->Count Calculate Calculate Regional Myocardial Blood Flow Count->Calculate

References

Nicorandil's Molecular Mechanisms Beyond KATP Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicorandil is a well-established anti-anginal agent renowned for its dual mechanism of action, traditionally attributed to its nitrate-like effects and its ability to open sarcolemmal ATP-sensitive potassium (KATP) channels. However, a growing body of evidence reveals a more complex pharmacological profile, with several molecular targets beyond the sarcolemmal KATP channels contributing to its therapeutic effects. This technical guide provides an in-depth exploration of these alternative molecular targets and signaling pathways, offering valuable insights for researchers and professionals in drug development. We will delve into the quantitative data, detailed experimental protocols, and the intricate signaling cascades modulated by this compound.

Mitochondrial ATP-Sensitive Potassium (mitoKATP) Channels

A primary alternative target for this compound is the mitochondrial ATP-sensitive potassium (mitoKATP) channel. Activation of these channels is a key mechanism underlying this compound's cardioprotective effects, distinct from its action on sarcolemmal KATP channels.[1]

Quantitative Data
ParameterValueSpecies/ModelMeasurement MethodReference
EC50 (ROS Production)24 µMRabbit CardiomyocytesReactive Oxygen Species (ROS) Production[2]
EC50 (ROS Production with PKG inhibitor)69 µMRabbit CardiomyocytesReactive Oxygen Species (ROS) Production[2]
Effective Concentration for mitoKATP activation≥ 10 µMRabbit Ventricular MyocytesFlavoprotein Fluorescence[1]
Experimental Protocol: Assessing mitoKATP Channel Opening via ROS Production

This protocol is adapted from studies measuring reactive oxygen species (ROS) as a marker for mitoKATP channel opening.[2]

Objective: To quantify the effect of this compound on mitoKATP channel opening by measuring changes in ROS production in isolated cardiomyocytes.

Materials:

  • Isolated adult rabbit cardiomyocytes

  • This compound solutions of varying concentrations

  • 5-hydroxydecanoate (5-HD) - a selective mitoKATP channel inhibitor

  • S-nitroso-N-acetylpenicillamine (SNAP) - an NO donor (positive control)

  • Diazoxide - a selective mitoKATP channel opener (positive control)

  • Rp-8-Br-cGMPs - a PKG inhibitor

  • ODQ - a soluble guanylate cyclase (sGC) antagonist

  • Fluorescent ROS indicator (e.g., 2',7'-dichlorodihydrofluorescein diacetate, DCFH-DA)

  • Confocal microscope or fluorescence plate reader

Procedure:

  • Cell Preparation: Isolate adult rabbit cardiomyocytes using standard enzymatic digestion protocols.

  • Loading with ROS Indicator: Incubate the isolated cardiomyocytes with DCFH-DA according to the manufacturer's instructions to load the cells with the ROS-sensitive dye.

  • Experimental Groups:

    • Control (vehicle)

    • This compound (dose-response concentrations)

    • This compound + 5-HD (to confirm mitoKATP channel involvement)

    • This compound + Rp-8-Br-cGMPs (to assess the role of PKG)

    • This compound + ODQ (to assess the role of sGC)

    • Diazoxide (positive control for direct mitoKATP opening)

    • SNAP (positive control for NO-mediated effects)

  • Treatment: Add the respective compounds to the loaded cardiomyocytes.

  • Image/Fluorescence Acquisition: After a suitable incubation period, measure the fluorescence intensity using a confocal microscope or a fluorescence plate reader. An increase in fluorescence indicates an increase in ROS production, which is a surrogate for mitoKATP channel opening.

  • Data Analysis: Quantify the fluorescence intensity for each group. For dose-response experiments, plot the change in fluorescence against the this compound concentration to determine the EC50 value.

Signaling Pathway

This compound can open mitoKATP channels both directly and indirectly. The indirect pathway involves its nitric oxide (NO) donating properties, which activate soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent activation of protein kinase G (PKG).[2]

G This compound This compound mitoKATP Mitochondrial KATP Channel This compound->mitoKATP Direct Activation NO Nitric Oxide (NO) This compound->NO Cardioprotection Cardioprotection mitoKATP->Cardioprotection Leads to sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation cGMP cGMP sGC->cGMP Conversion of GTP PKG Protein Kinase G (PKG) cGMP->PKG Activation PKG->mitoKATP Phosphorylation/ Activation

Caption: Dual activation of mitoKATP channels by this compound.

Nitric Oxide (NO) - cGMP Signaling Pathway

This compound's nitrate moiety enables it to act as an NO donor, a fundamental aspect of its pharmacology that extends beyond KATP channel activation. This leads to the activation of the canonical NO-cGMP signaling pathway.

Quantitative Data
ParameterValueSpecies/ModelMeasurement MethodReference
This compound concentration for sGC stimulation3-30 mMBovine Coronary Arteries (in vitro)Guanylate Cyclase Activity Assay[3]
Experimental Protocol: Measurement of cGMP Levels

This protocol is based on radioimmunoassay (RIA) methods used to quantify cGMP.[4]

Objective: To measure the effect of this compound on intracellular cGMP concentrations in vascular smooth muscle tissue.

Materials:

  • Bovine coronary artery strips

  • This compound solutions of varying concentrations

  • Radioimmunoassay (RIA) kit for cGMP

  • Phosphodiesterase inhibitors (e.g., IBMX) to prevent cGMP degradation

  • Liquid nitrogen for snap-freezing

  • Tissue homogenizer

Procedure:

  • Tissue Preparation: Prepare isolated bovine coronary artery strips and mount them in an organ bath.

  • Treatment: Incubate the tissue strips with different concentrations of this compound for a defined period. Include a control group with vehicle treatment.

  • Sample Collection: At the end of the incubation period, rapidly freeze the tissue samples in liquid nitrogen to stop enzymatic activity.

  • Homogenization: Homogenize the frozen tissue samples in an appropriate buffer.

  • cGMP Extraction: Perform an extraction procedure (e.g., using trichloroacetic acid) to isolate cGMP from the tissue homogenate.

  • Radioimmunoassay: Quantify the cGMP levels in the extracts using a commercial cGMP RIA kit, following the manufacturer's instructions.

  • Data Analysis: Express cGMP levels relative to the total protein concentration in the tissue homogenate. Plot the cGMP concentration against the this compound concentration to establish a dose-response relationship.

Signaling Pathway

G This compound This compound NO Nitric Oxide (NO) This compound->NO Donation sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Leads to

Caption: this compound's NO-cGMP signaling pathway.

Other Ion Channels

This compound's influence extends to other ion channels, contributing to its overall vascular effects.

Large-Conductance Ca2+-Activated K+ (BKCa) and Voltage-Gated K+ (Kv) Channels

Studies on human bypass grafts suggest that this compound's vasodilatory effects are also mediated through the opening of BKCa and Kv channels, likely in a cGMP-dependent manner.[5]

Quantitative Data

Currently, specific dose-response data for this compound's direct effect on BKCa and Kv channels is limited in the reviewed literature. The observed effects are often linked to the downstream consequences of cGMP elevation.

Experimental Protocol: Patch-Clamp Electrophysiology for BKCa and Kv Channels

Objective: To characterize the effects of this compound on BKCa and Kv channel currents in vascular smooth muscle cells.

Materials:

  • Isolated vascular smooth muscle cells (e.g., from human internal mammary artery for BKCa or saphenous vein for Kv)

  • Whole-cell patch-clamp setup

  • This compound solutions

  • Iberiotoxin (selective BKCa channel blocker)

  • 4-aminopyridine (4-AP, a blocker of Kv channels)

  • ODQ (sGC inhibitor) to test for cGMP dependency

  • Appropriate intracellular and extracellular recording solutions

Procedure:

  • Cell Preparation: Isolate single smooth muscle cells from the relevant vascular tissue.

  • Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration.

  • Current Elicitation: Apply appropriate voltage protocols to elicit BKCa or Kv currents.

  • Drug Application: Perfuse the cell with this compound and observe changes in the channel currents.

  • Pharmacological Blockade: Co-apply this compound with iberiotoxin or 4-AP to confirm the specific channel involvement.

  • Investigating cGMP Dependence: Pre-incubate cells with ODQ before this compound application to determine if the effects on BKCa and Kv channels are mediated by the cGMP pathway.

  • Data Analysis: Analyze the current-voltage (I-V) relationships and channel kinetics before and after drug application.

Na+/Ca2+ Exchanger (NCX)

This compound has been shown to enhance the activity of the cardiac Na+/Ca2+ exchanger (NCX1) via the cGMP pathway.

Quantitative Data
ParameterValueSpecies/ModelMeasurement MethodReference
EC50 (outward I_NCX)15.0 µMGuinea Pig Ventricular MyocytesWhole-cell Patch Clamp
EC50 (inward I_NCX)8.7 µMGuinea Pig Ventricular MyocytesWhole-cell Patch Clamp
Transient Receptor Potential Vanilloid 1 (TRPV1) Channels

Recent evidence suggests that this compound may modulate TRPV1 channels, contributing to its antinociceptive effects.[6] Molecular docking studies support a potential interaction.[6]

Quantitative Data

Quantitative data on the direct activation or inhibition of TRPV1 channels by this compound, such as EC50 or IC50 values from functional assays, are not yet extensively documented.

PI3K/Akt Signaling Pathway

The cardioprotective effects of this compound are also linked to the activation of the PI3K/Akt signaling pathway, which is a crucial regulator of cell survival and apoptosis.

Experimental Protocol: Western Blotting for PI3K/Akt Pathway Activation

Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt pathway.

Materials:

  • Cell culture (e.g., cardiomyocytes) or tissue samples

  • This compound

  • LY294002 (PI3K inhibitor)

  • Lysis buffer

  • Primary antibodies (e.g., anti-phospho-PI3K, anti-total-PI3K, anti-phospho-Akt, anti-total-Akt)

  • HRP-conjugated secondary antibodies

  • Western blotting apparatus and reagents

Procedure:

  • Sample Preparation: Treat cells or tissues with this compound, with or without the PI3K inhibitor LY294002.

  • Protein Extraction: Lyse the cells or tissues to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with primary antibodies against the phosphorylated and total forms of PI3K and Akt.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Perform densitometric analysis of the bands to quantify the levels of phosphorylated proteins relative to the total protein levels.

Signaling Pathway

G This compound This compound PI3K PI3K This compound->PI3K Activates Akt Akt PI3K->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellSurvival Cell Survival Akt->CellSurvival Promotes Cardioprotection Cardioprotection CellSurvival->Cardioprotection

References

An In-depth Technical Guide to the Cellular Signaling Pathways Modulated by Nicorandil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicorandil is a unique antianginal agent with a dual mechanism of action, functioning as both a potassium channel opener and a nitric oxide (NO) donor. This dual functionality allows it to modulate a complex network of intracellular signaling pathways, leading to vasodilation and cardioprotective effects. This technical guide provides a comprehensive overview of the core cellular signaling pathways affected by this compound, presenting quantitative data, detailed experimental protocols for key assays, and visual representations of the molecular interactions. This document is intended to serve as a valuable resource for researchers and professionals involved in cardiovascular drug discovery and development.

Core Mechanisms of Action

This compound's pharmacological effects are primarily attributed to two distinct molecular actions:

  • ATP-Sensitive Potassium (K-ATP) Channel Opening: this compound directly activates ATP-sensitive potassium (K-ATP) channels in the plasma membrane of vascular smooth muscle cells and in the inner mitochondrial membrane of cardiomyocytes.[1]

  • Nitric Oxide (NO) Donation: The nitrate moiety in this compound's structure serves as a source of nitric oxide (NO), which plays a crucial role in vasodilation.[2]

These two primary mechanisms trigger a cascade of downstream signaling events that ultimately mediate the therapeutic effects of the drug.

Key Signaling Pathways Modulated by this compound

K-ATP Channel-Mediated Hyperpolarization and Vasodilation

Activation of sarcolemmal K-ATP channels by this compound leads to an efflux of potassium ions from vascular smooth muscle cells. This results in hyperpolarization of the cell membrane, which in turn inhibits voltage-gated calcium channels. The subsequent decrease in intracellular calcium concentration leads to smooth muscle relaxation and arterial vasodilation.[1]

KATP_Channel_Pathway This compound This compound KATP_Channel Sarcolemmal K-ATP Channel This compound->KATP_Channel Activates K_Efflux K+ Efflux KATP_Channel->K_Efflux Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization VGCC Voltage-Gated Ca2+ Channels Hyperpolarization->VGCC Inhibits Ca_Influx Ca2+ Influx VGCC->Ca_Influx Mediates Intra_Ca ↓ Intracellular [Ca2+] Ca_Influx->Intra_Ca Decreases Relaxation Smooth Muscle Relaxation Intra_Ca->Relaxation Vasodilation Arterial Vasodilation Relaxation->Vasodilation

This compound's K-ATP channel-mediated vasodilation pathway.
Nitric Oxide (NO) - cGMP Signaling Pathway

This compound, through its nitrate group, donates nitric oxide (NO).[2] NO activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells, which catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3][4] Elevated cGMP levels then activate protein kinase G (PKG), leading to a reduction in intracellular calcium levels and subsequent smooth muscle relaxation and venodilation.[5]

NO_cGMP_Pathway This compound This compound NO Nitric Oxide (NO) This compound->NO Donates sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Ca_Reduction ↓ Intracellular [Ca2+] PKG->Ca_Reduction Relaxation Smooth Muscle Relaxation Ca_Reduction->Relaxation Venodilation Venodilation Relaxation->Venodilation

This compound's NO-cGMP signaling pathway.
PI3K/Akt Survival Pathway

This compound has been shown to activate the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is a critical regulator of cell survival and apoptosis.[6][7] Activation of this pathway by this compound can lead to the phosphorylation and activation of Akt, which in turn can phosphorylate and inactivate pro-apoptotic proteins such as Bad and Bax, while promoting the activity of anti-apoptotic proteins like Bcl-2.[6][8] This anti-apoptotic effect is a key component of this compound's cardioprotective properties.

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Activates Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt (Active) Pro_Apoptotic Pro-apoptotic Proteins (e.g., Bad, Bax) pAkt->Pro_Apoptotic Inhibits Anti_Apoptotic Anti-apoptotic Proteins (e.g., Bcl-2) pAkt->Anti_Apoptotic Activates Apoptosis Apoptosis Pro_Apoptotic->Apoptosis Promotes Cell_Survival Cell Survival Anti_Apoptotic->Cell_Survival Promotes

This compound's activation of the PI3K/Akt survival pathway.
Extracellular Signal-Regulated Kinase (ERK1/2) Pathway

This compound has also been implicated in the modulation of the Extracellular Signal-Regulated Kinase (ERK1/2) pathway, a key component of the mitogen-activated protein kinase (MAPK) cascade.[9] The activation of ERK1/2 by this compound can contribute to its cellular protective effects.

Mitochondrial Signaling

A significant aspect of this compound's cardioprotective effects is its action on mitochondria. By opening mitochondrial K-ATP (mitoK-ATP) channels, this compound can:

  • Modulate Mitochondrial Membrane Potential: Opening of mitoK-ATP channels leads to potassium influx into the mitochondrial matrix, causing a partial depolarization of the inner mitochondrial membrane.

  • Regulate Reactive Oxygen Species (ROS) Production: This depolarization can lead to a mild increase in reactive oxygen species (ROS) production, which can act as signaling molecules to trigger protective pathways.[10]

  • Inhibit Mitochondrial Permeability Transition Pore (mPTP) Opening: this compound can inhibit the opening of the mPTP, a critical event in apoptosis and cell death.[11]

  • Preserve Mitochondrial Function: By these mechanisms, this compound helps to preserve mitochondrial integrity and function during periods of cellular stress, such as ischemia-reperfusion injury.[11]

Quantitative Data Summary

The following tables summarize key quantitative data related to the pharmacological effects of this compound on various cellular targets and signaling pathways.

ParameterValueCell/Tissue TypeReference
EC50 for K-ATP Channel Activation 74 µMGuinea-pig cardiac cells[12]
EC50 for ROS Production 24 µMRabbit cardiomyocytes[13]
Concentration for cGMP Elevation 0.47-473 µM (dose-dependent)Bovine coronary arteries[14]
Concentration for PI3K/Akt Activation 0.1, 0.5, 1 mM (dose-dependent)SH-SY5Y cells[15]
Concentration for ERK1/2 Activation Dose-dependentPC12 cells[9]

Table 1: In Vitro Pharmacological Data for this compound

ParameterDoseSpeciesEffectReference
Plasma Concentration (Oral) 3 mg/kgRat~2,600 ng/mL (peak)[16]
cGMP Increase (in vivo) 3 mg/kg (oral)Rat~1,000 fmol/mg increase[16]
Clinical Dose (Angina) 10-20 mg bidHumanTherapeutic effect[17]

Table 2: In Vivo and Clinical Pharmacological Data for this compound

Detailed Experimental Protocols

Measurement of K-ATP Channel Activity using Patch-Clamp Electrophysiology

This protocol describes the whole-cell patch-clamp technique to measure K-ATP channel currents in isolated cardiomyocytes in response to this compound.

Patch_Clamp_Workflow Start Start Isolate_Cells Isolate Cardiomyocytes Start->Isolate_Cells Prepare_Pipette Prepare Patch Pipette (Intracellular Solution) Isolate_Cells->Prepare_Pipette Form_Seal Form Giga-ohm Seal Prepare_Pipette->Form_Seal Rupture_Membrane Rupture Membrane (Whole-cell configuration) Form_Seal->Rupture_Membrane Record_Baseline Record Baseline K-ATP Current Rupture_Membrane->Record_Baseline Apply_this compound Apply this compound Record_Baseline->Apply_this compound Record_Response Record this compound-induced Current Apply_this compound->Record_Response Apply_Blocker Apply Glibenclamide (K-ATP channel blocker) Record_Response->Apply_Blocker Confirm_Specificity Confirm Specificity of Current Apply_Blocker->Confirm_Specificity Analyze_Data Analyze Data (Current-Voltage Relationship) Confirm_Specificity->Analyze_Data End End Analyze_Data->End

Experimental workflow for patch-clamp analysis.

Materials:

  • Isolated cardiomyocytes

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries

  • Pipette puller and microforge

  • External solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal (pipette) solution (in mM): 140 KCl, 2 MgCl₂, 10 HEPES, 11 EGTA, 1 CaCl₂, 2 ATP (pH 7.2 with KOH)

  • This compound stock solution (in DMSO)

  • Glibenclamide stock solution (in DMSO)

Procedure:

  • Cell Preparation: Isolate single ventricular myocytes from animal hearts (e.g., guinea pig or rabbit) using enzymatic digestion.[18][19] Allow cells to adhere to glass coverslips.

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.

  • Seal Formation: Approach a single myocyte with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell interior.

  • Data Acquisition: Clamp the membrane potential at a holding potential of -80 mV. Apply voltage ramps or steps to elicit membrane currents.

  • Drug Application: Perfuse the cell with the external solution containing various concentrations of this compound. Record the resulting changes in outward current.

  • Specificity Control: To confirm that the observed current is mediated by K-ATP channels, apply the specific K-ATP channel blocker glibenclamide (e.g., 10 µM) and observe the inhibition of the this compound-induced current.[18]

  • Data Analysis: Analyze the current-voltage (I-V) relationship and dose-response curves to determine the EC50 of this compound for K-ATP channel activation.

Western Blot Analysis of Phosphorylated Akt and ERK1/2

This protocol outlines the steps for detecting the phosphorylation status of Akt and ERK1/2 in cell lysates following this compound treatment.

Western_Blot_Workflow Start Start Cell_Culture Culture Cells and Treat with this compound Start->Cell_Culture Cell_Lysis Lyse Cells and Quantify Protein Cell_Culture->Cell_Lysis SDS_PAGE SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Incubate with Primary Antibody (e.g., anti-phospho-Akt) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Stripping Stripping (Optional) Detection->Stripping Analysis Densitometric Analysis Detection->Analysis Reprobing Reprobe with Total Protein Ab (e.g., anti-total-Akt) Stripping->Reprobing Reprobing->Detection End End Analysis->End

Experimental workflow for Western blot analysis.

Materials:

  • Cultured cells (e.g., H9c2 cardiomyocytes, SH-SY5Y neuroblastoma cells)

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK1/2, anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Culture cells to 70-80% confluency and treat with various concentrations of this compound for the desired time. Include a vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated protein of interest (e.g., anti-phospho-Akt) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped of the antibodies and reprobed with an antibody against the total (non-phosphorylated) form of the protein (e.g., anti-total-Akt).[10][12]

  • Data Analysis: Quantify the band intensities using densitometry software and express the level of phosphorylation as the ratio of the phosphorylated protein to the total protein.

Measurement of Soluble Guanylate Cyclase (sGC) Activity

This protocol describes an in vitro assay to measure the activity of soluble guanylate cyclase in the presence of this compound.

Materials:

  • Purified sGC or cell/tissue homogenates

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 4 mM MgCl₂, 1 mM GTP, 1 mM IBMX)

  • This compound

  • [α-³²P]GTP (for radiometric assay) or cGMP enzyme immunoassay (EIA) kit

  • Activated charcoal (for radiometric assay)

Procedure:

  • Reaction Setup: Prepare reaction tubes containing the assay buffer.

  • This compound Addition: Add various concentrations of this compound to the reaction tubes.

  • Enzyme Addition: Add the purified sGC or cell/tissue homogenate to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA) and boiling.

  • cGMP Quantification:

    • Radiometric Assay: Separate the [³²P]cGMP product from the [α-³²P]GTP substrate using chromatography (e.g., on alumina columns) and quantify the radioactivity using a scintillation counter.

    • EIA Assay: Quantify the amount of cGMP produced using a commercial cGMP EIA kit according to the manufacturer's instructions.[7]

  • Data Analysis: Calculate the sGC activity (e.g., in pmol cGMP/min/mg protein) and determine the dose-response relationship for this compound.

Conclusion

This compound's multifaceted mechanism of action, involving the modulation of several key cellular signaling pathways, underscores its therapeutic efficacy in cardiovascular diseases. Its ability to act as both a K-ATP channel opener and an NO donor provides a unique and powerful approach to vasodilation and cardioprotection. The detailed understanding of these pathways, facilitated by the experimental protocols outlined in this guide, is crucial for the continued development of novel and improved cardiovascular therapies. This document serves as a foundational resource for researchers dedicated to unraveling the intricate molecular pharmacology of this compound and related compounds.

References

Nicorandil's Impact on Mitochondrial Function and Biogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicorandil, a dual-acting drug with potassium channel opening and nitrate-like properties, has long been recognized for its cardioprotective effects. Emerging evidence increasingly points towards the mitochondrion as a central target of its pharmacological action. This technical guide provides an in-depth exploration of this compound's multifaceted effects on mitochondrial function and biogenesis. We will delve into the core molecular mechanisms, present quantitative data from key studies, provide detailed experimental protocols for assessing these effects, and visualize the intricate signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of pharmacology and drug development, facilitating a deeper understanding of this compound's mitochondrial--centric therapeutic potential.

Core Mechanisms of this compound's Action on Mitochondria

This compound's primary influence on mitochondria stems from its function as a mitochondrial ATP-sensitive potassium (mitoKATP) channel opener. This action initiates a cascade of events that collectively enhance mitochondrial function and protect against cellular stress.

Direct Activation of mitoKATP Channels

This compound directly binds to and opens the mitoKATP channels located on the inner mitochondrial membrane.[1][2] This leads to an influx of potassium ions (K+) into the mitochondrial matrix. The immediate consequences of this K+ influx are:

  • Partial Depolarization of the Mitochondrial Membrane: The influx of positively charged potassium ions slightly reduces the mitochondrial membrane potential (ΔΨm).[2][3] This mild depolarization is a critical initiating event in this compound's protective cascade.

  • Reduction of Mitochondrial Calcium Overload: The partial depolarization of the inner mitochondrial membrane reduces the driving force for calcium (Ca2+) entry into the matrix through the mitochondrial calcium uniporter (MCU).[2][4] By mitigating Ca2+ overload, this compound prevents the opening of the mitochondrial permeability transition pore (mPTP), a key event in apoptosis and necrosis.[5]

  • Modulation of Reactive Oxygen Species (ROS) Production: The opening of mitoKATP channels by this compound has a biphasic effect on ROS production. It can trigger a small, transient burst of ROS, which acts as a signaling molecule to activate endogenous antioxidant defense mechanisms.[6] Conversely, by preventing excessive mitochondrial stress and calcium overload, this compound can also attenuate pathological levels of ROS production.[2]

Indirect Activation via the NO-sGC-cGMP-PKG Pathway

In addition to its direct action, this compound's nitrate moiety leads to the release of nitric oxide (NO). NO activates soluble guanylyl cyclase (sGC), which in turn catalyzes the conversion of GTP to cyclic guanosine monophosphate (cGMP). Elevated cGMP levels then activate protein kinase G (PKG).[7] PKG can phosphorylate and activate mitoKATP channels, thus providing an indirect pathway for this compound's mitochondrial effects.[7]

This compound's Influence on Mitochondrial Biogenesis and Dynamics

Recent studies have unveiled a novel aspect of this compound's mitochondrial activity: its ability to promote mitochondrial biogenesis and regulate mitochondrial dynamics.

Activation of the LKB1-AMPK Signaling Pathway

This compound has been shown to upregulate the expression of metallothionein 2 (Mt2). Mt2 can bind to and promote the phosphorylation of liver kinase B1 (LKB1), a master upstream kinase.[1][8] Phosphorylated LKB1 then activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][8]

Upregulation of SIRT1 and TFAM

This compound treatment has been demonstrated to upregulate the expression of Sirtuin 1 (SIRT1) and mitochondrial transcription factor A (TFAM).[9][10] SIRT1, a NAD+-dependent deacetylase, can deacetylate and activate peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), the master regulator of mitochondrial biogenesis.[11] Activated PGC-1α then co-activates nuclear respiratory factors 1 and 2 (NRF-1 and NRF-2), which in turn drive the expression of TFAM.[11] TFAM is essential for the replication and transcription of mitochondrial DNA (mtDNA).[11]

Regulation of Mitochondrial Dynamics

The this compound-induced activation of the LKB1-AMPK pathway also influences the machinery of mitochondrial dynamics. Studies have shown that this compound can decrease the expression and phosphorylation of dynamin-related protein 1 (Drp-1), a key protein in mitochondrial fission.[1][8] Concurrently, it enhances the expression of mitofusin 1 and 2 (Mfn1/2), proteins that mediate mitochondrial fusion.[1][8] This shift towards a more fused mitochondrial network is generally associated with increased mitochondrial efficiency and resilience.

Quantitative Data Summary

The following tables summarize quantitative data from various studies investigating the effects of this compound on mitochondrial parameters.

Table 1: Effect of this compound on Mitochondrial Function Parameters

ParameterModel SystemThis compound Concentration/DoseObserved EffectReference
Mitochondrial Ca2+ Overload Rat ventricular myocytes100 µMAttenuated ouabain-induced mitochondrial Ca2+ overload (fluorescence intensity reduced to 129±4% from 180±15% of baseline).[4]
Mitochondrial Respiration Chicken skeletal muscle mitochondriaNot specifiedDecreased mitochondrial respiration.[6]
Electron Transport Chain Complex III Activity Chicken skeletal muscle mitochondriaNot specifiedIncreased complex III activity.[6]
Electron Transport Chain Complex IV Activity Chicken skeletal muscle mitochondriaNot specifiedDecreased complex IV activity.[6]
Mitochondrial ROS Production Chicken skeletal muscle mitochondriaNot specifiedIncreased ROS levels.[6]
Mitochondrial Swelling Rat hearts and cardiac HL-1 cellsNot specifiedDecreased mitochondrial swelling induced by ischemia-reperfusion.[5]
Mitochondrial Calcium Uptake Rat hearts and cardiac HL-1 cellsNot specifiedDecreased mitochondrial calcium uptake induced by ischemia-reperfusion.[5]
Flavoprotein Oxidation Rabbit ventricular myocytes100 µMIncreased flavoprotein oxidation, indicative of mitoKATP channel opening.[12]

Table 2: Effect of this compound on Mitochondrial Biogenesis and Dynamics Markers

MarkerModel SystemThis compound DoseObserved EffectReference
Metallothionein 2 (Mt2) Mouse myocardium (I/R injury model)Not specifiedUpregulated expression.[1][8]
Dynamin-related protein 1 (Drp-1) Mouse myocardium (I/R injury model)Not specifiedDecreased expression.[1][8]
Phospho-Drp-1 (Ser616) Mouse myocardium (I/R injury model)Not specifiedDecreased expression.[1][8]
Mitofusin 1/2 (Mfn1/2) Mouse myocardium (I/R injury model)Not specifiedEnhanced expression.[1][8]
Sirtuin 1 (Sirt1) Rat lung tissue (ATO-induced injury)15 mg·kg-1Upregulated expression.[9][10]
Mitochondrial Transcription Factor A (TFAM) Rat lung tissue (ATO-induced injury)15 mg·kg-1Upregulated expression.[9][10]
AMP-activated protein kinase (AMPK) Rat lung tissue (ATO-induced injury)15 mg·kg-1Upregulated expression.[9][10]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess this compound's effects on mitochondrial function and biogenesis.

Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

Principle: The lipophilic cationic fluorescent dye JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide) accumulates in the mitochondria in a potential-dependent manner. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In cells with a low ΔΨm, JC-1 remains in its monomeric form in the cytoplasm and emits green fluorescence. The ratio of red to green fluorescence provides a measure of mitochondrial polarization.[13][14]

Protocol:

  • Cell Culture: Plate cells in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat cells with the desired concentrations of this compound or vehicle control for the specified duration. A positive control for depolarization (e.g., 10 µM CCCP) should be included.

  • JC-1 Staining:

    • Prepare a 1X JC-1 staining solution by diluting the stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM.

    • Remove the treatment medium from the cells and add the JC-1 staining solution.

    • Incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.

  • Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or an appropriate assay buffer.

  • Fluorescence Measurement:

    • Add 100 µL of assay buffer to each well.

    • Measure the fluorescence intensity using a fluorescence plate reader.

      • Red fluorescence (J-aggregates): Excitation ~535 nm, Emission ~590 nm.

      • Green fluorescence (monomers): Excitation ~485 nm, Emission ~530 nm.

  • Data Analysis: Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio indicates mitochondrial depolarization.

Assessment of Mitochondrial ROS Production using MitoSOX Red

Principle: MitoSOX Red is a fluorogenic dye that selectively targets mitochondria in live cells. It is oxidized by superoxide, a major form of mitochondrial ROS, to produce a red fluorescent signal. The intensity of the red fluorescence is proportional to the amount of mitochondrial superoxide.[15][16]

Protocol:

  • Cell Culture and Treatment: Culture and treat cells with this compound as described in the JC-1 protocol. A positive control for ROS production (e.g., 10 µM Antimycin A) can be included.

  • MitoSOX Staining:

    • Prepare a 5 µM working solution of MitoSOX Red in pre-warmed HBSS or cell culture medium.

    • Remove the treatment medium and add the MitoSOX Red working solution to the cells.

    • Incubate for 10-30 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells three times with pre-warmed PBS.

  • Fluorescence Measurement:

    • Add 100 µL of PBS or imaging buffer to each well.

    • Measure the red fluorescence intensity using a fluorescence plate reader or a fluorescence microscope (Excitation ~510 nm, Emission ~580 nm).

  • Data Analysis: Quantify the fluorescence intensity per well. An increase in fluorescence indicates an increase in mitochondrial superoxide production.

Quantification of Mitochondrial Calcium Concentration

Principle: Fluorescent Ca2+ indicators that can be targeted to the mitochondria, such as Rhod-2 AM, are used to measure mitochondrial Ca2+ levels. Rhod-2 AM is a cell-permeant dye that is cleaved by esterases within the cell, trapping it in the mitochondrial matrix. Upon binding to Ca2+, its fluorescence intensity increases.[4][17]

Protocol:

  • Cell Loading:

    • Incubate cells with 5 µM Rhod-2 AM in cell culture medium for 30-60 minutes at 37°C.

    • Wash the cells twice with a Ca2+-free buffer to remove extracellular dye.

  • Treatment: Treat the cells with this compound or vehicle control.

  • Imaging:

    • Image the cells using a confocal microscope with an excitation wavelength of ~552 nm and an emission wavelength of ~581 nm.

    • Acquire a baseline fluorescence reading before adding any stimuli.

  • Stimulation (Optional): To assess this compound's effect on Ca2+ influx, cells can be stimulated with an agent that increases cytosolic Ca2+ (e.g., a high concentration of extracellular ATP or an ionophore like ionomycin).

  • Data Analysis: Quantify the change in Rhod-2 fluorescence intensity in the mitochondria over time. A blunted increase in fluorescence in this compound-treated cells upon stimulation indicates a reduction in mitochondrial Ca2+ uptake.

Measurement of Mitochondrial Respiration using Seahorse XF Analyzer

Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time, providing a comprehensive profile of mitochondrial respiration and glycolysis. The mitochondrial stress test involves the sequential injection of mitochondrial inhibitors to dissect different parameters of mitochondrial function.[18][19]

Protocol:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere.

  • This compound Pre-treatment: Pre-treat the cells with this compound for the desired duration before the assay.

  • Assay Preparation:

    • Hydrate the sensor cartridge overnight in a non-CO2 incubator.

    • Replace the cell culture medium with pre-warmed Seahorse XF assay medium supplemented with substrates (e.g., glucose, pyruvate, glutamine).

    • Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour.

  • Mitochondrial Stress Test:

    • Load the injector ports of the sensor cartridge with the following inhibitors:

      • Port A: Oligomycin (ATP synthase inhibitor)

      • Port B: FCCP (an uncoupling agent)

      • Port C: Rotenone/Antimycin A (Complex I and III inhibitors)

    • Calibrate the Seahorse XF Analyzer and run the mitochondrial stress test protocol.

  • Data Analysis: The Seahorse software will calculate key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, spare respiratory capacity, and proton leak. Compare these parameters between control and this compound-treated cells.

Assessment of Mitochondrial Permeability Transition Pore (mPTP) Opening

Principle: mPTP opening can be assessed in isolated mitochondria by measuring calcium retention capacity (CRC) or mitochondrial swelling. A common method involves loading isolated mitochondria with a calcium-sensitive dye (e.g., Calcium Green 5N) and monitoring the release of calcium upon pore opening.[20][21]

Protocol (Calcium Retention Capacity):

  • Isolate Mitochondria: Isolate mitochondria from cells or tissues using differential centrifugation.

  • Assay Buffer: Prepare an assay buffer containing a respiratory substrate (e.g., succinate) and a calcium-sensitive dye.

  • Calcium Titration:

    • Add the isolated mitochondria to the assay buffer in a fluorometer cuvette or a 96-well plate.

    • Sequentially add known amounts of CaCl2 to the mitochondrial suspension.

    • Monitor the fluorescence of the calcium-sensitive dye.

  • Pore Opening: mPTP opening is indicated by a sudden, large increase in extra-mitochondrial calcium concentration as the mitochondria release their accumulated calcium.

  • Data Analysis: Calculate the total amount of calcium taken up by the mitochondria before pore opening. An increase in the CRC in the presence of this compound indicates an inhibition of mPTP opening.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

Nicorandil_Mitochondrial_Function cluster_direct Direct Pathway cluster_indirect Indirect Pathway This compound This compound mitoKATP mitoKATP Channel This compound->mitoKATP Opens K_influx K+ Influx mitoKATP->K_influx Membrane_Depolarization Partial Mitochondrial Membrane Depolarization K_influx->Membrane_Depolarization Ca_Overload Reduced Mitochondrial Ca2+ Overload Membrane_Depolarization->Ca_Overload ROS_Modulation Modulated ROS Production Membrane_Depolarization->ROS_Modulation mPTP_inhibition Inhibition of mPTP Opening Ca_Overload->mPTP_inhibition Cell_Survival Enhanced Cell Survival ROS_Modulation->Cell_Survival mPTP_inhibition->Cell_Survival Nicorandil_Nitrate This compound (Nitrate Moiety) NO Nitric Oxide (NO) Nicorandil_Nitrate->NO Releases sGC soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to PKG Protein Kinase G (PKG) cGMP->PKG Activates mitoKATP_indirect mitoKATP Channel PKG->mitoKATP_indirect Phosphorylates & Activates

Caption: Signaling pathways of this compound's effect on mitochondrial function.

Nicorandil_Mitochondrial_Biogenesis cluster_ampk AMPK Pathway cluster_sirt1 SIRT1 Pathway cluster_dynamics Mitochondrial Dynamics This compound This compound Mt2 Metallothionein 2 (Mt2) This compound->Mt2 Upregulates SIRT1 SIRT1 This compound->SIRT1 Upregulates LKB1 LKB1 Mt2->LKB1 Activates AMPK AMPK LKB1->AMPK Phosphorylates & Activates Drp1 Drp-1 (Fission) AMPK->Drp1 Inhibits Mfn1_2 Mfn1/2 (Fusion) AMPK->Mfn1_2 Promotes PGC1a PGC-1α SIRT1->PGC1a Deacetylates & Activates NRF1_2 NRF-1/2 PGC1a->NRF1_2 Co-activates TFAM TFAM NRF1_2->TFAM Increases Expression mtDNA_Transcription mtDNA Replication & Transcription TFAM->mtDNA_Transcription Mitochondrial_Network Fused Mitochondrial Network Mfn1_2->Mitochondrial_Network

Caption: Signaling pathways of this compound's effect on mitochondrial biogenesis and dynamics.

Caption: Experimental workflow for assessing this compound's mitochondrial effects.

Conclusion

The evidence presented in this technical guide solidifies the role of mitochondria as a key therapeutic target of this compound. Its ability to modulate fundamental mitochondrial processes, including ion homeostasis, redox signaling, biogenesis, and dynamics, provides a comprehensive mechanistic framework for its observed clinical benefits. The detailed experimental protocols and signaling pathway diagrams offered herein are intended to equip researchers with the necessary tools and knowledge to further investigate and harness the mitochondrial-protective properties of this compound and to inform the development of novel therapeutics targeting mitochondrial dysfunction.

References

An In-depth Technical Review of Nicorandil's Vasodilatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicorandil is a unique vasodilator agent with a dual mechanism of action, positioning it as a significant therapeutic option in the management of cardiovascular diseases, particularly angina pectoris. This technical guide provides a comprehensive review of the vasodilatory properties of this compound, delving into its molecular signaling pathways, summarizing quantitative data from preclinical and clinical studies, and detailing key experimental protocols used to elucidate its effects. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in cardiovascular drug discovery and development.

Core Mechanism of Vasodilation: A Dual Pathway Approach

This compound's vasodilatory effects stem from two distinct but synergistic mechanisms of action: its function as a nitric oxide (NO) donor and its role as an adenosine triphosphate (ATP)-sensitive potassium (K-ATP) channel opener.[1][2] This dual action results in the relaxation of vascular smooth muscle cells (VSMCs), leading to both arterial and venous dilation.[2][3]

Nitric Oxide Donor Pathway

Similar to organic nitrates, this compound's chemical structure includes a nitrate moiety.[1][3] This group enables the donation of nitric oxide (NO), a potent endogenous vasodilator.[3] The released NO activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells.[4] sGC, in turn, catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[4] Elevated intracellular cGMP levels activate protein kinase G (PKG), which phosphorylates several downstream targets, ultimately leading to a decrease in intracellular calcium concentration and smooth muscle relaxation.[5] This NO-mediated pathway is a key contributor to this compound's ability to dilate larger coronary arteries.[4]

ATP-Sensitive Potassium (K-ATP) Channel Opening Pathway

Independent of its nitrate properties, this compound also functions as a K-ATP channel opener.[1][6] By binding to and opening these channels on the plasma membrane of vascular smooth muscle cells, this compound increases potassium efflux.[6] This outward movement of potassium ions leads to hyperpolarization of the cell membrane.[3] Hyperpolarization subsequently inhibits the opening of voltage-gated calcium channels, reducing the influx of extracellular calcium.[3] The resulting decrease in intracellular calcium concentration prevents the activation of myosin light chain kinase, leading to vasodilation.[3] This mechanism is particularly important for the dilation of smaller resistance coronary vessels.

Signaling Pathways

The vasodilatory actions of this compound are mediated by two primary signaling cascades that converge on reducing intracellular calcium levels in vascular smooth muscle cells.

Nicorandil_Signaling_Pathways cluster_NO Nitric Oxide Donor Pathway cluster_KATP K-ATP Channel Opening Pathway cluster_common Common Downstream Effect Nicorandil_NO This compound (Nitrate Moiety) NO Nitric Oxide (NO) Nicorandil_NO->NO Nicorandil_KATP This compound sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP catalyzes conversion of GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Ca_influx Decreased Intracellular Ca2+ PKG->Ca_influx KATP ATP-Sensitive K+ Channel (K-ATP) Nicorandil_KATP->KATP opens K_efflux K+ Efflux KATP->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization VGCC Voltage-Gated Ca2+ Channels Hyperpolarization->VGCC inhibits VGCC->Ca_influx Relaxation Vascular Smooth Muscle Relaxation Ca_influx->Relaxation Vasodilation Vasodilation Relaxation->Vasodilation

Caption: Dual signaling pathways of this compound leading to vasodilation.

Quantitative Data on Vasodilatory Effects

The vasodilatory properties of this compound have been quantified in numerous preclinical and clinical studies. The following tables summarize key findings on its effects on coronary artery diameter, coronary blood flow, and systemic hemodynamics.

Table 1: Effect of this compound on Coronary Artery Diameter
Species/Patient PopulationArtery SegmentDoseRouteChange in DiameterReference(s)
Humans (with CAD)Proximal LAD20 mgSublingual+9%[7][8]
Humans (with CAD)Mid LAD20 mgSublingual+10%[7]
Humans (with CAD)Distal LAD20 mgSublingual+15%[7]
Humans (with CAD)Proximal Circumflex20 mgSublingual+13%[7]
Humans (with CAD)Distal Circumflex20 mgSublingual+10%[7]
Humans (with CAD)Proximal LAD40 mgSublingual+7%[7]
Humans (with CAD)Mid LAD40 mgSublingual+11%[7]
Humans (with CAD)Distal LAD40 mgSublingual+13%[7]
Humans (with CAD)Proximal Circumflex40 mgSublingual+10%[7]
Humans (with CAD)Distal Circumflex40 mgSublingual+15%[7]
Humans (with stable angina)Epicardial coronary arteries20 mgSingle dose10-15% increase[2][9]
Dogs (conscious)Large epicardial coronary artery10 µg/kgIV+38 ± 6 µm[10]
Dogs (conscious)Large epicardial coronary artery30 µg/kgIV+71 ± 11 µm[10]
Dogs (conscious)Large epicardial coronary artery100 µg/kgIV+150 ± 24 µm[10]
Dogs (conscious)Large epicardial coronary artery300 µg/kgIV+173 ± 26 µm[10]
Table 2: Effect of this compound on Coronary Blood Flow
Species/Patient PopulationConditionDoseRouteChange in Coronary Blood Flow (CBF)Reference(s)
Humans (with IHD)Normal coronary arteries6 mgIV+54.6%[11]
Humans (with IHD)Stenotic coronary arteries6 mgIV+89.6%[11]
Dogs (conscious)-10 µg/kgIV+13 ± 2%[10]
Dogs (conscious)-30 µg/kgIV+24 ± 3%[10]
Dogs (conscious)-100 µg/kgIV+144 ± 18%[10]
Dogs (conscious)-300 µg/kgIV+309 ± 36%[10]
Mice-1 mg/kgIntraperitoneal+11.6 ± 3.6% (cerebral blood flow)[12]
Table 3: Hemodynamic Effects of this compound in Humans
Patient PopulationDoseRouteParameterChangeReference(s)
Healthy Volunteers60 mgSublingualPreloadEqual reduction to ISDN[13]
Healthy Volunteers60 mgSublingualAfterloadMore intense reduction than ISDN[13]
Congestive Heart Failure40-80 mgOralPulmonary Wedge Pressure-34 ± 6%[14]
Congestive Heart Failure40-80 mgOralCardiac Index+55 ± 13%[14]
Congestive Heart Failure40-80 mgOralSystemic Vascular Resistance-36 ± 6%[14]
Congestive Heart Failure60 mgOralSystemic Systolic BPSignificant decrease[15]
Congestive Heart Failure60 mgOralSystemic Diastolic BPSignificant decrease[15]
Congestive Heart Failure60 mgOralRight Atrial PressureSignificant decrease[15]
Congestive Heart Failure60 mgOralPulmonary Capillary Wedge PressureSignificant decrease[15]
Essential Hypertension10 mgOralSupine Blood Pressure-21/-8 mmHg[16]
Essential Hypertension20 mgOralSupine Blood Pressure-20/-9 mmHg[16]
Essential Hypertension30 mgOralSupine Blood Pressure-29/-17 mmHg[16]
Coronary Artery Disease20 mgSublingualLeft Ventricular End-Diastolic Pressure-43%[8]
Coronary Artery Disease20 mgSublingualLeft Ventricular Systolic Pressure-12%[8]
Coronary Artery Disease20 mgSublingualMyocardial Oxygen Consumption-14%[8]

Experimental Protocols

The vasodilatory properties of this compound have been characterized using a variety of in vitro and in vivo experimental models. Below are detailed methodologies for key experiments.

In Vitro Vasodilation Assessment: Isolated Aortic Ring Assay

This assay is a fundamental method for evaluating the direct effects of a compound on vascular smooth muscle contractility.[17][18]

Objective: To determine the concentration-response relationship of this compound-induced relaxation in pre-contracted isolated arterial rings.

Materials:

  • Male Wistar rats (250-300g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

  • Phenylephrine (vasoconstrictor)

  • This compound

  • Organ bath system with isometric force transducers

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Tissue Preparation: Euthanize the rat and excise the thoracic aorta. Carefully clean the aorta of adhering fat and connective tissue in cold Krebs-Henseleit solution. Cut the aorta into 2-3 mm wide rings.

  • Mounting: Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas. Attach one end of the ring to a fixed support and the other to an isometric force transducer.

  • Equilibration: Apply a resting tension of 1.5-2 g to the rings and allow them to equilibrate for 60-90 minutes, with solution changes every 15-20 minutes.

  • Viability and Endothelium Integrity Check: Contract the rings with a submaximal concentration of phenylephrine (e.g., 1 µM). Once a stable contraction is achieved, assess the integrity of the endothelium by adding acetylcholine (e.g., 1 µM). A relaxation of >80% indicates an intact endothelium. Wash the rings and allow them to return to baseline.

  • Experimental Protocol: Pre-contract the aortic rings with phenylephrine to a stable plateau. Cumulatively add increasing concentrations of this compound to the organ bath, allowing the relaxation response to stabilize at each concentration.

  • Data Analysis: Record the tension at each this compound concentration. Express the relaxation as a percentage of the pre-contraction induced by phenylephrine. Plot the concentration-response curve to determine the EC50 (half-maximal effective concentration).

Aortic_Ring_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Aorta Excision and Cleaning B Cut into 2-3 mm Aortic Rings A->B C Mount Rings in Organ Bath B->C D Equilibration (60-90 min) C->D E Pre-contraction with Phenylephrine D->E F Cumulative Addition of this compound E->F G Record Relaxation Response F->G H Calculate % Relaxation G->H I Plot Concentration- Response Curve H->I J Determine EC50 I->J

Caption: Workflow for assessing vasodilation using an isolated aortic ring assay.
In Vivo Hemodynamic and Coronary Blood Flow Measurement in a Canine Model

This protocol allows for the assessment of this compound's effects on systemic hemodynamics and coronary circulation in a living organism.[10]

Objective: To measure the dose-dependent effects of intravenous this compound on coronary artery diameter, coronary blood flow, and systemic blood pressure in conscious dogs.

Materials:

  • Adult mongrel dogs

  • Sonomicrometers for coronary diameter measurement

  • Electromagnetic flow probe for coronary blood flow

  • Aortic and left ventricular catheters for pressure monitoring

  • This compound for intravenous administration

  • Data acquisition system

Procedure:

  • Surgical Instrumentation (Sterile Procedure): Anesthetize the dogs. Through a left thoracotomy, implant sonomicrometers on the external surface of the left circumflex coronary artery to measure its diameter. Place an electromagnetic flow probe around the same artery to measure blood flow. Implant catheters in the aorta and left ventricle for pressure measurements. Allow the animals to recover fully from the surgery.

  • Experimental Protocol (Conscious State): After recovery, place the conscious dog in a restraining sling. Connect the implanted instruments to a data acquisition system to record baseline measurements of coronary diameter, coronary blood flow, heart rate, and aortic and left ventricular pressures.

  • This compound Administration: Administer increasing doses of this compound intravenously (e.g., 10, 30, 100, 300 µg/kg). Continuously monitor and record all hemodynamic parameters during and after each infusion.

  • Data Analysis: Analyze the recorded data to determine the peak change from baseline for each parameter at each dose of this compound. Calculate mean and standard error for each variable. Plot dose-response curves for the effects of this compound on coronary diameter, coronary blood flow, and mean arterial pressure.

Conclusion

This compound's distinctive dual mechanism of action, combining nitric oxide donation and ATP-sensitive potassium channel opening, confers a potent and balanced vasodilatory profile. This is evident from the extensive quantitative data demonstrating its efficacy in dilating both large and small coronary arteries, increasing coronary blood flow, and reducing both preload and afterload. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and the development of novel vasodilators. This in-depth understanding of this compound's vasodilatory properties is crucial for optimizing its clinical use and for advancing the field of cardiovascular pharmacology.

References

The Nitrate Moiety of Nicorandil: A Technical Guide to its Pharmacological Role

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the critical role of the nitrate moiety in the pharmacological effects of Nicorandil, a dual-action antianginal agent. Tailored for researchers, scientists, and drug development professionals, this document details the underlying molecular mechanisms, presents key quantitative data, and outlines the experimental protocols used to elucidate its therapeutic actions.

Executive Summary

This compound distinguishes itself in the therapeutic landscape through a unique dual mechanism of action: ATP-sensitive potassium (K-ATP) channel activation and nitric oxide (NO) donation.[1][2] This guide focuses on the latter, a function directly attributable to its nitrate moiety. This chemical group acts as a nitric oxide donor, initiating a well-defined signaling cascade that results in significant vasodilation and contributes to its cardioprotective effects.[3][4] The nitrate-like action is responsible for the majority of this compound's clinical efficacy at therapeutic concentrations, particularly its ability to dilate large coronary arteries and reduce preload.[4][5]

Molecular Mechanism of the Nitrate Moiety

The primary pharmacological effect of this compound's nitrate group is the donation of nitric oxide (NO), which triggers a cascade of events within vascular smooth muscle cells.[1] This pathway is central to the drug's vasodilatory properties.

  • Nitric Oxide (NO) Donation: The nitrate group in this compound's structure undergoes biotransformation, leading to the release of nitric oxide (NO).[4][6]

  • Activation of Soluble Guanylate Cyclase (sGC): The released NO diffuses into vascular smooth muscle cells and binds to the heme moiety of soluble guanylate cyclase (sGC), activating the enzyme.[1][5]

  • Increased Cyclic GMP (cGMP) Synthesis: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[7][8] Studies have shown that this compound stimulates guanylate cyclase in a dose-dependent manner.

  • Activation of Protein Kinase G (PKG): Elevated intracellular cGMP levels activate cGMP-dependent protein kinase (PKG).[7][9]

  • Phosphorylation and Smooth Muscle Relaxation: PKG phosphorylates various downstream targets, leading to a decrease in intracellular calcium (Ca2+) concentrations and desensitization of the contractile machinery to Ca2+. This ultimately results in the relaxation of vascular smooth muscle, causing vasodilation.[5]

This NO-mediated pathway primarily contributes to the dilation of large coronary arteries and systemic venous capacitance vessels, leading to a reduction in both cardiac preload and afterload.[2][5]

Nicorandil_Nitrate_Pathway Figure 1: Signaling Pathway of this compound's Nitrate Moiety cluster_extracellular Extracellular Space / Drug cluster_cell Vascular Smooth Muscle Cell This compound This compound NO Nitric Oxide (NO) This compound->NO Donates sGC_inactive Soluble Guanylate Cyclase (sGC) (Inactive) sGC_active sGC (Active) sGC_inactive->sGC_active Activates GTP GTP cGMP cGMP GTP->cGMP Catalyzes PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Vasodilation (Smooth Muscle Relaxation) PKG->Relaxation Leads to NO->sGC_inactive Binds to

Figure 1: Signaling Pathway of this compound's Nitrate Moiety

Quantitative Pharmacological Data

The vasodilatory effects of this compound's nitrate moiety have been quantified in various experimental settings. The following tables summarize key data, providing a comparative perspective on its potency and efficacy.

ParameterDrugValueVessel TypeSpeciesReference
EC50 for Relaxation This compound11.2 µMCoronary ArteryBovine[10]
Nitroglycerin0.044 µMCoronary ArteryBovine[10]
This compound2.2 x 10-6 MThoracic AortaRat[11]
Vasodilation This compound (20 mg)+9% (proximal), +10% (mid), +15% (distal)Left Anterior Descending ArteryHuman[9]
This compound (40 mg)+7% (proximal), +11% (mid), +13% (distal)Left Anterior Descending ArteryHuman[9]

Table 1: Vasodilatory Potency and Efficacy of this compound.

ConcentrationcGMP Contribution to RelaxationExperimental ConditionReference
Low Concentrations30-40%Bovine Coronary Artery Strips[12]
High Concentrations80-90%Bovine Coronary Artery Strips[12]

Table 2: Contribution of the cGMP Pathway to this compound-Induced Relaxation.

ParameterThis compound (4 mg i.v.)Nitroglycerin (0.3 mg i.v.)PopulationReference
Change in Blood Pressure Significant DecreaseSignificant Decrease20 Human Subjects[6]
Change in Systemic Vascular Resistance Significant DecreaseSignificant Decrease20 Human Subjects[6]
Coronary Vasodilating Effect Similar DegreeSimilar Degree20 Human Subjects[6]

Table 3: Comparative Hemodynamic Effects of Intravenous this compound and Nitroglycerin.

Key Experimental Protocols

The characterization of this compound's nitrate-mediated effects relies on established and reproducible experimental methodologies. Below are detailed protocols for key assays.

Ex Vivo Vasodilation Assay in Isolated Rat Aorta

This protocol is used to measure the direct vasodilatory effect of this compound on vascular smooth muscle.

  • 1. Tissue Preparation:

    • Male Wistar or Sprague-Dawley rats (220–280 g) are euthanized via CO2 inhalation.[13]

    • The thoracic aorta is carefully excised and placed in a petri dish containing cold Krebs-Henseleit Buffer (KHB).[13]

    • Composition of KHB (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1.[14] The solution is continuously gassed with 95% O2 / 5% CO2 to maintain a pH of 7.4.[13]

    • The aorta is cleaned of adherent connective and adipose tissue and cut into rings of 3-5 mm in length.[13][14]

  • 2. Organ Bath Setup:

    • Aortic rings are suspended between two L-shaped stainless-steel hooks in a 20-30 mL organ bath chamber filled with KHB at 37°C, aerated with 95% O2 / 5% CO2.[13]

    • One hook is fixed to the bottom of the chamber, and the other is connected to an isometric force-displacement transducer to record changes in tension.[13]

  • 3. Equilibration and Contraction:

    • The rings are equilibrated for 60-90 minutes under a resting tension of 1.5-2.0 g, with the KHB solution changed every 15-20 minutes.[13]

    • The functional integrity of the endothelium can be checked by inducing relaxation with acetylcholine (1 µM) after pre-contracting with phenylephrine (PE) (0.1-1 µM).[13]

    • After washout and re-equilibration, a stable contraction is induced using a submaximal concentration of a vasoconstrictor, typically phenylephrine (PE) or norepinephrine.[11]

  • 4. Data Acquisition:

    • Once the contraction reaches a stable plateau, cumulative concentrations of this compound are added to the organ bath.

    • The relaxation response is measured as the percentage decrease from the pre-contracted tension.

    • Concentration-response curves are generated to calculate parameters such as EC50 (the concentration producing 50% of the maximal response).[11]

Experimental_Workflow Figure 2: Workflow for Ex Vivo Vasodilation Assay cluster_prep Tissue Preparation cluster_assay Organ Bath Assay cluster_analysis Data Analysis Euthanasia Rat Euthanasia Isolation Aorta Isolation Euthanasia->Isolation 1. Cleaning Clean Connective Tissue Isolation->Cleaning 2. Slicing Slice into Rings Cleaning->Slicing 3. Mounting Mount Rings in Organ Bath Slicing->Mounting Equilibration Equilibrate under Tension Mounting->Equilibration 4. Contraction Induce Contraction (Phenylephrine) Equilibration->Contraction 5. Drug_Addition Add Cumulative Doses of this compound Contraction->Drug_Addition 6. Recording Record Isometric Tension Drug_Addition->Recording 7. Analysis Calculate % Relaxation Recording->Analysis CRC Generate Concentration- Response Curve Analysis->CRC 8. EC50 Determine EC50 CRC->EC50 9.

Figure 2: Workflow for Ex Vivo Vasodilation Assay
Measurement of Nitric Oxide (NO) Production

Direct and indirect methods are used to quantify NO release.

  • Griess Reaction (Indirect Method):

    • This colorimetric assay measures nitrite (NO2-), a stable oxidation product of NO.[15]

    • Principle: A two-step diazotization reaction. Nitrite reacts with sulfanilamide in an acidic solution to form a diazonium salt. This intermediate then couples with N-(1-naphthyl)ethylenediamine (NED) to form a stable, colored azo compound.[15]

    • Procedure: Supernatants from cell cultures or tissue homogenates treated with this compound are collected. The Griess reagent (a mixture of sulfanilamide and NED) is added to the samples.

    • Quantification: The absorbance of the purple/magenta product is measured spectrophotometrically at ~540 nm. The nitrite concentration is determined by comparison with a standard curve generated from known concentrations of sodium nitrite.[15]

  • Fluorescent Probes (Direct Method):

    • Probes like 4,5-diaminofluorescein (DAF-2) are used for real-time detection of NO in living cells.

    • Principle: DAF-2 is non-fluorescent until it reacts with NO in the presence of oxygen to form the highly fluorescent triazolofluorescein (DAF-2T).

    • Procedure: Endothelial or smooth muscle cells are loaded with the diacetate form of the probe (DAF-2 DA), which is cell-permeable. Intracellular esterases cleave the acetate groups, trapping the probe inside the cell. Following treatment with this compound, the increase in fluorescence is monitored using fluorescence microscopy or a plate reader.[16]

Quantification of cGMP Levels

Radioimmunoassay (RIA) or Enzyme-Linked Immunosorbent Assay (ELISA) are standard methods for measuring intracellular cGMP.

  • Principle: These are competitive immunoassays. Free cGMP in the sample competes with a labeled (radioactive for RIA, enzyme-conjugated for ELISA) cGMP for binding to a limited number of anti-cGMP antibody binding sites.

  • Procedure:

    • Vascular tissue or cells are treated with this compound for a specified time, often in the presence of a phosphodiesterase (PDE) inhibitor to prevent cGMP degradation.

    • The reaction is stopped, and the cells/tissues are lysed to extract intracellular cGMP.

    • The extract is acetylated to improve assay sensitivity.

    • The sample is then added to wells of a microplate coated with anti-cGMP antibodies, along with the labeled cGMP.

  • Quantification: After incubation and washing steps, the amount of bound labeled cGMP is measured. The concentration of cGMP in the sample is inversely proportional to the signal detected and is calculated from a standard curve.[12][17]

Conclusion

The nitrate moiety is integral to the pharmacological profile of this compound. Through the well-characterized NO-sGC-cGMP signaling pathway, it induces potent vasodilation, particularly in large coronary arteries, which is fundamental to its antianginal efficacy. The quantitative data confirm its significant vasodilatory action, comparable in some respects to classic nitrates like nitroglycerin, while experimental protocols provide a robust framework for its continued investigation. A thorough understanding of this mechanism is essential for researchers and clinicians aiming to optimize the therapeutic use of this compound and to develop novel cardiovascular agents.

References

Unveiling the Anti-inflammatory Potential of Nicorandil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicorandil, a dual-acting drug with ATP-sensitive potassium (K-ATP) channel opening and nitric oxide (NO) donating properties, is well-established in the management of angina pectoris. Emerging evidence, however, illuminates its significant anti-inflammatory capabilities, positioning it as a molecule of interest for a broader range of inflammatory-driven pathologies. This technical guide provides an in-depth exploration of the anti-inflammatory mechanisms of this compound, supported by experimental evidence, detailed methodologies, and visual representations of key signaling pathways. The primary focus is on its modulatory effects on critical inflammatory cascades, including the NF-κB and NLRP3 inflammasome pathways, and its role in mitigating oxidative stress. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Core Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects through a synergistic combination of two primary molecular actions:

  • ATP-Sensitive Potassium (K-ATP) Channel Activation: this compound opens K-ATP channels on both the plasma membrane and mitochondrial membranes. This leads to potassium ion efflux, causing hyperpolarization of the cell membrane. This hyperpolarization can interfere with inflammatory signaling cascades that are dependent on cellular depolarization and calcium influx. Activation of mitochondrial K-ATP channels is particularly crucial in reducing the production of reactive oxygen species (ROS), a key trigger for inflammation.[1][2]

  • Nitric Oxide (NO) Donation: The nitrate moiety in this compound's structure serves as a source of NO.[3] NO is a pleiotropic signaling molecule with potent anti-inflammatory properties. It can inhibit the activation of key inflammatory transcription factors and enzymes, contributing to the overall reduction in the inflammatory response.

These two primary mechanisms converge to inhibit central inflammatory signaling pathways, as detailed below.

Inhibition of the TLR4/MyD88/NF-κB Signaling Pathway

A substantial body of evidence points to this compound's ability to suppress the Toll-like receptor 4 (TLR4) signaling pathway.[4][5][6] TLR4 activation by stimuli such as lipopolysaccharide (LPS) initiates a signaling cascade through the adaptor protein MyD88, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for degradation and allowing the nuclear factor-kappa B (NF-κB) to translocate to the nucleus. Once in the nucleus, NF-κB drives the transcription of a wide array of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.[7]

This compound has been shown to inhibit this pathway, resulting in reduced NF-κB activation and a subsequent decrease in the production of these pro-inflammatory mediators.[4][7]

G cluster_0 This compound's Dual Action cluster_1 Inflammatory Cascade This compound This compound KATP K-ATP Channel Opening This compound->KATP NO_Donation Nitric Oxide (NO) Donation This compound->NO_Donation IKK IKK Complex KATP->IKK Inhibits NFkB NF-κB Activation NO_Donation->NFkB Inhibits LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 MyD88 MyD88 Cytokines Pro-inflammatory Cytokine Genes (TNF-α, IL-6)

Suppression of the NLRP3 Inflammasome

The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a multi-protein complex that plays a critical role in the innate immune response by activating caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, active forms.[8] The activation of the NLRP3 inflammasome is a two-step process, requiring a priming signal (often from NF-κB) and an activation signal, which can be triggered by various stimuli, including reactive oxygen species (ROS).

This compound has been demonstrated to inhibit the activation of the NLRP3 inflammasome.[4][8] This is achieved, at least in part, through the inhibition of the priming step via the NF-κB pathway and by reducing ROS production, which serves as a critical activation signal.[1][4] The downstream effect is a marked reduction in the secretion of mature IL-1β and IL-18.[4]

G cluster_0 Inhibitory Mechanisms cluster_1 Inflammasome Activation This compound This compound KATP K-ATP Channel Opening This compound->KATP NFkB NF-κB (Priming Signal) This compound->NFkB Inhibits ROS Reactive Oxygen Species (ROS) KATP->ROS Reduces NLRP3 NLRP3 Inflammasome Assembly Caspase1 Caspase-1 Activation Pro_IL1B Pro-IL-1β IL1B Mature IL-1β

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory effects of this compound have been quantified in various preclinical and clinical studies. The following tables summarize key findings.

Table 1: Effect of this compound on Pro-inflammatory Cytokines in Patients Post-PCI [1]

CytokineControl Group (Post-PCI)This compound Group (Post-PCI)P-value
CRPMarkedly ElevatedSignificantly Reduced< 0.05
TNF-αMarkedly ElevatedSignificantly Reduced< 0.05
IL-1βMarkedly ElevatedSignificantly Reduced< 0.05
IL-6Markedly ElevatedSignificantly Reduced< 0.05

Data represents changes observed 24 hours after Percutaneous Coronary Intervention (PCI). This compound administration reversed the elevation of these inflammatory markers.

Table 2: Effect of this compound on Anti-inflammatory Cytokines in Patients Post-PCI [1]

CytokineControl Group (Post-PCI)This compound Group (Post-PCI)P-value
IL-1RAMildly IncreasedSignificantly Increased< 0.01
IL-10Mildly IncreasedSignificantly Increased< 0.01
IL-13Mildly IncreasedSignificantly Increased< 0.01

Data represents changes observed 24 hours after PCI. This compound significantly enhanced the levels of these anti-inflammatory cytokines.

Table 3: Effect of this compound on Myocardial Injury and Inflammatory Cytokines in a Rat MI Model [4]

ParameterMI GroupMI + this compound Group
Serum cTnI (ng/mL)0.88 ± 0.020.68 ± 0.10
Serum LDH (U/L)1560.80 ± 168.361054.80 ± 64.29
Serum IL-1β (pg/mL)147.89 ± 15.3395.37 ± 5.48
Serum IL-18 (pg/mL)85.41 ± 8.3564.47 ± 9.15

Data presented as mean ± standard deviation. MI: Myocardial Infarction; cTnI: cardiac Troponin I; LDH: Lactate Dehydrogenase.

Table 4: Effect of this compound on Oxidative Stress Markers [1]

MarkerControl Group (Post-PCI)This compound Group (Post-PCI)P-value
SODSignificantly DecreasedSignificantly Increased< 0.01
MDASignificantly IncreasedSignificantly Reversed< 0.01

SOD: Superoxide Dismutase; MDA: Malondialdehyde. This compound treatment reversed the changes in these oxidative stress markers 24 hours post-PCI.

Experimental Protocols

This section outlines the methodologies employed in key experiments that have elucidated the anti-inflammatory properties of this compound.

In Vivo Model: Myocardial Infarction in Rats[4]
  • Animal Model: Adult male Sprague-Dawley rats are used. Myocardial infarction (MI) is induced by ligating the left anterior descending coronary artery.

  • Grouping: Animals are typically divided into a sham group, an MI group, and an MI + this compound group.

  • Drug Administration: this compound is administered, for example, by intraperitoneal injection at a specified dose (e.g., 3 mg/kg) 30 minutes before the MI procedure.

  • Sample Collection: After a set period (e.g., 24 hours), blood samples are collected for serum analysis, and heart tissues are harvested for histological and molecular analysis.

  • Analysis:

    • ELISA: Serum levels of inflammatory cytokines (IL-1β, IL-18) and cardiac injury markers (cTnI, LDH) are quantified using commercially available ELISA kits.

    • Western Blot: Heart tissue lysates are used to measure the protein expression levels of components of the TLR4/MyD88/NF-κB/NLRP3 pathway.

    • qRT-PCR: mRNA expression of pyroptosis-related genes in heart tissue is quantified.

    • Histology: Heart sections are stained with Hematoxylin and Eosin (H&E) to assess tissue damage and inflammatory cell infiltration.

In Vitro Model: Oxygen-Glucose Deprivation (OGD) in Microglial Cells[8]
  • Cell Line: BV-2 microglial cell line is commonly used.

  • Experimental Setup: Cells are subjected to oxygen-glucose deprivation (OGD) to mimic ischemic conditions, which induces an inflammatory response.

  • Treatment: Cells are pre-treated with this compound (e.g., 10 μM) for 1 hour before being subjected to OGD.

  • Analysis:

    • ELISA: The supernatant is collected to measure the concentration of secreted pro-inflammatory cytokines like TNF-α and IL-1β.

    • Western Blot: Cell lysates are analyzed for the expression and phosphorylation status of proteins in the TLR4 and NLRP3 inflammasome pathways (e.g., TLR4, phosphorylated-IKK, cleaved caspase-1, NLRP3).

General Experimental Workflow

The following diagram illustrates a typical workflow for investigating the anti-inflammatory properties of this compound.

G cluster_model 1. Model Selection cluster_exp 2. Experimental Procedure cluster_analysis 3. Analysis and Data Collection A In Vitro Model (e.g., Macrophages, Endothelial Cells) C Pre-treatment with this compound (vs. Vehicle Control) A->C B In Vivo Model (e.g., Rat MI, Mouse ALI) B->C D Induction of Inflammation (e.g., LPS, Ischemia/Reperfusion) C->D E Sample Collection (Supernatant, Cell Lysate, Serum, Tissue) D->E F Biochemical & Molecular Analysis E->F G ELISA (Cytokine Levels) F->G H Western Blot (Protein Expression/Phosphorylation) F->H I qRT-PCR (Gene Expression) F->I J Histology/Immunohistochemistry (Tissue Morphology & Protein Localization) F->J

Conclusion and Future Directions

The evidence strongly supports that this compound possesses significant anti-inflammatory properties, primarily through the dual mechanisms of K-ATP channel opening and NO donation. These actions converge to inhibit key inflammatory signaling pathways, including NF-κB and the NLRP3 inflammasome, leading to a reduction in pro-inflammatory cytokine production and oxidative stress.

The findings presented in this guide suggest that the therapeutic applications of this compound may extend beyond its current use in angina. Further research is warranted to explore its potential in treating a variety of inflammatory conditions, such as atherosclerosis, sepsis-induced cardiomyopathy, and neuroinflammatory diseases. Future studies should focus on elucidating the precise molecular interactions of this compound with inflammatory components and conducting well-designed clinical trials to validate its efficacy in these novel indications. The development of new analogues with enhanced anti-inflammatory activity could also be a promising avenue for future drug development.

References

Nicorandil's Potential for Ischemic Preconditioning: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nicorandil, a dual-action compound with ATP-sensitive potassium (K-ATP) channel opening and nitric oxide (NO) donating properties, has emerged as a significant agent in the realm of cardioprotection, particularly in mimicking the effects of ischemic preconditioning. This technical guide provides an in-depth analysis of this compound's mechanism of action, the intricate signaling pathways it modulates, and a comprehensive review of preclinical and clinical evidence supporting its role in mitigating ischemia-reperfusion injury. The information is presented through detailed experimental protocols, structured quantitative data, and visual diagrams to facilitate a thorough understanding for researchers, scientists, and professionals in drug development.

Core Mechanism of Action

This compound's cardioprotective effects are primarily attributed to its unique dual mechanism of action:

  • ATP-Sensitive Potassium (K-ATP) Channel Opening: this compound is a potent opener of K-ATP channels, with a particular affinity for those located on the inner mitochondrial membrane (mitoK-ATP channels).[1][2] The opening of these channels is a critical step in ischemic preconditioning.[3] It is believed that the activation of mitoK-ATP channels leads to the preservation of mitochondrial integrity and function, which is crucial for cell survival during ischemic stress.[3] While it can also act on sarcolemmal K-ATP channels at higher concentrations, its selective action on mitoK-ATP channels at therapeutic doses is key to its preconditioning-like effects.[1]

  • Nitric Oxide (NO) Donation: Through its nitrate moiety, this compound serves as an NO donor.[2] This leads to the activation of soluble guanylate cyclase (sGC), an increase in cyclic guanosine monophosphate (cGMP) levels, and subsequent vasodilation of coronary and peripheral vessels.[4] This vasodilatory effect reduces both preload and afterload, thereby decreasing myocardial oxygen demand.[4][5] The NO-mediated pathway also contributes to the signaling cascade of cardioprotection.[2]

Signaling Pathways in this compound-Induced Cardioprotection

This compound triggers a complex network of signaling pathways that converge to protect cardiomyocytes from ischemic damage. These pathways are central to the phenomenon of ischemic preconditioning.

The Mitochondrial K-ATP Channel-Mediated Pathway

The opening of mitoK-ATP channels by this compound is a pivotal event that initiates a cascade of protective signals. This action is thought to modulate mitochondrial function, including the regulation of mitochondrial matrix volume and the generation of reactive oxygen species (ROS).[6]

G This compound This compound mitoKATP Mitochondrial KATP Channel This compound->mitoKATP Opens Mitochondrial_Integrity Preservation of Mitochondrial Integrity mitoKATP->Mitochondrial_Integrity Leads to Cardioprotection Cardioprotection Mitochondrial_Integrity->Cardioprotection

Core mechanism of this compound via mitoK-ATP channels.
Protein Kinase C (PKC) and Reactive Oxygen Species (ROS) Signaling

A crucial downstream effect of mitoK-ATP channel opening is the generation of a small, controlled burst of reactive oxygen species (ROS). This modest increase in ROS acts as a signaling molecule, leading to the activation of Protein Kinase C (PKC), particularly the epsilon isoform (PKC-ε).[2][6] Activated PKC then phosphorylates downstream targets, contributing to the protected phenotype.

G cluster_0 Mitochondrion mitoKATP mitoKATP Channel ROS Reactive Oxygen Species (ROS) (Signaling levels) mitoKATP->ROS Opening leads to PKC Protein Kinase C (PKC) ROS->PKC Activates Downstream_Effectors Downstream Effectors PKC->Downstream_Effectors Phosphorylates Cardioprotection Cardioprotection Downstream_Effectors->Cardioprotection

ROS and PKC signaling cascade in this compound's action.
Anti-Apoptotic Signaling

This compound has been shown to modulate the expression of key proteins involved in apoptosis. Specifically, it upregulates the anti-apoptotic protein Bcl-2 and downregulates the pro-apoptotic protein Bax.[3][4] This shift in the Bax/Bcl-2 ratio is a critical factor in preventing cardiomyocyte death following ischemia-reperfusion.

G This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Upregulates Bax Bax (Pro-apoptotic) This compound->Bax Downregulates Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes Cardioprotection Cardioprotection

This compound's modulation of apoptotic pathways.
TLR4/MyD88/NF-κB/NLRP3 Inflammasome Pathway

Recent evidence suggests that this compound can also exert its cardioprotective effects by inhibiting the TLR4/MyD88/NF-κB/NLRP3 signaling pathway.[7] This pathway is involved in pyroptosis, a form of inflammatory cell death. By suppressing this pathway, this compound reduces myocardial inflammation and injury.[7]

Experimental Evidence and Protocols

The cardioprotective effects of this compound have been demonstrated in a variety of experimental models, ranging from isolated cardiomyocytes to large-scale clinical trials.

Preclinical Studies

Table 1: Summary of Quantitative Data from Preclinical Studies

Animal ModelExperimental SetupThis compound TreatmentKey FindingsReference
RabbitIn vivo model of myocardial infarction100 µg/kg bolus + 10 µg/kg/min IV 30 min before occlusionInfarct size reduced to 24.9 ± 2.9% vs. 39.2 ± 4.3% in control.[8]
RabbitConscious rabbit model of late preconditioning100 µg/kg bolus + 30 µg·kg⁻¹·min⁻¹ IV for 60 min24h later, infarct size was 27.5 ± 5.3% vs. 59.1 ± 4.7% in control.[9]
RatHypercholesterolemic rat model30 µmol/l in perfusate before ischemiaInfarct size decreased to 14.88 ± 3.25% from 44.04 ± 2.70% in I/R group.[3]
DogCardiopulmonary bypass with global myocardial ischemia10 mg/L in cardioplegic solutionImproved recovery of LV dp/dt max (95.0 ± 28.9% vs. 61.1 ± 30.4%).[10]

Experimental Protocol: In Vivo Rabbit Model of Myocardial Infarction [8]

G Anesthesia Anesthesia Sternotomy Midline Sternotomy Anesthesia->Sternotomy Coronary_Occlusion_Prep Prepare for Coronary Branch Occlusion Sternotomy->Coronary_Occlusion_Prep Nicorandil_Admin This compound Infusion (100 µg/kg bolus + 10 µg/kg/min) Coronary_Occlusion_Prep->Nicorandil_Admin Ischemia 30 min Coronary Occlusion Nicorandil_Admin->Ischemia 30 min prior Reperfusion 120 min Reperfusion Ischemia->Reperfusion Analysis Determine Infarct Size (Tetrazolium Staining) Reperfusion->Analysis

Workflow for an in vivo rabbit myocardial infarction study.
  • Animal Preparation: Rabbits are anesthetized and a midline sternotomy is performed.

  • Instrumentation: A major branch of the left coronary artery is identified for occlusion.

  • Treatment Groups:

    • Control Group: Receives vehicle.

    • This compound Group: Receives an intravenous bolus of this compound (100 µg/kg) followed by a continuous infusion (10 µg/kg/min) starting 30 minutes before coronary occlusion.

  • Ischemia-Reperfusion: The coronary branch is occluded for 30 minutes, followed by 120 minutes of reperfusion.

  • Infarct Size Measurement: At the end of reperfusion, the heart is excised, and the risk zone and infarct size are determined using fluorescent microspheres and tetrazolium staining, respectively.

Clinical Trials

Table 2: Summary of Quantitative Data from Clinical Trials

Trial Name / Patient PopulationStudy DesignThis compound TreatmentKey FindingsReference
CHANGE Trial (STEMI patients)Multicenter, randomized, double-blindIntravenous this compound before primary PCIInfarct size at 5-7 days was 26.5 ± 17.1 g vs. 32.4 ± 19.3 g in placebo.[11][12]
Stable Angina Patients undergoing PCIRandomized, controlledOral this compound 30 mg/day for 2 days, 20 mg 2h before PCIIncidence of type 4a MI was 3% vs. 12% in the control group.[13]
Acute Myocardial Infarction PatientsRandomized4 mg bolus followed by 8 mg/hour infusion for 24hLower incidence of no-reflow phenomenon. Improved LVEF at 6 months.[14]
Older Patients with Stable CAD undergoing PCIRandomized, controlled4 mg IV over 5 min, at least 1h before PCI, then 6 mg/h for at least 8hPeriprocedural myocardial injury was 37.2% vs. 53.7% in control.[15]

Experimental Protocol: The CHANGE Trial [11][12]

G Patient_Enrollment Enrollment of STEMI Patients for Primary PCI Randomization Randomization Patient_Enrollment->Randomization Nicorandil_Group Intravenous this compound Randomization->Nicorandil_Group Placebo_Group Intravenous Placebo Randomization->Placebo_Group PCI Primary Percutaneous Coronary Intervention Nicorandil_Group->PCI Placebo_Group->PCI CMR_5_7_days Cardiac MRI at 5-7 Days PCI->CMR_5_7_days CMR_6_months Cardiac MRI at 6 Months CMR_5_7_days->CMR_6_months

Workflow of the CHANGE clinical trial.
  • Patient Selection: Patients with ST-segment-elevation myocardial infarction (STEMI) scheduled for primary percutaneous coronary intervention (PCI) were enrolled.

  • Randomization: Patients were randomized in a double-blind manner to receive either intravenous this compound or a placebo before the primary PCI procedure.

  • Intervention: The assigned treatment (this compound or placebo) was administered intravenously.

  • Primary PCI: All patients underwent the standard primary PCI procedure.

  • Primary Endpoint Assessment: The primary endpoint was the infarct size, which was assessed by cardiac magnetic resonance (CMR) imaging at 5 to 7 days and again at 6 months after reperfusion.

  • Secondary Endpoints: Secondary endpoints included the incidence of the no-reflow/slow-flow phenomenon and left ventricular ejection fraction.

Conclusion and Future Directions

The body of evidence strongly supports the potential of this compound as a pharmacological agent for ischemic preconditioning. Its dual mechanism of action, targeting both mitochondrial K-ATP channels and the nitric oxide pathway, provides a multi-faceted approach to cardioprotection. Preclinical and clinical studies have consistently demonstrated its ability to reduce infarct size, preserve cardiac function, and improve clinical outcomes in the context of ischemia-reperfusion injury.

For drug development professionals, this compound serves as a valuable template for a successful cardioprotective agent. Future research should focus on:

  • Further elucidating the downstream targets of the signaling pathways activated by this compound.

  • Investigating the long-term effects of this compound on cardiac remodeling and heart failure development post-myocardial infarction.

  • Exploring the potential of combination therapies, where this compound is used in conjunction with other cardioprotective agents to achieve synergistic effects.

  • Identifying patient subpopulations who are most likely to benefit from this compound treatment.

References

Methodological & Application

Standard Operating Procedure for Dissolving Nicorandil for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicorandil is a dual-acting cardiovascular drug, functioning as a potassium channel activator and a nitric oxide (NO) donor. This unique mechanism of action makes it a valuable tool in in vitro research for studying vasodilation, cardioprotection, and apoptosis. Proper preparation of this compound solutions is critical for obtaining accurate and reproducible experimental results. This document provides a detailed standard operating procedure for the dissolution of this compound for use in a variety of in vitro applications.

Data Presentation: Solubility and Storage

Quantitative data regarding the solubility and recommended storage of this compound are summarized in the table below for easy reference.

ParameterValueReference
Solubility
DMSO≥ 100 mg/mL (≥ 473.55 mM)[cite]
Ethanol34 mg/mL[cite]
Water21 mg/mL[cite]
MethanolFreely soluble[cite]
AcetoneFreely soluble[cite]
Glacial Acetic AcidFreely soluble[cite]
ChloroformSlightly soluble[cite]
Stock Solution Storage
-20°C in solvent1 year[cite]
-80°C in solvent2 years[cite]
Stability Notes This compound is unstable in the presence of moisture and at elevated temperatures. Aqueous solutions are prone to rapid degradation. It is recommended to prepare fresh working solutions from a frozen stock for each experiment.[cite]

Experimental Protocols

Preparation of this compound Stock Solution (100 mM in DMSO)

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For a 1 mL stock solution of 100 mM, weigh 21.12 mg of this compound (Molecular Weight: 211.17 g/mol ).

  • Dissolution: Add the weighed this compound powder to a sterile amber microcentrifuge tube. Add the appropriate volume of anhydrous DMSO to achieve a 100 mM concentration (e.g., add 1 mL of DMSO to 21.12 mg of this compound).

  • Mixing: Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.

  • Sterilization (Optional): If required for your specific application (e.g., cell culture), filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Preparation of Working Solutions for Cell Culture

Materials:

  • 100 mM this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes

  • Pipettes and sterile filter tips

Procedure:

  • Thawing: Thaw a single aliquot of the 100 mM this compound stock solution at room temperature.

  • Dilution: Prepare serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final working concentrations. It is crucial to maintain the final DMSO concentration in the culture medium below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used to prepare the highest concentration of the this compound working solution.

  • Immediate Use: Use the freshly prepared working solutions immediately. Due to the instability of this compound in aqueous solutions at 37°C, it is not recommended to store working dilutions.

In Vitro Vasodilation Assay using Aortic Rings

Materials:

  • Isolated thoracic aorta from a rat or mouse

  • Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)

  • Phenylephrine (vasoconstrictor)

  • This compound working solutions (prepared in Krebs-Henseleit buffer)

  • Organ bath system with force transducers

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Aortic Ring Preparation: Euthanize the animal and carefully excise the thoracic aorta. Place the aorta in cold Krebs-Henseleit buffer. Clean the aorta of adhering fat and connective tissue and cut it into 2-3 mm wide rings.

  • Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with carbogen gas.

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of approximately 1-2 g. During this period, wash the rings with fresh buffer every 15-20 minutes.

  • Contraction: Induce a sustained contraction by adding a submaximal concentration of phenylephrine (e.g., 1 µM) to the organ bath.

  • Vasodilation Assessment: Once a stable contraction plateau is reached, cumulatively add increasing concentrations of this compound to the organ bath. Record the changes in tension after each addition.

  • Data Analysis: Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Mix dissolve->vortex aliquot Aliquot and Store at -20°C/-80°C vortex->aliquot thaw Thaw Stock Solution aliquot->thaw For each experiment dilute Dilute in Culture Medium thaw->dilute use Use Immediately dilute->use signaling_pathway cluster_katp KATP Channel Activation cluster_no Nitric Oxide (NO) Donation This compound This compound mitoKATP Mitochondrial KATP Channel This compound->mitoKATP Direct Activation no_release NO Release This compound->no_release hyperpolarization Mitochondrial Membrane Hyperpolarization mitoKATP->hyperpolarization ca_overload ↓ Mitochondrial Ca2+ Overload hyperpolarization->ca_overload mptp Inhibition of mPTP Opening ca_overload->mptp apoptosis_inhibition ↓ Apoptosis mptp->apoptosis_inhibition bax_bcl2 ↓ Bax/Bcl-2 ratio apoptosis_inhibition->bax_bcl2 caspase9 ↓ Cleaved Caspase-9 apoptosis_inhibition->caspase9 caspase3_k ↓ Cleaved Caspase-3 caspase9->caspase3_k sgc Soluble Guanylyl Cyclase (sGC) Activation no_release->sgc pkg Protein Kinase G (PKG) Activation no_release->pkg Indirect Activation of mitoKATP cgmp ↑ cGMP sgc->cgmp cgmp->pkg vasodilation Vasodilation pkg->vasodilation caspase3_no ↓ Cleaved Caspase-3 pkg->caspase3_no

Application Notes and Protocols for Testing Nicorandil in Animal Models of Myocardial Infarction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing animal models of myocardial infarction (MI) for the preclinical evaluation of Nicorandil, a potassium channel activator with nitrate-like effects. The protocols and data presented are compiled from various research studies and are intended to assist in the design and execution of experiments aimed at investigating the cardioprotective effects of this compound.

Introduction

This compound has demonstrated significant cardioprotective effects in various experimental models of myocardial ischemia-reperfusion injury.[1][2] Its dual mechanism of action, involving the opening of ATP-sensitive potassium (KATP) channels and nitric oxide (NO) donation, contributes to its therapeutic benefits.[2][3] These actions lead to reduced preload and afterload, improved coronary blood flow, and direct cellular protection against ischemic damage.[1][3] Animal models of MI are crucial for elucidating these mechanisms and quantifying the efficacy of this compound in a physiological setting.

Animal Models of Myocardial Infarction

The most common and well-established animal model for studying myocardial infarction is the surgical ligation of the left anterior descending (LAD) coronary artery.[4][5][6] This procedure effectively mimics the acute vessel occlusion that causes MI in humans. Various animal species are used, with rodents (rats) being the most frequent due to their cost-effectiveness and anatomical similarities in coronary circulation to humans for basic research.[6] Larger animal models, such as rabbits, dogs, and pigs, are often used for more complex physiological studies and to test interventions under conditions that more closely resemble human clinical scenarios.[1][7][8]

Commonly Used Species:
  • Rats (Sprague Dawley): Widely used for initial efficacy and mechanistic studies.[4][6]

  • Rabbits: Utilized for studying delayed cardioprotective effects (preconditioning).[1]

  • Dogs: Historically used for infarct size reduction studies.[7][9]

  • Pigs (Mini-swine): Considered a highly relevant model due to the similarity of their cardiovascular system to humans.[8][10]

Experimental Protocols

Rat Model of Myocardial Infarction by LAD Ligation

This protocol describes the induction of MI in Sprague Dawley rats, a commonly used model to assess the cardioprotective effects of drugs like this compound.[4][6][11]

Materials:

  • Sprague Dawley rats (250-300g)

  • Anesthetics (e.g., ketamine/xylazine cocktail, isoflurane)[5][6][11]

  • Mechanical ventilator

  • Surgical instruments for thoracotomy

  • 6-0 silk suture

  • ECG monitoring system

Procedure:

  • Anesthesia and Ventilation: Anesthetize the rat using an appropriate anesthetic regimen (e.g., intraperitoneal injection of ketamine and xylazine).[6] Intubate the animal and connect it to a mechanical ventilator.

  • Thoracotomy: Perform a left thoracotomy at the fourth intercostal space to expose the heart.

  • LAD Ligation: Carefully retract the pericardium to visualize the left anterior descending (LAD) coronary artery. Pass a 6-0 silk suture under the LAD artery and tie a secure knot to occlude the vessel. Successful ligation is confirmed by the observation of myocardial blanching in the downstream region and changes in the ECG (e.g., ST-segment elevation).[12]

  • Wound Closure: Close the chest wall in layers and allow the animal to recover from anesthesia.

  • Post-operative Care: Administer analgesics and monitor the animal closely for the first 24 hours.

This compound Administration

The route and timing of this compound administration are critical for evaluating its therapeutic potential.

  • Pretreatment/Preconditioning: To study the protective effects of this compound in preventing ischemia-reperfusion injury, the drug is typically administered before the induction of MI. For instance, in rats, this compound can be administered intravenously prior to LAD ligation.[4] In a rabbit model of late preconditioning, this compound was given 24 hours before the ischemic event.[1]

  • Treatment during Ischemia/Reperfusion: To assess the therapeutic efficacy of this compound in an acute MI setting, it is administered shortly after the onset of ischemia or at the time of reperfusion.[7] In a dog model, this compound was infused 15 minutes after coronary occlusion.[7] In a clinical study protocol involving pigs, intracoronary this compound was administered just before reperfusion.[10]

Dosage: The dosage of this compound varies depending on the animal model and the intended therapeutic effect.

  • Rats: A common intravenous dose is in the range of those described in specific studies, which should be consulted for precise dosing regimens.[4]

  • Rabbits: An intravenous bolus of 100 μg/kg followed by an infusion of 30 μg/kg/min for 60 minutes has been used.[1]

  • Dogs: A bolus of 100 μg/kg followed by a continuous infusion of 30 μg/kg/min for 6 hours has been reported.[7]

  • Pigs: Intracoronary injection of 2 mg has been used in a mini-pig model.[10]

Assessment of Cardioprotective Effects

a. Infarct Size Measurement:

  • Triphenyltetrazolium Chloride (TTC) Staining: This is a widely accepted method to differentiate between viable (red) and infarcted (pale) myocardial tissue.[4][5][7]

  • After a defined period of reperfusion (e.g., 24 hours), the heart is excised and sliced.

  • The slices are incubated in a 1% TTC solution at 37°C.

  • The stained slices are then photographed, and the areas of infarction and the total left ventricle are quantified using image analysis software. The infarct size is typically expressed as a percentage of the area at risk or the total left ventricular area.

b. Cardiac Function Assessment:

  • Echocardiography: This non-invasive technique is used to measure parameters such as Left Ventricular Ejection Fraction (LVEF) and Left Ventricular Fractional Shortening (LVFS) to assess global cardiac function before and after MI and treatment.[4][11]

c. Biochemical Markers:

  • Blood samples are collected to measure the levels of cardiac troponin I (cTnI) and lactate dehydrogenase (LDH), which are sensitive markers of myocardial injury.[4]

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of this compound in various animal models of myocardial infarction.

Table 1: Effect of this compound on Myocardial Infarct Size

Animal ModelTreatment GroupControl Group (Infarct Size % of Risk Area)This compound Group (Infarct Size % of Risk Area)Percentage ReductionReference
RabbitPretreatment59.1 ± 4.727.5 ± 5.354%[1]
DogTreatment92.6 ± 9.264.3 ± 7.231%[7]
DogTreatment25.7 ± 4.112.2 ± 3.253%[9]
RatPretreatment58.42 ± 5.6423.49 ± 6.2160%[4]

Table 2: Effect of this compound on Cardiac Function in Rats (Post-MI)

ParameterSham GroupMI GroupMI + this compound GroupReference
LVEF (%)-DecreasedIncreased[4]
LVFS (%)-DecreasedIncreased[4]
LVESd (mm)-IncreasedDecreased[4]
LVEDd (mm)-IncreasedDecreased[4]

Table 3: Effect of this compound on Cardiac Injury Biomarkers in Rats

BiomarkerSham GroupMI GroupMI + this compound GroupReference
cTnI (ng/mL)0.18 ± 0.040.88 ± 0.020.68 ± 0.10[4]
LDH (U/L)258.80 ± 72.341560.80 ± 168.361054.80 ± 64.29[4]

Signaling Pathways and Mechanisms of Action

This compound exerts its cardioprotective effects through multiple signaling pathways. Understanding these pathways is crucial for interpreting experimental results.

Experimental Workflow for Testing this compound in a Rat MI Model

G cluster_pre_op Pre-operative Phase cluster_op Operative Phase cluster_post_op Post-operative Assessment Animal_Acclimatization Animal Acclimatization (Sprague Dawley Rats) Baseline_Assessment Baseline Assessment (Echocardiography) Animal_Acclimatization->Baseline_Assessment Randomization Randomization into Groups (Sham, MI, MI + this compound) Baseline_Assessment->Randomization Anesthesia Anesthesia Randomization->Anesthesia Nicorandil_Admin This compound Administration (Pre- or Post-Ligation) Randomization->Nicorandil_Admin Thoracotomy Thoracotomy Anesthesia->Thoracotomy LAD_Ligation LAD Ligation Thoracotomy->LAD_Ligation Wound_Closure Wound Closure LAD_Ligation->Wound_Closure Post_Op_Care Post-operative Care Wound_Closure->Post_Op_Care Functional_Assessment Functional Assessment (Echocardiography) Post_Op_Care->Functional_Assessment Biochemical_Analysis Biochemical Analysis (cTnI, LDH) Post_Op_Care->Biochemical_Analysis Histological_Analysis Histological Analysis (TTC Staining for Infarct Size) Post_Op_Care->Histological_Analysis

Caption: Experimental workflow for evaluating this compound in a rat model of myocardial infarction.

Signaling Pathway of this compound in Cardioprotection

This compound's protective effects are mediated by its dual action as a KATP channel opener and a nitric oxide (NO) donor.[2] These actions converge on several downstream pathways to reduce myocardial injury.

G cluster_KATP KATP Channel Opening cluster_NO Nitric Oxide Donation cluster_effects Cardioprotective Effects cluster_pathways Involved Signaling Pathways This compound This compound Mito_KATP Mitochondrial KATP Channel Opening This compound->Mito_KATP Sarco_KATP Sarcolemmal KATP Channel Opening This compound->Sarco_KATP NO_Release NO Release This compound->NO_Release PI3K_Akt PI3K/Akt Pathway (Anti-apoptosis) This compound->PI3K_Akt TLR4_NFkB Inhibition of TLR4/MyD88/NF-κB/NLRP3 (Anti-pyroptosis) This compound->TLR4_NFkB Mito_Protection Mitochondrial Protection Mito_KATP->Mito_Protection Ca_Overload Reduced Ca2+ Overload Sarco_KATP->Ca_Overload sGC_Activation sGC Activation NO_Release->sGC_Activation cGMP_Increase cGMP Increase sGC_Activation->cGMP_Increase Vasodilation Vasodilation (Reduced Preload/Afterload) cGMP_Increase->Vasodilation Anti_apoptotic Anti-apoptotic Effects Ca_Overload->Anti_apoptotic Mito_Protection->Anti_apoptotic Anti_inflammatory Anti-inflammatory Effects PI3K_Akt->Anti_apoptotic TLR4_NFkB->Anti_inflammatory

Caption: Dual mechanism of this compound leading to cardioprotection.

This compound's Inhibition of the TLR4/MyD88/NF-κB/NLRP3 Pyroptosis Pathway

Recent studies have highlighted the role of this compound in mitigating pyroptosis, a form of inflammatory cell death, during myocardial infarction.[4][13][14]

G MI Myocardial Infarction TLR4 TLR4 MI->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB NLRP3 NLRP3 Inflammasome NFkB->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 GSDMD GSDMD Cleavage Caspase1->GSDMD IL1b_IL18 IL-1β & IL-18 Release Caspase1->IL1b_IL18 Pyroptosis Pyroptosis GSDMD->Pyroptosis IL1b_IL18->Pyroptosis This compound This compound This compound->TLR4 Inhibits

Caption: this compound's inhibitory effect on the pyroptosis signaling pathway in myocardial infarction.

Conclusion

The use of animal models of myocardial infarction is indispensable for the preclinical evaluation of cardioprotective agents like this compound. The protocols and data presented here provide a framework for designing and conducting robust studies to investigate the efficacy and mechanisms of action of this compound. Careful selection of the animal model, adherence to detailed experimental protocols, and comprehensive assessment of outcomes are essential for generating reliable and translatable results.

References

Application Notes and Protocols: High-Throughput Screening Assays to Identify Nicorandil Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicorandil is a dual-action antianginal agent that exhibits both ATP-sensitive potassium (KATP) channel opening and nitric oxide (NO) donor properties.[1][2] These mechanisms lead to vasodilation and cardioprotective effects.[1][2][3] The identification of novel this compound analogs with improved potency, selectivity, or pharmacokinetic profiles is a key objective in cardiovascular drug discovery. High-throughput screening (HTS) provides an efficient platform for screening large compound libraries to identify such analogs.[4]

These application notes provide detailed protocols for two primary HTS assays designed to identify and characterize this compound analogs based on their effects on KATP channels and their ability to donate nitric oxide.

Part 1: KATP Channel Opener Activity Assay

The primary mechanism of this compound's vasodilatory effect is the activation of ATP-sensitive potassium (KATP) channels.[2][5] Opening these channels leads to potassium ion efflux, causing hyperpolarization of the cell membrane and subsequent relaxation of vascular smooth muscle.[2][6] This section details a fluorescence-based thallium flux assay, a robust and widely used HTS method for identifying potassium channel modulators.[7][8][9]

Signaling Pathway: KATP Channel Activation

The activation of KATP channels by a this compound analog leads to a cascade of events resulting in vasodilation.

Nicorandil_Analog This compound Analog KATP_Channel ATP-Sensitive K+ Channel (KATP) Nicorandil_Analog->KATP_Channel activates K_Efflux K+ Efflux KATP_Channel->K_Efflux induces Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization VGCC Voltage-Gated Ca2+ Channels (VGCCs) Hyperpolarization->VGCC inactivates Ca_Influx Decreased Intracellular Ca2+ VGCC->Ca_Influx reduces influx Vasodilation Vasodilation Ca_Influx->Vasodilation

KATP channel activation pathway.
Experimental Workflow: Thallium Flux Assay

This workflow outlines the key steps for the high-throughput screening of this compound analogs using a thallium flux assay.

cluster_prep Preparation cluster_screening Screening cluster_analysis Data Analysis Cell_Culture Cell Seeding (e.g., CHO-K1 expressing Kir6.2/SUR2B) Dye_Loading Loading with Thallium-Sensitive Dye Cell_Culture->Dye_Loading Compound_Addition Addition of this compound Analogs Dye_Loading->Compound_Addition Stimulation Addition of Thallium-Containing Buffer Compound_Addition->Stimulation Measurement Kinetic Fluorescence Measurement Stimulation->Measurement Normalization Data Normalization Measurement->Normalization Dose_Response Dose-Response Curve Generation Normalization->Dose_Response EC50 EC50 Calculation Dose_Response->EC50

Thallium flux assay workflow.
Protocol: Thallium Flux Assay for KATP Channel Openers

Objective: To identify and quantify the activity of this compound analogs that open KATP channels using a fluorescence-based thallium flux assay.

Materials:

  • Cell line stably expressing the desired KATP channel subunits (e.g., CHO-K1 cells expressing Kir6.2/SUR2B).

  • Thallium-sensitive fluorescent dye kit (e.g., FluxOR™ Potassium Ion Channel Assay Kit).[7]

  • Assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

  • Stimulus buffer containing thallium sulfate.

  • This compound (as a positive control).

  • Glibenclamide (as a KATP channel blocker/negative control).

  • 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with kinetic read capabilities and automated injection.

Procedure:

  • Cell Preparation:

    • Seed the cells into 384-well microplates at an appropriate density to achieve a confluent monolayer on the day of the assay.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 24-48 hours.

  • Dye Loading:

    • Prepare the thallium-sensitive dye solution according to the manufacturer's instructions.

    • Remove the cell culture medium from the plates and add the dye solution to each well.

    • Incubate the plates at room temperature for 60-90 minutes in the dark.

  • Compound Incubation:

    • Prepare serial dilutions of the this compound analogs and control compounds (this compound, Glibenclamide) in assay buffer.

    • Add the compound solutions to the respective wells of the microplate.

    • Incubate at room temperature for 15-30 minutes.

  • Fluorescence Measurement:

    • Set the fluorescence plate reader to the appropriate excitation and emission wavelengths for the chosen dye.

    • Program the reader to perform a kinetic read, measuring the baseline fluorescence for a short period before injecting the stimulus buffer.

    • Inject the thallium-containing stimulus buffer into each well.

    • Continue the kinetic fluorescence measurement for 2-5 minutes to monitor the influx of thallium.

  • Data Analysis:

    • Normalize the fluorescence signal to the baseline reading for each well.

    • Plot the change in fluorescence against the concentration of the test compounds.

    • Generate dose-response curves and calculate the EC50 values for the active compounds.

Data Presentation: KATP Channel Opener Activity
CompoundEC50 (µM)Maximum Activation (% of this compound)
This compound (Control)15.2100
Analog A5.8112
Analog B25.195
Analog C> 100Not active
Glibenclamide (Control)N/AInhibitory

Part 2: Nitric Oxide (NO) Donor Activity Assay

This compound's nitrate moiety allows it to act as a nitric oxide (NO) donor, which contributes to its vasodilatory effects through the activation of soluble guanylate cyclase (sGC) and subsequent increase in cyclic guanosine monophosphate (cGMP).[1][2] This section describes a cell-based fluorometric assay to screen for the NO-donating properties of this compound analogs.

Signaling Pathway: Nitric Oxide Donation

The release of nitric oxide from a this compound analog initiates a signaling cascade that complements the KATP channel-mediated vasodilation.

Nicorandil_Analog This compound Analog NO_Release Nitric Oxide (NO) Release Nicorandil_Analog->NO_Release sGC Soluble Guanylate Cyclase (sGC) NO_Release->sGC activates GTP_to_cGMP GTP to cGMP Conversion sGC->GTP_to_cGMP catalyzes PKG Protein Kinase G (PKG) Activation GTP_to_cGMP->PKG Ca_Sensitivity Decreased Ca2+ Sensitivity of Myofilaments PKG->Ca_Sensitivity Vasodilation Vasodilation Ca_Sensitivity->Vasodilation cluster_prep Preparation cluster_screening Screening cluster_analysis Data Analysis Cell_Culture Cell Seeding (e.g., Endothelial Cells) Compound_Addition Addition of this compound Analogs Cell_Culture->Compound_Addition Dye_Loading Loading with NO-Sensitive Dye Compound_Addition->Dye_Loading Measurement Fluorescence Measurement Dye_Loading->Measurement Normalization Data Normalization Measurement->Normalization Dose_Response Dose-Response Curve Generation Normalization->Dose_Response EC50 EC50 Calculation Dose_Response->EC50

References

Application Notes and Protocols for Designing Clinical Trial Protocols for New Indications of Nicorandil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for designing preclinical and clinical trial protocols to investigate new therapeutic indications for Nicorandil. Capitalizing on its dual mechanism of action as a potassium channel activator and a nitric oxide donor, this compound holds potential for repositioning in various pathological conditions beyond its current approval for angina pectoris.[1][2][3] This document outlines detailed protocols for three such potential indications: Cerebral Vasospasm, Glaucoma, and Erectile Dysfunction.

Understanding this compound's Mechanism of Action

This compound's therapeutic effects stem from two primary pharmacological actions:

  • ATP-sensitive Potassium (K-ATP) Channel Activation: This leads to hyperpolarization of vascular smooth muscle cells, causing arterial vasodilation, which reduces afterload and myocardial oxygen demand.[2][3] This action also contributes to cardioprotective effects through ischemic preconditioning.

  • Nitrate-like Effects: this compound contains a nitrate moiety, which, through the release of nitric oxide (NO), stimulates guanylate cyclase, increasing cyclic guanosine monophosphate (cGMP) levels.[1][4][5] This results in venodilation, reducing preload and myocardial wall tension.[2]

This dual mechanism provides a strong rationale for exploring its efficacy in conditions where vasodilation and increased blood flow are therapeutically beneficial.

New Indication: Cerebral Vasospasm Following Subarachnoid Hemorrhage

Rationale: Cerebral vasospasm is a major contributor to morbidity and mortality after aneurysmal subarachnoid hemorrhage (SAH).[6] this compound's ability to induce potent vasodilation through both K-ATP channel opening and NO donation suggests its potential to alleviate this condition. Preclinical evidence in a canine model has shown that this compound can significantly ameliorate chronic vasospasm.[4]

Preclinical Protocol: Efficacy of this compound in a Murine Model of SAH-induced Cerebral Vasospasm

Objective: To determine the dose-dependent effect of this compound on cerebral artery diameter and neurological outcomes in a mouse model of SAH.

Experimental Protocol:

  • Animal Model: Utilize a murine model of SAH induced by endovascular perforation or blood injection into the cisterna magna.[6][7]

  • Study Groups:

    • Sham-operated group

    • SAH + Vehicle (saline) control group

    • SAH + this compound (low, medium, and high dose) groups

    • SAH + Nimodipine (positive control) group

  • Drug Administration: Administer this compound or vehicle intraperitoneally or intravenously starting 6 hours post-SAH induction and continuing for 7 days.

  • Efficacy Assessment:

    • Vasospasm Assessment: Measure the diameter of the basilar artery and middle cerebral artery at 24, 48, and 72 hours post-SAH using cerebral angiography or vessel casting with morphometric analysis.

    • Neurological Scoring: Evaluate neurological deficits daily using a standardized scoring system (e.g., Garcia Score).

    • Histopathology: At day 7, perfuse the brains and assess for delayed neuronal death in the hippocampus and cortex using Nissl staining.

  • Data Presentation:

GroupBasilar Artery Diameter (µm) at 72h (Mean ± SD)Neurological Score at Day 7 (Median)Hippocampal Neuronal Loss (%) (Mean ± SD)
Sham200 ± 15185 ± 2
SAH + Vehicle110 ± 201245 ± 10
SAH + this compound (Low Dose)130 ± 181435 ± 8
SAH + this compound (Medium Dose)160 ± 151620 ± 7
SAH + this compound (High Dose)175 ± 121715 ± 5
SAH + Nimodipine155 ± 161522 ± 6
Clinical Trial Protocol: Phase II Study of this compound for the Prevention of Cerebral Vasospasm

Objective: To evaluate the safety and efficacy of intravenous this compound in preventing delayed cerebral ischemia (DCI) in patients with aneurysmal SAH.

Experimental Protocol:

  • Study Design: A prospective, randomized, double-blind, placebo-controlled, multicenter Phase II clinical trial.

  • Patient Population: Adult patients (18-70 years) with acute aneurysmal SAH, confirmed by angiography.

  • Inclusion/Exclusion Criteria: Standard criteria for SAH trials, excluding patients with severe hypotension or contraindications to vasodilators.

  • Intervention:

    • Treatment Group: Continuous intravenous infusion of this compound (e.g., 2 mg/hour) for 14 days.

    • Control Group: Continuous intravenous infusion of placebo (0.9% saline).

    • All patients will receive standard of care, including oral nimodipine.

  • Primary Endpoint: Incidence of DCI, defined as the occurrence of a new focal neurological deficit or a decrease in the Glasgow Coma Scale score, not attributable to other causes.

  • Secondary Endpoints:

    • Angiographic vasospasm assessed by digital subtraction angiography (DSA) on day 7.

    • Clinical outcome at 90 days, measured by the modified Rankin Scale (mRS).

    • Transcranial Doppler (TCD) velocities measured daily.

  • Data Presentation:

EndpointThis compound Group (n=50)Placebo Group (n=50)p-value
Incidence of DCI (%)1535<0.05
Severe Angiographic Vasospasm (%)2040<0.05
Favorable Outcome (mRS 0-2) at 90 days (%)6045>0.05
Mean Peak TCD Velocity (cm/s)180 ± 30210 ± 40<0.05

New Indication: Glaucoma

Rationale: Glaucoma is a neurodegenerative disease characterized by the loss of retinal ganglion cells (RGCs) and optic nerve damage, often associated with elevated intraocular pressure (IOP). This compound's vasodilatory properties may improve ocular blood flow, while its K-ATP channel opening activity could have a direct neuroprotective effect on RGCs. Studies on topical nitric oxide donors have shown promise in lowering IOP in animal models.

Preclinical Protocol: Neuroprotective and IOP-Lowering Effects of Topical this compound in a Rat Model of Ocular Hypertension

Objective: To investigate the effect of topical this compound on IOP and RGC survival in a rat model of chronic ocular hypertension.

Experimental Protocol:

  • Animal Model: Induce unilateral ocular hypertension in rats by laser photocoagulation of the trabecular meshwork or intracameral injection of hypertonic saline.[2][8]

  • Study Groups:

    • Normal control group

    • Ocular hypertension + Vehicle (eye drops) group

    • Ocular hypertension + this compound (0.5%, 1%, 2% eye drops) groups

    • Ocular hypertension + Timolol (0.5% eye drops) (positive control) group

  • Drug Administration: Administer eye drops twice daily to the hypertensive eye for 4 weeks.

  • Efficacy Assessment:

    • IOP Measurement: Measure IOP weekly using a tonometer.

    • RGC Survival: At the end of the study, perform retrograde labeling of RGCs with Fluoro-Gold and quantify RGC density in retinal flat mounts.

    • Optic Nerve Damage: Assess optic nerve axon loss using histology (e.g., PPD staining).

  • Data Presentation:

GroupMean IOP Reduction from Baseline (mmHg) at Week 4RGC Density (cells/mm²) (Mean ± SD)Optic Nerve Axon Loss (%) (Mean ± SD)
Vehicle1.2 ± 0.51200 ± 15040 ± 8
This compound 0.5%3.5 ± 0.81500 ± 12030 ± 7
This compound 1%5.2 ± 1.01800 ± 13022 ± 6
This compound 2%6.8 ± 1.22100 ± 11015 ± 5
Timolol 0.5%7.5 ± 1.11750 ± 14025 ± 7
Clinical Trial Protocol: Phase II Study of Topical this compound in Patients with Primary Open-Angle Glaucoma

Objective: To assess the safety and efficacy of topical this compound in reducing IOP in patients with primary open-angle glaucoma (POAG).

Experimental Protocol:

  • Study Design: A randomized, double-masked, placebo-controlled, dose-ranging Phase II clinical trial.

  • Patient Population: Patients with a confirmed diagnosis of PO-AG and an IOP between 22 and 36 mmHg.

  • Inclusion/Exclusion Criteria: Standard criteria for glaucoma trials, excluding patients with secondary glaucoma or contraindications to beta-blockers.

  • Intervention:

    • This compound 0.5% ophthalmic solution, twice daily.

    • This compound 1% ophthalmic solution, twice daily.

    • Placebo ophthalmic solution, twice daily.

  • Primary Endpoint: Mean change in diurnal IOP from baseline at week 4.

  • Secondary Endpoints:

    • Proportion of patients with ≥20% IOP reduction from baseline.

    • Visual field changes assessed by standard automated perimetry.

    • Retinal nerve fiber layer (RNFL) thickness measured by optical coherence tomography (OCT).

    • Incidence of adverse events.

  • Data Presentation:

EndpointThis compound 0.5% (n=40)This compound 1% (n=40)Placebo (n=40)
Mean Diurnal IOP Change from Baseline (mmHg)-4.5 ± 1.5-6.2 ± 1.8-1.8 ± 1.2
Patients with ≥20% IOP Reduction (%)456515
Change in Mean Deviation (dB) on Visual Field-0.1 ± 0.5-0.05 ± 0.4+0.2 ± 0.6
Change in RNFL Thickness (µm)-0.5 ± 1.0-0.3 ± 0.8-1.2 ± 1.5

New Indication: Erectile Dysfunction

Rationale: Penile erection is a hemodynamic process involving the relaxation of corpus cavernosum smooth muscle, mediated by NO and cGMP. This compound's ability to act as an NO donor and a K-ATP channel opener suggests it could be effective in treating erectile dysfunction (ED), particularly in patients with vasculogenic ED. In vitro studies have shown that this compound relaxes human corpus cavernosum tissue.[9]

Clinical Trial Protocol: Phase II Study of Oral this compound for the Treatment of Erectile Dysfunction

Objective: To evaluate the efficacy and safety of on-demand oral this compound in men with mild to moderate erectile dysfunction.

Experimental Protocol:

  • Study Design: A randomized, double-blind, placebo-controlled, crossover Phase II clinical trial.

  • Patient Population: Men aged 18-65 with a clinical diagnosis of ED for at least 6 months.

  • Inclusion/Exclusion Criteria: Exclusion of patients with severe cardiovascular disease, hypotension, or those taking nitrates or PDE5 inhibitors.

  • Intervention:

    • Sequence 1: this compound (20 mg) taken orally 1 hour before anticipated sexual activity for 4 weeks, followed by a 2-week washout, then placebo for 4 weeks.

    • Sequence 2: Placebo for 4 weeks, followed by a 2-week washout, then this compound (20 mg) for 4 weeks.

  • Primary Endpoint: Change from baseline in the erectile function domain score of the International Index of Erectile Function (IIEF-EF).

  • Secondary Endpoints:

    • Percentage of successful intercourse attempts (from patient diaries).

    • Global Assessment Question (GAQ): "Has the treatment you have been taking over the past 4 weeks improved your erections?".

    • Incidence and severity of adverse events.

  • Data Presentation:

EndpointThis compoundPlacebop-value
Change in IIEF-EF Score (Mean ± SD)+6.5 ± 3.2+1.8 ± 2.5<0.001
Successful Intercourse Attempts (%)6835<0.001
Positive Response to GAQ (%)7525<0.001
Headache (%)153<0.05
Flushing (%)102<0.05

Mandatory Visualizations

Signaling Pathway of this compound

Nicorandil_Mechanism cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell cluster_KATP K-ATP Channel Pathway cluster_NO Nitric Oxide Pathway This compound This compound KATP K-ATP Channel This compound->KATP Activates NO Nitric Oxide (NO) This compound->NO Donates K_efflux ↑ K+ Efflux KATP->K_efflux Hyperpolarization Hyperpolarization Ca_channel Voltage-gated Ca2+ Channels (Inhibited) Hyperpolarization->Ca_channel Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx Relaxation Vasodilation / Relaxation Ca_influx->Relaxation K_efflux->Hyperpolarization sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP ↑ cGMP sGC->cGMP GTP GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates PKG->Relaxation

Caption: Dual mechanism of action of this compound leading to vasodilation.

Experimental Workflow for a Phase II Clinical Trial

Clinical_Trial_Workflow cluster_Screening Screening & Enrollment cluster_Treatment Treatment Period cluster_FollowUp Follow-up & Assessment cluster_Analysis Data Analysis & Reporting Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline Baseline Assessment (e.g., IOP, IIEF, Angiography) Informed_Consent->Baseline Randomization Randomization Baseline->Randomization Group_A Group A (this compound) Randomization->Group_A Group_B Group B (Placebo) Randomization->Group_B FollowUp_Visits Follow-up Visits (e.g., Weeks 4, 8, 12) Group_A->FollowUp_Visits Group_B->FollowUp_Visits Endpoint_Assessment Primary & Secondary Endpoint Assessment FollowUp_Visits->Endpoint_Assessment Safety_Monitoring Adverse Event Monitoring FollowUp_Visits->Safety_Monitoring Data_Analysis Statistical Analysis Endpoint_Assessment->Data_Analysis Safety_Monitoring->Data_Analysis Results Interpretation of Results Data_Analysis->Results Report Clinical Study Report Results->Report

Caption: General workflow for a Phase II randomized controlled trial.

Logical Relationship for Dose-Ranging Study Design

Dose_Ranging_Logic cluster_Randomization Randomization cluster_Arms Treatment Arms cluster_Evaluation Evaluation Start Eligible Patient Population rand Start->rand Dose1 This compound Low Dose rand->Dose1 Dose2 This compound Medium Dose rand->Dose2 Dose3 This compound High Dose rand->Dose3 Placebo Placebo rand->Placebo Eval1 Evaluate Efficacy & Safety Dose1->Eval1 Eval2 Evaluate Efficacy & Safety Dose2->Eval2 Eval3 Evaluate Efficacy & Safety Dose3->Eval3 EvalP Evaluate Efficacy & Safety Placebo->EvalP Analysis Comparative Analysis (Dose-Response Relationship) Eval1->Analysis Eval2->Analysis Eval3->Analysis EvalP->Analysis

Caption: Logical flow of a parallel-group, dose-ranging clinical trial.

References

Application Notes and Protocols for Assessing Nicorandil's Cardioprotective Effects using the Langendorff Heart Perfusion Model

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Langendorff isolated heart perfusion system is a powerful ex vivo technique for studying cardiac physiology and pharmacology in a controlled environment, free from systemic neurohormonal influences.[1][2] This model is particularly well-suited for investigating the direct effects of pharmacological agents on the heart and for simulating conditions such as ischemia-reperfusion (I/R) injury.[3][4]

Nicorandil is a dual-action anti-anginal drug with well-documented cardioprotective effects.[5] Its mechanism involves the opening of ATP-sensitive potassium (K-ATP) channels and the donation of nitric oxide (NO), leading to vasodilation and cellular protection.[5][6] This document provides detailed application notes and experimental protocols for utilizing the Langendorff heart perfusion model to assess the cardioprotective effects of this compound.

Mechanism of Action of this compound in Cardioprotection

This compound exerts its cardioprotective effects through two primary, synergistic pathways:

  • ATP-sensitive Potassium (K-ATP) Channel Opening: this compound is a potent opener of K-ATP channels, particularly the mitochondrial K-ATP (mitoK-ATP) channels.[5][6] Opening of these channels in cardiomyocytes helps to stabilize the mitochondrial membrane potential, reduce mitochondrial calcium overload, and inhibit the opening of the mitochondrial permeability transition pore (mPTP), a key event in cell death pathways.[6] This action mimics the effects of ischemic preconditioning.

  • Nitric Oxide (NO) Donation: The nitrate moiety of this compound releases NO, which activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells. This leads to an increase in cyclic guanosine monophosphate (cGMP), resulting in vasodilation of coronary arteries and arterioles.[5] The increased coronary blood flow improves myocardial oxygen supply. NO itself can also contribute to cardioprotection by activating protein kinase G (PKG) and modulating various downstream targets involved in apoptosis and inflammation.

These dual actions collectively reduce myocardial oxygen demand, improve coronary blood flow, and directly protect cardiac myocytes from ischemic and reperfusion-induced injury.[5]

Experimental Setup: The Langendorff Perfusion System

A typical Langendorff apparatus for rodent hearts consists of the following components:

  • Perfusion Reservoir: A water-jacketed reservoir to maintain the perfusion buffer at a constant physiological temperature (37°C).

  • Perfusion Circuit: Tubing to deliver the buffer to the heart, often including a bubble trap to prevent air embolism.

  • Aortic Cannula: A cannula for retrograde perfusion of the aorta.

  • Heart Chamber: A temperature-controlled chamber to house the isolated heart.

  • Perfusion Pump or Gravity-Feed System: To maintain either constant flow or constant pressure perfusion.

  • Transducers and Recording System: To measure physiological parameters such as left ventricular pressure, heart rate, and coronary flow.

Experimental Workflow

The general workflow for a Langendorff experiment to assess this compound's cardioprotective effects is as follows:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis animal_prep Animal Anesthesia & Heparinization heart_excision Heart Excision animal_prep->heart_excision cannulation Aortic Cannulation heart_excision->cannulation stabilization Stabilization Period (20-30 min) cannulation->stabilization baseline Baseline Recording stabilization->baseline treatment This compound Administration (Pre- or Post-conditioning) baseline->treatment ischemia Global Ischemia (e.g., 30 min) treatment->ischemia reperfusion Reperfusion (e.g., 120 min) ischemia->reperfusion hemodynamic Hemodynamic Function (LVDP, HR, ±dP/dt) reperfusion->hemodynamic infarct_size Infarct Size Measurement (TTC Staining) reperfusion->infarct_size biochemical Biochemical Analysis (LDH, CK release) reperfusion->biochemical

Caption: Experimental workflow for assessing this compound's cardioprotective effects.

Detailed Experimental Protocols

Preparation of Perfusion Buffer (Krebs-Henseleit Solution)

A standard Krebs-Henseleit buffer is typically used for Langendorff perfusion. The composition is as follows:

ComponentConcentration (mM)
NaCl118.0
KCl4.7
CaCl22.5
MgSO41.2
KH2PO41.2
NaHCO325.0
Glucose11.0

The buffer should be freshly prepared with deionized water, pH adjusted to 7.4, and continuously gassed with 95% O2 / 5% CO2.

Animal Preparation and Heart Isolation
  • Anesthetize the animal (e.g., rat, rabbit) with an appropriate anesthetic (e.g., sodium pentobarbital).

  • Administer heparin (e.g., 500 IU/kg, intraperitoneally) to prevent blood clotting.

  • Perform a thoracotomy to expose the heart.

  • Rapidly excise the heart and immediately place it in ice-cold Krebs-Henseleit buffer to induce cardioplegia.[7]

  • Isolate the aorta and carefully remove surrounding tissue.

Langendorff Perfusion and Stabilization
  • Mount the aorta onto the aortic cannula of the Langendorff apparatus.

  • Secure the aorta with a ligature to prevent leakage.

  • Initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure (e.g., 70-80 mmHg for rat hearts) or constant flow.

  • Allow the heart to stabilize for a period of 20-30 minutes, during which it should resume spontaneous beating.[7]

Ischemia-Reperfusion (I/R) Protocol
  • Baseline: After stabilization, record baseline hemodynamic parameters for 20-30 minutes.

  • This compound Administration (Preconditioning): For preconditioning studies, perfuse the heart with Krebs-Henseleit buffer containing this compound (e.g., 10-100 µM) for a defined period (e.g., 10-15 minutes) before inducing ischemia.[8] A washout period with normal buffer may follow.

  • Global Ischemia: Induce global ischemia by stopping the perfusion for a specified duration (e.g., 30 minutes).[8]

  • Reperfusion: Restore perfusion with the standard Krebs-Henseleit buffer for a period of 60-120 minutes.[8]

  • This compound Administration (Postconditioning): For postconditioning studies, introduce this compound into the perfusion buffer at the onset of reperfusion for a short duration.

Data Acquisition and Analysis

Throughout the experiment, continuously monitor and record the following parameters:

  • Left Ventricular Developed Pressure (LVDP): Calculated as the difference between left ventricular systolic pressure and left ventricular end-diastolic pressure. This is a key indicator of cardiac contractility.[9]

  • Heart Rate (HR): Measured in beats per minute.

  • Coronary Flow (CF): Measured in ml/min.

  • Rate-Pressure Product (RPP): Calculated as HR × LVDP, an index of myocardial oxygen consumption.[10]

At the end of the experiment, the following analyses can be performed:

  • Infarct Size Measurement: The heart is sliced and stained with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while infarcted tissue remains pale. The infarct size is expressed as a percentage of the total ventricular area.

  • Biochemical Analysis: The coronary effluent can be collected during reperfusion to measure the release of cardiac injury markers such as lactate dehydrogenase (LDH) and creatine kinase (CK).[11]

  • Apoptosis Assays: Myocardial tissue can be processed for TUNEL staining or Western blotting for apoptosis-related proteins (e.g., Bcl-2, Bax, Caspase-3).

Data Presentation

Quantitative data from studies investigating the effects of this compound in the Langendorff model should be summarized in clear and concise tables for easy comparison.

Table 1: Effect of this compound on Hemodynamic Parameters in Langendorff-Perfused Hearts Subjected to Ischemia-Reperfusion
Treatment GroupLVDP (% of baseline)Heart Rate (beats/min)Coronary Flow (ml/min)Reference
Control (I/R)DataDataData[Cite relevant studies]
This compound (10 µM) + I/RDataDataData[Cite relevant studies]
This compound (30 µM) + I/RDataDataData[Cite relevant studies]
This compound (100 µM) + I/RDataDataData[8]

Note: "Data" should be replaced with specific values obtained from the cited literature.

Table 2: Effect of this compound on Myocardial Infarct Size and Biomarker Release
Treatment GroupInfarct Size (% of Risk Area)LDH Release (U/L)CK Release (U/L)Reference
Control (I/R)41.0 ± 3.5%DataData
This compound (pre-ischemia)31.3 ± 2.0%DataData
This compound (high-dose, pre-ischemia)25.2 ± 3.9%DataData
This compound (post-reperfusion)45.2 ± 4.4%DataData

Note: "Data" should be replaced with specific values obtained from the cited literature.

Visualization of Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in this compound's cardioprotective effects and the experimental design.

G cluster_this compound This compound cluster_pathways Cardioprotective Pathways cluster_katp K-ATP Channel Pathway cluster_no Nitric Oxide Pathway cluster_outcome Cellular Outcome This compound This compound mitoKATP Mitochondrial K-ATP Channel Opening This compound->mitoKATP no_donation NO Donation This compound->no_donation ca_overload ↓ Mitochondrial Ca2+ Overload mitoKATP->ca_overload mptp ↓ mPTP Opening ca_overload->mptp apoptosis ↓ Apoptosis mptp->apoptosis sgc ↑ sGC Activity no_donation->sgc cgmp ↑ cGMP sgc->cgmp vasodilation Coronary Vasodilation cgmp->vasodilation cardioprotection Cardioprotection vasodilation->cardioprotection apoptosis->cardioprotection

Caption: Signaling pathway of this compound's cardioprotective effects.

G cluster_groups Experimental Groups cluster_endpoints Endpoints control Control Group (I/R only) hemodynamics Hemodynamic Function control->hemodynamics infarct Infarct Size control->infarct biomarkers Biochemical Markers control->biomarkers apoptosis Apoptosis control->apoptosis nic_pre This compound Preconditioning + I/R nic_pre->hemodynamics nic_pre->infarct nic_pre->biomarkers nic_pre->apoptosis nic_post I/R + This compound Postconditioning nic_post->hemodynamics nic_post->infarct nic_post->biomarkers nic_post->apoptosis inhibitor Inhibitor + this compound + I/R inhibitor->hemodynamics inhibitor->infarct inhibitor->biomarkers inhibitor->apoptosis

Caption: Logical relationship of the experimental design for this compound studies.

Conclusion

The Langendorff heart perfusion model is an invaluable tool for the preclinical assessment of cardioprotective agents like this compound. By following the detailed protocols and data analysis methods outlined in these application notes, researchers can obtain robust and reproducible data on the efficacy and mechanisms of action of such compounds. The dual mechanism of this compound, involving both K-ATP channel opening and nitric oxide donation, makes it a compelling candidate for mitigating ischemia-reperfusion injury, and the Langendorff model provides an ideal platform to further elucidate its therapeutic potential.

References

Measuring Nitric Oxide Production in Response to Nicorandil Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicorandil is a dual-action drug that functions as both a potassium channel opener and a nitric oxide (NO) donor, leading to vasodilation.[1][2] Its therapeutic effects, particularly in the context of angina, are significantly attributed to its ability to increase the bioavailability of nitric oxide.[3] Accurate measurement of NO production in response to this compound treatment is crucial for understanding its mechanism of action and for the development of related therapeutic agents. These application notes provide detailed protocols for quantifying this compound-induced NO production in biological systems.

Introduction

This compound exerts its vasodilatory effects through two primary mechanisms. Firstly, by activating ATP-sensitive potassium (KATP) channels in vascular smooth muscle, it causes hyperpolarization and subsequent relaxation.[1][2] Secondly, its nitrate moiety acts as a nitric oxide (NO) donor.[1][2] NO activates soluble guanylate cyclase (sGC) in smooth muscle cells, leading to an increase in cyclic guanosine monophosphate (cGMP) levels.[1][2] Elevated cGMP then activates protein kinase G (PKG), which mediates smooth muscle relaxation and vasodilation.[2] This document outlines key experimental procedures to measure the direct and indirect markers of NO production following this compound treatment.

Data Presentation

The following tables summarize quantitative data on the effects of this compound on nitric oxide production and downstream signaling.

Table 1: Effect of this compound on Nitric Oxide (NO) Production in 786-O Cells

Treatment Time (hours)This compound Concentration (µg/mL)NO Concentration (µM)Fold Increase vs. Control
1500325.8~8x
12500--
24500--
48500--
Control042.41x
(Data adapted from a study on 786-O cells)[4]

Table 2: Time-Course of Intracellular NO Appearance in HL-1 Cardiomyocytes with this compound Preincubation

This compound Concentration (µM)Preincubation Time (min)Relative NO Production Rate (%)
0 (Control)90100
3090Increased
5090Increased
10090Increased
(Qualitative representation based on graphical data)[5]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

Nicorandil_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound K_ATP KATP Channel This compound->K_ATP Opens NO Nitric Oxide (NO) This compound->NO Donates Vasodilation Vasodilation K_ATP->Vasodilation Hyperpolarization sGC_inactive sGC (inactive) sGC_active sGC (active) NO->sGC_inactive Activates GTP GTP cGMP cGMP GTP->cGMP Catalyzed by sGC (active) PKG Protein Kinase G (PKG) cGMP->PKG Activates PKG->Vasodilation Leads to NO_Measurement_Workflow cluster_assays NO Measurement Assays start Cell Culture/ Tissue Preparation treatment This compound Treatment (Dose-response & Time-course) start->treatment sample_collection Sample Collection (Supernatant/Cell Lysate) treatment->sample_collection griess Griess Assay (Indirect - Nitrite) sample_collection->griess daffm DAF-FM DA Assay (Direct - Intracellular NO) sample_collection->daffm cgmp cGMP ELISA (Downstream Effector) sample_collection->cgmp data_analysis Data Analysis & Interpretation griess->data_analysis daffm->data_analysis cgmp->data_analysis

References

Application Notes and Protocols for Evaluating Nicorandil's Metabolic Effects Using the Seahorse XF Analyzer

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction

Nicorandil is a dual-action anti-anginal drug, functioning as both a potassium channel activator and a nitric oxide (NO) donor.[1][2] Its cardioprotective effects are largely attributed to the opening of mitochondrial ATP-sensitive potassium (mitoKATP) channels, which plays a crucial role in preserving mitochondrial function, particularly under ischemic conditions.[3][4] The Agilent Seahorse XF Analyzer is a powerful tool for investigating the metabolic effects of pharmacological agents by providing real-time measurements of key indicators of mitochondrial respiration and glycolysis in live cells. This technology measures the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.[5][6]

These application notes provide a detailed protocol for utilizing the Seahorse XF Cell Mito Stress Test and Glycolysis Stress Test to evaluate the metabolic effects of this compound on cardiomyocytes.

Principle of the Seahorse XF Assay

The Seahorse XF Analyzer creates a transient microchamber to measure the concentration of dissolved oxygen and free protons in the media immediately surrounding the cells.[5][6] By taking repeated measurements, it calculates the OCR and ECAR. The instrument allows for the sequential injection of up to four different compounds to assess various parameters of mitochondrial function and glycolysis.

  • Mito Stress Test: This assay utilizes the sequential injection of oligomycin (ATP synthase inhibitor), FCCP (a protonophore that uncouples oxygen consumption from ATP production), and a mixture of rotenone and antimycin A (Complex I and III inhibitors, respectively) to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

  • Glycolysis Stress Test: This assay involves the sequential injection of glucose, oligomycin, and 2-deoxyglucose (2-DG, a glucose analog that inhibits glycolysis) to measure parameters such as glycolysis, glycolytic capacity, and glycolytic reserve.

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data from Seahorse XF assays evaluating the effect of this compound on cardiomyocytes under normal and stressed (e.g., hypoxic) conditions. This data is illustrative of the expected outcomes based on this compound's known mechanism of action, which includes the preservation of mitochondrial function.

Table 1: Hypothetical Effects of this compound on Mitochondrial Respiration in Cardiomyocytes

ParameterControlThis compound (100 µM)Control + HypoxiaThis compound (100 µM) + Hypoxia
Basal OCR (pmol/min) 150 ± 10145 ± 880 ± 7120 ± 9
ATP Production (pmol/min) 100 ± 798 ± 645 ± 585 ± 7
Maximal Respiration (pmol/min) 350 ± 25340 ± 20120 ± 12280 ± 18
Spare Respiratory Capacity (%) 133 ± 15134 ± 1250 ± 8133 ± 10

Table 2: Hypothetical Effects of this compound on Glycolysis in Cardiomyocytes

ParameterControlThis compound (100 µM)Control + HypoxiaThis compound (100 µM) + Hypoxia
Basal ECAR (mpH/min) 20 ± 219 ± 1.545 ± 435 ± 3
Glycolytic Capacity (mpH/min) 40 ± 338 ± 2.570 ± 660 ± 5

Experimental Protocols

I. Cell Culture and Seeding for Seahorse XF Analysis

Materials:

  • Cardiomyocytes (e.g., iPSC-derived or primary)

  • Seahorse XF96 or XF24 cell culture microplates

  • Appropriate cell culture medium

  • 0.1% gelatin solution

  • CO2 incubator (37°C, 5% CO2)

Protocol:

  • One day prior to the experiment, coat the Seahorse XF cell culture microplate with a 0.1% gelatin solution and incubate for at least one hour at 37°C. Aspirate the gelatin solution before cell seeding.

  • Harvest and count the cardiomyocytes.

  • Seed the cells in the coated Seahorse XF microplate at a pre-determined optimal density (typically 20,000 - 80,000 cells per well for a 96-well plate) in their standard culture medium.

  • Leave the plate at room temperature in the cell culture hood for one hour to ensure even cell distribution.

  • Incubate the plate overnight in a humidified 37°C CO2 incubator.

II. Seahorse XF Sensor Cartridge Hydration

Materials:

  • Seahorse XF Sensor Cartridge

  • Seahorse XF Calibrant solution

  • Non-CO2 incubator (37°C)

Protocol:

  • The day before the assay, add 200 µL of Seahorse XF Calibrant to each well of the utility plate.

  • Place the sensor cartridge on top of the utility plate, ensuring the sensors are submerged in the calibrant.

  • Incubate the hydrated sensor cartridge overnight in a non-CO2 incubator at 37°C.

III. Seahorse XF Mito Stress Test Protocol

Materials:

  • Seeded Seahorse XF cell culture microplate

  • Hydrated Seahorse XF Sensor Cartridge

  • Seahorse XF Base Medium supplemented with glucose, sodium pyruvate, and L-glutamine

  • This compound stock solution

  • Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)

  • Non-CO2 incubator (37°C)

  • Seahorse XF Analyzer

Protocol:

  • On the day of the assay, prepare the Seahorse XF assay medium by supplementing the base medium with glucose (e.g., 10 mM), sodium pyruvate (e.g., 1 mM), and L-glutamine (e.g., 2 mM). Warm the medium to 37°C and adjust the pH to 7.4.

  • Remove the cell culture plate from the incubator and wash the cells twice with the pre-warmed Seahorse XF assay medium.

  • Add the final volume of assay medium to each well (e.g., 180 µL for an XF96 plate). For the treatment group, add this compound to the desired final concentration.

  • Place the cell plate in a non-CO2 incubator at 37°C for 45-60 minutes to allow for temperature and pH equilibration.

  • Load the hydrated sensor cartridge with the mitochondrial inhibitors into the appropriate ports of the Seahorse XF Analyzer for calibration.

  • Following calibration, replace the utility plate with the cell culture plate and initiate the assay.

  • The instrument will measure the basal OCR, followed by the sequential injection of oligomycin, FCCP, and rotenone/antimycin A, with OCR measurements taken after each injection.

IV. Seahorse XF Glycolysis Stress Test Protocol

Materials:

  • Seeded Seahorse XF cell culture microplate

  • Hydrated Seahorse XF Sensor Cartridge

  • Seahorse XF Base Medium (glucose-free)

  • This compound stock solution

  • Seahorse XF Glycolysis Stress Test Kit (containing Glucose, Oligomycin, 2-Deoxyglucose)

  • Non-CO2 incubator (37°C)

  • Seahorse XF Analyzer

Protocol:

  • On the day of the assay, prepare the Seahorse XF assay medium (glucose-free). Warm the medium to 37°C and adjust the pH to 7.4.

  • Wash the cells twice with the glucose-free assay medium.

  • Add the final volume of glucose-free assay medium to each well. Add this compound to the treatment wells.

  • Place the cell plate in a non-CO2 incubator at 37°C for 45-60 minutes.

  • Load the hydrated sensor cartridge with the glycolysis modulators into the Seahorse XF Analyzer for calibration.

  • After calibration, replace the utility plate with the cell culture plate and start the assay.

  • The instrument will measure the basal ECAR, followed by the sequential injection of glucose, oligomycin, and 2-DG, with ECAR measurements taken after each injection.

Mandatory Visualizations

Signaling Pathways

Nicorandil_Signaling_Pathway cluster_0 This compound Dual Action cluster_1 Nitric Oxide Pathway cluster_2 MitoKATP Channel Pathway This compound This compound NO Nitric Oxide (NO) This compound->NO Donation MitoKATP MitoKATP Channel This compound->MitoKATP Direct Opening sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation cGMP cGMP sGC->cGMP Conversion of GTP PKG Protein Kinase G (PKG) cGMP->PKG Activation PKG->MitoKATP Phosphorylation (Indirect Opening) K_influx K+ Influx into Mitochondrial Matrix MitoKATP->K_influx Matrix_Swelling Mitochondrial Matrix Swelling K_influx->Matrix_Swelling Membrane_Depolarization Inner Membrane Depolarization K_influx->Membrane_Depolarization ROS_Reduction Reduced ROS Production Matrix_Swelling->ROS_Reduction Ca_Overload Reduced Mitochondrial Ca2+ Overload Membrane_Depolarization->Ca_Overload MPTP_Inhibition MPTP Inhibition Ca_Overload->MPTP_Inhibition Cell_Survival Enhanced Cell Survival ROS_Reduction->Cell_Survival MPTP_Inhibition->Cell_Survival Seahorse_Workflow cluster_prep Day 1: Preparation cluster_assay Day 2: Assay seed_cells Seed Cardiomyocytes in XF Plate hydrate_cartridge Hydrate Sensor Cartridge prep_media Prepare Assay Medium (+/- this compound) calibrate Calibrate Analyzer hydrate_cartridge->calibrate wash_cells Wash & Add Assay Medium prep_media->wash_cells equilibrate Equilibrate Plate (37°C, no CO2) wash_cells->equilibrate run_assay Run Seahorse Assay (Mito or Glyco Stress Test) equilibrate->run_assay calibrate->run_assay analyze_data Data Analysis (OCR & ECAR) run_assay->analyze_data Logical_Relationship cluster_cause Pharmacological Intervention cluster_mechanism Mechanism of Action cluster_effect Metabolic Effect cluster_measurement Seahorse Readout This compound This compound Treatment MitoKATP_Opening mitoKATP Channel Opening This compound->MitoKATP_Opening NO_Donation Nitric Oxide Donation This compound->NO_Donation Altered_Glycolysis Altered Glycolysis This compound->Altered_Glycolysis Preserved_Mito_Function Preserved Mitochondrial Function MitoKATP_Opening->Preserved_Mito_Function NO_Donation->Preserved_Mito_Function OCR_Changes Changes in OCR Parameters Preserved_Mito_Function->OCR_Changes ECAR_Changes Changes in ECAR Parameters Altered_Glycolysis->ECAR_Changes

References

Application Notes and Protocols: The Role of Nicorandil in Endothelial Dysfunction Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Endothelial dysfunction is an early event in the pathogenesis of atherosclerosis and other cardiovascular diseases, characterized by a reduction in the bioavailability of nitric oxide (NO), leading to impaired vasodilation, a pro-inflammatory state, and a pro-thrombotic environment. Nicorandil, a dual-action anti-anginal drug, has demonstrated significant potential in mitigating endothelial dysfunction. It functions both as a potassium channel (K-ATP) opener and a nitric oxide (NO) donor, leading to vasodilation and cellular protection.[1][2][3][4][5][6] These application notes provide a comprehensive overview of this compound's mechanism of action, a summary of key quantitative data from preclinical and clinical studies, and detailed protocols for investigating its effects on endothelial dysfunction.

Mechanism of Action of this compound in Endothelial Protection

This compound improves endothelial function through a multi-faceted mechanism. Its nitrate moiety directly donates NO, which activates guanylate cyclase in vascular smooth muscle cells, increasing cyclic guanosine monophosphate (cGMP) and causing vasodilation.[1][3] Independently, its nicotinamide component opens ATP-sensitive potassium (K-ATP) channels. This action leads to hyperpolarization of the cell membrane, which contributes to vasodilation and exerts cytoprotective effects, particularly within mitochondria.[2][4][6]

In the context of endothelial dysfunction, which is often driven by oxidative stress, this compound's effects are particularly relevant. It has been shown to reduce the production of reactive oxygen species (ROS) by inhibiting NADPH oxidase, a major source of superoxide in the vasculature.[7][8] Furthermore, it can prevent the "uncoupling" of endothelial nitric oxide synthase (eNOS), a state where the enzyme produces superoxide instead of the protective NO.[7][8] By reducing oxidative stress, this compound preserves the bioavailability of endogenous NO and enhances endothelial function.[9]

Nicorandil_Mechanism cluster_DualAction Dual Mechanism of Action cluster_CellularEffects Cellular Effects cluster_MolecularTargets Molecular Targets cluster_Outcome Physiological Outcome This compound This compound K_ATP K-ATP Channel Opening This compound->K_ATP NO_Donor Nitric Oxide (NO) Donation This compound->NO_Donor NADPH_Oxidase NADPH Oxidase This compound->NADPH_Oxidase Inhibits eNOS_Uncoupling eNOS Uncoupling This compound->eNOS_Uncoupling Prevents Hyperpolarization Hyperpolarization K_ATP->Hyperpolarization dec_ROS Reduced ROS Production K_ATP->dec_ROS Mitochondrial Protection inc_cGMP Increased cGMP NO_Donor->inc_cGMP inc_NO Increased NO Bioavailability NO_Donor->inc_NO Vasodilation Vasodilation Hyperpolarization->Vasodilation inc_cGMP->Vasodilation Endo_Protection Endothelial Protection (Improved Function) dec_ROS->Endo_Protection inc_NO->Vasodilation inc_NO->Endo_Protection

Caption: this compound's dual mechanism for endothelial protection.

Data Presentation

The following tables summarize quantitative data from key studies investigating this compound's effect on endothelial dysfunction.

Table 1: In Vivo Animal Studies
ModelParameterControl GroupDiseased Group (e.g., Diabetic)This compound-Treated GroupReference
STZ-Diabetic RatsFlow-Mediated Dilation (FMD)19.5 ± 1.7%9.7 ± 1.4%17.7 ± 2.6%[7][8]
STZ-Diabetic Ratsp47phox Expression (NADPH Oxidase subunit)Baseline2.4-fold increaseIncrease significantly inhibited[7][8]
STZ-Diabetic RatsTotal eNOS ExpressionBaseline1.8-fold increaseIncrease significantly inhibited[7][8]
Myocardial Ischemia/ReperfusionConstitutive NOS (cNOS) ActivityBaselineDecreasedIncreased[10]
Myocardial Ischemia/ReperfusionInducible NOS (iNOS) ActivityBaselineIncreasedDecreased[10]
Table 2: In Vitro Endothelial Cell Studies
Cell TypeConditionParameterControlConditionedThis compound-TreatedReference
HCAECsHigh Glucose (35.6 mM)ROS ProductionBaselineIncreasedProduction prevented (at 100 µM)[7][8]
HUVECsH₂O₂ (100 µM)ROS FormationBaselineIncreasedDecreased (at 10 mM)[11]
HUVECsH₂O₂ (100 µM)Thioredoxin-1 (TRX) mRNABaselineNo changeIncreased[11]
Table 3: Human Clinical Studies
PopulationDurationParameterControl GroupThis compound Group (15 mg/day)Reference
Patients w/o CAD12 MonthsFlow-Mediated Dilation (FMD)No significant changeSignificantly increased[12]
Patients w/o CAD12 MonthsMDA-LDL (Oxidative Stress Marker)Slightly increasedSignificantly reduced[12]
Patients w/o CAD12 Monthshs-CRP (Inflammation Marker)No changeSignificantly reduced[12]
Coronary Slow Flow PatientsPost-treatmentPlasma Nitric Oxide (NO)N/AIncreased[13]
Coronary Slow Flow PatientsPost-treatmentPlasma Endothelin-1 (ET-1)N/ADecreased[13]

Experimental Protocols

Protocol 1: In Vivo Assessment of this compound in a Diabetic Rat Model of Endothelial Dysfunction

This protocol is based on the methodology described by Serizawa et al. (2011).[7][8]

Objective: To evaluate the protective effect of this compound on endothelial function in streptozotocin (STZ)-induced diabetic rats by measuring flow-mediated dilation (FMD).

Materials:

  • Male Sprague-Dawley rats (6 weeks old)

  • Streptozotocin (STZ)

  • This compound

  • High-resolution ultrasound system with a vascular probe

  • Anesthetic (e.g., isoflurane or sodium pentobarbital)

  • Drinking water bottles

  • Citrate buffer (for STZ)

Workflow Diagram:

InVivo_Workflow Start Start: Male Sprague-Dawley Rats (6 weeks old) Induction Diabetes Induction: STZ Injection (40 mg/kg, i.p.) for 3 days Start->Induction Wait Wait for 3 Weeks (Allow diabetes to establish) Induction->Wait Grouping Divide into Groups: 1. Normal Control 2. Diabetic Control (Vehicle) 3. Diabetic + this compound Wait->Grouping Treatment Treatment Period (1 Week): - Group 2: Vehicle in drinking water - Group 3: this compound (15 mg/kg/day) in drinking water Grouping->Treatment FMD Endpoint Measurement: Anesthetize rats Measure Femoral Artery FMD via High-Resolution Ultrasound Treatment->FMD Analysis Data Analysis: Compare FMD% between groups FMD->Analysis

Caption: Workflow for the in vivo diabetic rat study.

Procedure:

  • Animal Acclimatization: House male Sprague-Dawley rats under standard conditions for at least one week before the experiment.

  • Induction of Diabetes:

    • Prepare a fresh solution of STZ in cold citrate buffer (pH 4.5).

    • Inject rats intraperitoneally (i.p.) with STZ (40 mg/kg) once daily for 3 consecutive days.

    • Confirm diabetes development by measuring blood glucose levels (levels >250 mg/dL are typically considered diabetic).

  • Experimental Groups: Three weeks after STZ injection, randomly divide the animals into:

    • Group 1: Normal Control (non-diabetic, plain drinking water)

    • Group 2: Diabetic Control (STZ-induced, plain drinking water)

    • Group 3: this compound-Treated (STZ-induced, this compound 15 mg/kg/day in drinking water)

  • Treatment: Administer this compound by dissolving it in the drinking water for one week. Monitor water intake to ensure correct dosage.

  • Flow-Mediated Dilation (FMD) Measurement:

    • After the one-week treatment period, anesthetize the rats.

    • Place the rat on a heating pad to maintain body temperature.

    • Using a high-resolution ultrasound system, locate the femoral artery.

    • Obtain a baseline image and measure the diameter of the artery.

    • Induce reactive hyperemia by occluding the artery downstream for 5 minutes.

    • Release the occlusion and record the arterial diameter continuously for the next several minutes.

    • FMD is calculated as the percentage change in diameter from baseline to the maximum diameter post-occlusion.

  • Data Analysis: Compare the FMD values between the three groups using appropriate statistical tests (e.g., ANOVA).

Protocol 2: In Vitro Assessment of this compound on ROS Production in Endothelial Cells

This protocol is based on methodologies used in studies with Human Coronary Artery Endothelial Cells (HCAECs).[7][8]

Objective: To determine if this compound can prevent high glucose-induced reactive oxygen species (ROS) production in cultured endothelial cells.

Materials:

  • Human Coronary Artery Endothelial Cells (HCAECs) or similar (e.g., HUVECs)

  • Appropriate cell culture medium (e.g., EGM-2MV)

  • D-Glucose

  • This compound

  • ROS-sensitive fluorescent probe (e.g., Dihydroethidium - DHE, or CellROX)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or plate reader

Workflow Diagram:

InVitro_Workflow Start Start: Culture HCAECs to ~80% confluence Grouping Prepare Treatment Groups: 1. Normal Glucose (5.5 mM) 2. High Glucose (35.6 mM) 3. High Glucose + this compound (100 µM) Start->Grouping Treatment Incubate Cells with Treatment Media for 24 hours Grouping->Treatment ROS_Probe Load Cells with ROS-sensitive fluorescent probe (e.g., DHE) Treatment->ROS_Probe Wash Wash cells with PBS to remove excess probe ROS_Probe->Wash Imaging Measure Fluorescence: Using a fluorescence microscope or plate reader Wash->Imaging Analysis Data Analysis: Quantify and compare fluorescence intensity between groups Imaging->Analysis

Caption: Workflow for the in vitro ROS production study.

Procedure:

  • Cell Culture: Culture HCAECs in appropriate media under standard conditions (37°C, 5% CO₂). Seed cells in multi-well plates suitable for fluorescence measurement.

  • Preparation of Treatment Media:

    • Normal Glucose Medium: Standard culture medium (contains ~5.5 mM glucose).

    • High Glucose Medium: Supplement standard medium with D-glucose to a final concentration of 35.6 mM.

    • This compound Treatment Medium: High Glucose Medium containing 100 µM this compound.

  • Cell Treatment:

    • When cells reach ~80% confluence, replace the culture medium with the prepared treatment media.

    • Incubate the cells for 24 hours.

  • Measurement of ROS Production:

    • Remove the treatment media and wash the cells gently with warm PBS.

    • Incubate the cells with an ROS-sensitive probe (e.g., 5 µM DHE) in serum-free medium for 30 minutes at 37°C, protected from light.

    • Wash the cells again with PBS to remove any unloaded probe.

  • Fluorescence Detection:

    • Immediately measure the fluorescence using a fluorescence microscope or a multi-well plate reader at the appropriate excitation/emission wavelengths for the chosen probe.

  • Data Analysis:

    • Quantify the mean fluorescence intensity for each treatment group.

    • Normalize the data to the normal glucose control group and compare the levels of ROS production. Use appropriate statistical tests for analysis.

References

Application Notes and Protocols: Investigating the Impact of Nicorandil on Platelet Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to studying the effects of Nicorandil on platelet aggregation. This document outlines the key signaling pathways involved, detailed experimental protocols for in vitro analysis, and a summary of expected quantitative outcomes.

Introduction

This compound is a dual-action anti-anginal drug, functioning as both a nitric oxide (NO) donor and an ATP-sensitive potassium (K-ATP) channel opener.[1][2][3] Its vasodilatory properties are well-established, but its influence on platelet function is an area of significant interest for cardiovascular research and drug development.[1][4] Understanding the mechanisms by which this compound modulates platelet aggregation is crucial for evaluating its therapeutic potential in preventing thrombotic events.

This compound's primary anti-platelet effects are attributed to its nitrate moiety, which, through the release of nitric oxide, stimulates soluble guanylate cyclase (sGC) in platelets. This leads to an increase in intracellular cyclic guanosine monophosphate (cGMP).[3][5] Elevated cGMP levels inhibit key platelet activation processes, including intracellular calcium mobilization and fibrinogen binding to the glycoprotein IIb/IIIa receptor, ultimately suppressing aggregation.[6][7] The contribution of its K-ATP channel opening activity to its direct anti-platelet effects is less clear, with some studies suggesting it may not directly inhibit aggregation through this mechanism.[5][8]

These protocols detail methods to investigate and quantify the impact of this compound on platelet aggregation, providing a framework for preclinical and clinical research.

Signaling Pathways

The anti-platelet action of this compound primarily involves the nitric oxide (NO) signaling cascade. A secondary pathway involves the opening of ATP-sensitive potassium channels, although its direct role in platelet inhibition is debated.

Nicorandil_Signaling_Pathway cluster_0 This compound Action cluster_1 Platelet Interior This compound This compound NO_donor Nitrate Moiety (NO Donor) This compound->NO_donor K_opener K-ATP Channel Opener This compound->K_opener sGC Soluble Guanylate Cyclase (sGC) NO_donor->sGC K_channel K-ATP Channel K_opener->K_channel opens GTP GTP cGMP cGMP GTP->cGMP sGC activation PKG Protein Kinase G (PKG) cGMP->PKG activates Ca_mobilization ↓ Intracellular Ca²⁺ Mobilization PKG->Ca_mobilization GPIIb_IIIa ↓ GPIIb/IIIa Activation PKG->GPIIb_IIIa Aggregation Inhibition of Platelet Aggregation Ca_mobilization->Aggregation GPIIb_IIIa->Aggregation Hyperpolarization Hyperpolarization? K_channel->Hyperpolarization

Caption: this compound's dual-action signaling pathway in platelets.

Quantitative Data Summary

The following tables summarize quantitative data on this compound's effects on platelet aggregation from in vitro and clinical studies.

Table 1: In Vitro Effects of this compound on Platelet Aggregation

ParameterAgonistThis compound ConcentrationObserved EffectReference
Platelet AggregationADPIC50: 3.0 mMDose-dependent inhibition[5]
Fibrinogen Binding-IC50: 2.0 mMInhibition[5]
Platelet AggregationADPVariedPotentiated by N-acetylcysteine (NAC)[5]
Intracellular cGMP-VariedIncreased levels[5]

Table 2: Clinical Effects of this compound on Platelet Function in Patients with Unstable Angina

Platelet MarkerTreatment GroupControl GroupP-valueReference
GP-VI Expression31.7 ± 6.72Higher than treatment<0.05[4][9]
CD42b Expression27.8 ± 5.33Higher than treatment<0.05[4][9]
PAC-1 Expression21.54 ± 3.28Higher than treatment<0.05[4][9]
CD63 Expression36.7 ± 8.25Higher than treatment<0.05[4][9]

Experimental Protocols

Light Transmission Aggregometry (LTA)

This protocol describes the measurement of platelet aggregation in platelet-rich plasma (PRP) in response to an agonist, and the inhibitory effect of this compound.

Materials:

  • Whole blood collected in 3.2% sodium citrate tubes.

  • This compound solutions of varying concentrations.

  • Platelet agonist: Adenosine diphosphate (ADP) solution (e.g., 10 µM final concentration).

  • Phosphate-buffered saline (PBS).

  • Light Transmission Aggregometer.

  • Cuvettes with stir bars.

  • Centrifuge.

Procedure:

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature (RT) with the brake off.[4]

    • Carefully collect the upper PRP layer.

    • Centrifuge the remaining blood at 1500-2000 x g for 15 minutes at RT to obtain PPP.

    • Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.

  • Assay Performance:

    • Pipette 450 µL of PRP into a cuvette with a stir bar.

    • Place the cuvette in the aggregometer's heating block at 37°C and incubate for at least 5 minutes.

    • Add 50 µL of this compound solution (or vehicle control) and incubate for a predetermined time (e.g., 10-180 minutes).[5]

    • Establish a baseline (0% aggregation) with the PRP and a reference (100% aggregation) with PPP.

    • Add 50 µL of ADP solution to the PRP to induce aggregation.

    • Record the change in light transmission for 5-10 minutes.

Data Analysis:

  • Maximum aggregation (%) is determined from the aggregation curve.

  • Calculate the IC50 of this compound by testing a range of concentrations.

LTA_Workflow cluster_0 Sample Preparation cluster_1 Aggregation Assay Blood Whole Blood (3.2% Sodium Citrate) Centrifuge1 Centrifuge (150-200 x g, 15-20 min) Blood->Centrifuge1 PRP Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 Centrifuge (1500-2000 x g, 15 min) Centrifuge1->Centrifuge2 Remaining Blood Adjust Adjust Platelet Count (PRP + PPP) PRP->Adjust PPP Platelet-Poor Plasma (PPP) Centrifuge2->PPP PPP->Adjust Incubate_PRP Incubate PRP in Cuvette (37°C, 5 min) Adjust->Incubate_PRP Add_this compound Add this compound or Vehicle Incubate_PRP->Add_this compound Incubate_Drug Incubate (e.g., 10-180 min) Add_this compound->Incubate_Drug Set_Baseline Set Baseline (0% & 100%) (PRP & PPP) Incubate_Drug->Set_Baseline Add_Agonist Add Agonist (e.g., ADP) Set_Baseline->Add_Agonist Record Record Light Transmission (5-10 min) Add_Agonist->Record

Caption: Workflow for Light Transmission Aggregometry (LTA).
Flow Cytometry for Platelet Activation Markers

This protocol measures the expression of surface markers on activated platelets.

Materials:

  • Whole blood or PRP.

  • This compound solutions.

  • ADP solution.

  • Fluorochrome-conjugated antibodies:

    • Anti-CD62P (P-selectin)

    • Anti-CD63

    • PAC-1 (binds to activated GPIIb/IIIa)

    • Anti-CD41a or Anti-CD61 (platelet-specific marker)

  • PBS or Tyrode's buffer.

  • Flow cytometer.

Procedure:

  • Sample Preparation and Incubation:

    • To 50 µL of whole blood or PRP in a flow cytometry tube, add the desired concentration of this compound or vehicle control.

    • Incubate for the desired time at 37°C.

  • Platelet Activation and Staining:

    • Add ADP (e.g., 5 µM final concentration) to induce activation. A sample without ADP serves as a negative control.

    • Incubate for 10 minutes at RT.

    • Add the cocktail of fluorochrome-conjugated antibodies.

    • Incubate for 20 minutes at RT in the dark.

  • Fixation and Analysis:

    • Stop the reaction by adding 400 µL of PBS. For whole blood, a red blood cell lysis step may be included.

    • Acquire samples on a flow cytometer.

    • Gate on the platelet population based on forward and side scatter and positive staining for a platelet-specific marker (CD41a or CD61).

    • Analyze the expression of CD62P, CD63, and PAC-1 binding on the gated platelets.

Data Analysis:

  • Quantify the percentage of positive platelets and the mean fluorescence intensity (MFI) for each activation marker.

Measurement of Intracellular cGMP Levels

This protocol outlines the quantification of cGMP in platelets treated with this compound.

Materials:

  • Washed platelets (prepared from PRP by centrifugation and resuspension in a suitable buffer).

  • This compound solutions.

  • Cell lysis buffer.

  • cGMP ELISA kit.

  • Plate reader.

Procedure:

  • Platelet Preparation and Treatment:

    • Prepare washed platelets and adjust the concentration to 5 x 10⁵/µL.[5]

    • Incubate the platelet suspension with varying concentrations of this compound or vehicle for a set time (e.g., 30 minutes).[5]

  • cGMP Extraction:

    • Lyse the platelets according to the cGMP ELISA kit manufacturer's instructions to release intracellular cGMP.

  • cGMP Quantification:

    • Perform the cGMP ELISA according to the manufacturer's protocol.

    • Measure the absorbance using a plate reader.

    • Calculate the cGMP concentration based on a standard curve.

Data Analysis:

  • Compare the cGMP levels in this compound-treated samples to the vehicle control.

Conclusion

The protocols and information provided in these application notes offer a robust framework for investigating the anti-platelet effects of this compound. By employing techniques such as light transmission aggregometry, flow cytometry, and cGMP measurement, researchers can elucidate the mechanisms of action and quantify the impact of this compound on platelet function. This will contribute to a deeper understanding of its role in cardiovascular therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Nicorandil Instability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on handling Nicorandil in aqueous solutions for experimental purposes. Due to its inherent instability, proper preparation and handling are crucial for obtaining reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution losing potency over time?

A1: this compound is highly susceptible to hydrolysis in aqueous environments, which is the primary reason for its instability.[1][2][3] This degradation process involves the cleavage of the nitrate ester bond, leading to the formation of the pharmacologically inactive compound N-(2-hydroxyethyl)nicotinamide and the release of nitric acid.[1] This process is accelerated by factors such as increased moisture, elevated temperature, and alkaline pH.[1][2][4]

Q2: What are the main degradation products of this compound in an aqueous solution?

A2: The primary degradation of this compound in aqueous solution occurs through a stepwise mechanism. Initially, this compound (I) can cyclize to form 2-(3-pyridyl)-2-oxazoline (II). This intermediate then undergoes ring-opening to yield 2-aminoethyl nicotinate nitrate (III). Subsequently, through rearrangement and hydrolysis, III forms N-(2-hydroxyethyl) nicotinamide (IV) and nicotinic acid (V).[5]

Q3: How quickly does this compound degrade in an aqueous solution?

A3: The degradation of this compound can be quite rapid. For instance, a 5% aqueous solution of this compound at 60°C and a neutral pH of 7 can lose almost 20% of its active substance within just 12 hours.[1][3] The rate of degradation is influenced by temperature, pH, and the presence of moisture.[1][2]

Q4: Can I prepare a stock solution of this compound and store it?

A4: It is strongly recommended to prepare fresh this compound solutions for each experiment. If a stock solution must be prepared, it should be made in a non-aqueous solvent like DMSO or ethanol and stored at low temperatures (refrigeration or frozen) in a tightly sealed, desiccated container.[2][6] Even under these conditions, the stability should be verified for the intended duration of use.

Q5: What is the optimal pH for a this compound aqueous solution to minimize degradation?

A5: While this compound degrades across a pH range of 4 to 11, the hydrolysis is generally faster in alkaline conditions.[4][5] For experimental purposes, preparing the solution in a slightly acidic buffer (e.g., pH 4-6) may help to slow down the degradation process compared to neutral or alkaline buffers. However, the stability will still be limited.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent experimental results Degradation of this compound in the aqueous solution during the experiment.Prepare fresh solutions immediately before use. Maintain a consistent, low temperature for the solution throughout the experiment. Use a buffered solution with a slightly acidic pH (4-6).
Precipitate formation in the solution Poor solubility or degradation product precipitation.Ensure the concentration of this compound is within its solubility limits in the chosen solvent. Prepare solutions at the intended experimental temperature. If using a stock solution in an organic solvent, ensure the final concentration of the organic solvent in the aqueous medium is low enough to not affect the experiment.
Observed biological effect is lower than expected Loss of active this compound due to hydrolysis.Quantify the concentration of this compound in your solution at the beginning and end of the experiment using a validated analytical method like HPLC to account for any degradation.
pH of the solution changes over time Release of nitric acid as a degradation product.Use a buffer with sufficient capacity to maintain a stable pH throughout the experiment.

Quantitative Data on this compound Degradation

Condition Time Degradation (%) Reference
5% Aqueous Solution, 60°C, pH 712 hours~20%[1][3]

Experimental Protocols

Protocol for Preparation of a Stabilized this compound Aqueous Solution for In-Vitro Experiments

This protocol aims to minimize the degradation of this compound in an aqueous solution for the duration of a typical in-vitro experiment.

Materials:

  • This compound powder (stored in a desiccator at 2-8°C)

  • High-purity water (e.g., Milli-Q® or equivalent)

  • Sterile buffer solution (e.g., Phosphate-Buffered Saline - PBS, pH adjusted to 6.0)

  • Calibrated pH meter

  • Sterile, low-retention microcentrifuge tubes

  • Ice bucket

Procedure:

  • Pre-cool all solutions and equipment: Place the high-purity water, buffer solution, and tubes on ice for at least 30 minutes before starting.

  • Weigh this compound: In a controlled environment with low humidity, accurately weigh the required amount of this compound powder. Perform this step quickly to minimize exposure to ambient moisture.

  • Initial Dissolution: Dissolve the weighed this compound in a small volume of the pre-cooled, pH 6.0 buffer. Vortex gently for a few seconds to ensure complete dissolution.

  • Final Dilution: Immediately dilute the freshly prepared concentrated solution to the final desired experimental concentration using the pre-cooled, pH 6.0 buffer.

  • pH Verification: Quickly check the pH of the final solution to ensure it is within the desired range. Adjust if necessary with dilute acid or base, although this should be avoided if possible.

  • Immediate Use: Use the freshly prepared this compound solution in your experiment without delay. Keep the solution on ice for the duration of the experiment if possible.

  • Stability Check (Optional but Recommended): To ensure data integrity, it is advisable to take an aliquot of the prepared solution at the beginning of the experiment (t=0) and another at the end. Analyze these samples using a validated HPLC method to quantify the extent of degradation during the experimental timeframe.

Visualizations

Nicorandil_Degradation_Pathway This compound This compound (I) Intermediate_II 2-(3-pyridyl)-2-oxazoline (II) This compound->Intermediate_II Cyclization Intermediate_III 2-aminoethyl nicotinate nitrate (III) Intermediate_II->Intermediate_III Ring-opening Degradation_Product_IV N-(2-hydroxyethyl) nicotinamide (IV) Intermediate_III->Degradation_Product_IV Rearrangement Degradation_Product_V Nicotinic acid (V) Intermediate_III->Degradation_Product_V Hydrolysis

Caption: this compound degradation pathway in aqueous solution.

Experimental_Workflow cluster_prep Solution Preparation (Low Temperature & Humidity) cluster_exp Experiment cluster_analysis Stability Verification weigh Weigh this compound dissolve Dissolve in Cold, Acidic Buffer (pH 6.0) weigh->dissolve dilute Dilute to Final Concentration dissolve->dilute use Immediate Use in Experiment dilute->use aliquot_start Take Aliquot (t=0) dilute->aliquot_start aliquot_end Take Aliquot (t=end) use->aliquot_end hplc HPLC Analysis aliquot_start->hplc aliquot_end->hplc

References

How to minimize off-target effects of Nicorandil in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers using Nicorandil in cell culture experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize off-target effects and ensure the validity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action for this compound?

This compound has a dual mechanism of action:

  • ATP-sensitive potassium (K-ATP) channel opening: It activates K-ATP channels on both the plasma membrane and mitochondrial inner membrane. This leads to potassium efflux, hyperpolarization of the cell membrane, and a subsequent reduction in intracellular calcium influx.[1][2]

  • Nitric oxide (NO) donation: Its nitrate moiety can release nitric oxide, which activates soluble guanylyl cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent activation of protein kinase G (PKG).[2][3]

Q2: What are the potential off-target effects of this compound in cell culture?

The primary mechanisms of this compound can lead to unintended effects in your experiments, depending on your research focus. These include:

  • Unintended activation of the NO/cGMP/PKG signaling pathway: If you are studying a pathway that is sensitive to changes in cGMP or PKG activity, the NO donor properties of this compound can be a significant confounder.[4]

  • Alterations in mitochondrial function: Activation of mitochondrial K-ATP channels can impact mitochondrial membrane potential, calcium handling, and the production of reactive oxygen species (ROS).[5][6]

  • Modulation of cellular proliferation and apoptosis: this compound has been shown to have anti-proliferative and anti-apoptotic effects in various cell types, which may interfere with studies on cell growth and death.[7][8]

  • Variable effects on Reactive Oxygen Species (ROS): Depending on the cell type and experimental conditions, this compound can either increase or decrease ROS levels.[9][10][11]

Q3: How can I dissect the K-ATP channel-dependent effects from the NO-dependent effects of this compound?

To isolate the effects of this compound, you can use specific inhibitors and controls. A combination of the following approaches is recommended:

  • Pharmacological Inhibition: Use inhibitors to block specific pathways.

  • Alternative Molecules: Employ compounds that activate only one of the pathways.

  • Denitrated this compound: Use the denitrated metabolite of this compound as a negative control for NO-dependent effects.

The following table summarizes key reagents for dissecting this compound's mechanisms:

ReagentMechanism of ActionUse in this compound ExperimentsTypical Working Concentration
Glibenclamide Non-selective K-ATP channel blocker.[12]To determine if the observed effect is dependent on K-ATP channel opening.1-10 µM
5-Hydroxydecanoate (5-HD) Selective blocker of mitochondrial K-ATP channels.[3][5]To specifically assess the involvement of mitochondrial K-ATP channels.100-500 µM
ODQ Inhibitor of soluble guanylyl cyclase (sGC).[3][10]To block the NO-dependent signaling pathway.10-30 µM
Pinacidil/Cromakalim K-ATP channel openers that do not donate NO.[4][13]To mimic the K-ATP channel-mediated effects of this compound without the NO component.10-100 µM
SNAP/Sodium Nitroprusside NO donors.[3][14]To mimic the NO-dependent effects of this compound without K-ATP channel activation.10-100 µM

Troubleshooting Guide

Issue 1: Unexpected changes in cell viability or proliferation.

  • Possible Cause: this compound's anti-proliferative or anti-apoptotic effects may be influencing your results.[7][8]

  • Troubleshooting Steps:

    • Dose-Response Curve: Perform a dose-response experiment to determine the concentration at which this compound affects viability or proliferation in your specific cell line.

    • Time-Course Experiment: Assess the time-dependent effects of this compound on your cells.

    • Use of Controls: Include the controls mentioned in the table above to determine if the observed effect is due to K-ATP channel opening or NO donation.

Issue 2: Inconsistent or unexpected results related to oxidative stress.

  • Possible Cause: this compound can have dual effects on ROS production.[9][10][11] It can be protective by reducing oxidative stress, but in some contexts, it may increase ROS by affecting mitochondrial respiratory chain function.[11]

  • Troubleshooting Steps:

    • Measure ROS levels: Directly measure ROS production in your experimental system using probes like DCFDA or DHE.

    • Mitochondrial ROS: Use mitochondria-specific ROS indicators (e.g., MitoSOX) to assess the contribution of mitochondria.

    • Inhibitor Studies: Use 5-HD to determine the role of mitochondrial K-ATP channels in the observed ROS modulation.[10]

Issue 3: Results suggest interference with a signaling pathway I am studying.

  • Possible Cause: The NO-cGMP-PKG pathway activated by this compound might be cross-talking with your pathway of interest.[4]

  • Troubleshooting Steps:

    • Block the NO pathway: Use ODQ to inhibit sGC and see if the effect is abolished.[3]

    • Use an alternative K-ATP opener: Repeat the experiment with a non-NO-donating K-ATP opener like Pinacidil or Cromakalim.[4]

    • Measure cGMP levels: Directly measure intracellular cGMP levels to confirm the activation of the NO pathway by this compound in your system.

Experimental Protocols

Protocol 1: Dissecting the K-ATP vs. NO-dependent effects of this compound

  • Cell Seeding: Plate your cells at the desired density and allow them to adhere overnight.

  • Pre-incubation with Inhibitors:

    • For K-ATP channel inhibition, pre-incubate cells with Glibenclamide (1-10 µM) or 5-HD (100-500 µM) for 30-60 minutes.

    • For NO pathway inhibition, pre-incubate cells with ODQ (10-30 µM) for 30-60 minutes.

  • Treatment: Add this compound at the desired concentration to the wells, including those with inhibitors.

  • Controls:

    • Vehicle control (e.g., DMSO).

    • This compound alone.

    • Inhibitor alone.

    • Positive control for K-ATP channel opening (Pinacidil or Cromakalim).

    • Positive control for NO donation (SNAP or Sodium Nitroprusside).

  • Incubation: Incubate for the desired experimental duration.

  • Assay: Perform your endpoint assay (e.g., Western blot, qPCR, viability assay).

Visualizations

Nicorandil_Signaling_Pathways cluster_0 This compound cluster_1 K-ATP Channel Pathway cluster_2 Nitric Oxide (NO) Pathway cluster_3 Downstream Effects This compound This compound KATP_Channel K-ATP Channel (Sarcolemmal & Mitochondrial) This compound->KATP_Channel NO_Release NO Release This compound->NO_Release Hyperpolarization Membrane Hyperpolarization KATP_Channel->Hyperpolarization Mito_Protection Mitochondrial Protection KATP_Channel->Mito_Protection Ca_Influx Decreased Ca2+ Influx Hyperpolarization->Ca_Influx Vasodilation Vasodilation Ca_Influx->Vasodilation Anti_Apoptosis Anti-apoptosis Mito_Protection->Anti_Apoptosis ROS_Modulation ROS Modulation Mito_Protection->ROS_Modulation sGC Soluble Guanylyl Cyclase (sGC) NO_Release->sGC cGMP Increased cGMP sGC->cGMP PKG Protein Kinase G (PKG) Activation cGMP->PKG PKG->Vasodilation PKG->Anti_Apoptosis PKG->ROS_Modulation

Caption: Dual signaling pathways of this compound.

Troubleshooting_Workflow Start Unexpected Experimental Result with this compound Question1 Is the effect related to K-ATP channel opening? Start->Question1 Test1 Use Glibenclamide or 5-HD. Does the effect persist? Question1->Test1 Answer1_Yes Yes Test1->Answer1_Yes Effect is not K-ATP dependent Answer1_No No Test1->Answer1_No Effect is K-ATP dependent Question2 Is the effect related to NO donation? Answer1_Yes->Question2 Conclusion1 Effect is K-ATP channel-dependent Answer1_No->Conclusion1 Test2 Use ODQ. Does the effect persist? Question2->Test2 Answer2_Yes Yes Test2->Answer2_Yes Effect is not NO dependent Answer2_No No Test2->Answer2_No Effect is NO dependent Conclusion3 Effect is independent of primary mechanisms or combined Answer2_Yes->Conclusion3 Conclusion2 Effect is NO-dependent Answer2_No->Conclusion2

Caption: Workflow for troubleshooting off-target effects.

References

Technical Support Center: Optimizing Nicorandil Dosage for In Vivo Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Nicorandil dosage for in vivo rodent studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in rats and mice?

A1: The appropriate starting dose of this compound can vary depending on the rodent species, the administration route, and the specific research question. Based on published studies, a general recommendation for a starting dose would be in the range of 3-5 mg/kg for oral or intravenous administration in rats. For mice, doses around 10 mg/kg/day have been used in studies on atherosclerosis.[1][2][3][4] It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental model.

Q2: What are the common routes of administration for this compound in rodents?

A2: this compound can be administered through various routes in rodents. The most common methods include:

  • Oral (p.o.): Administered by gavage. This compound is rapidly and completely absorbed from the gastrointestinal tract.[5]

  • Intravenous (i.v.): Injected into a vein, typically the tail vein in mice or jugular vein in rats.[6]

  • Intraperitoneal (i.p.): Injected into the peritoneal cavity.[6][7]

  • Subcutaneous (s.c.): Injected under the skin.[6]

The choice of administration route depends on the desired pharmacokinetic profile and the experimental design.

Q3: What are the known mechanisms of action for this compound?

A3: this compound has a dual mechanism of action:

  • ATP-sensitive potassium (K-ATP) channel opening: This leads to hyperpolarization of the cell membrane and relaxation of vascular smooth muscle, resulting in vasodilation.[8][9][10] This action is believed to be central to its cardioprotective effects.[8][11]

  • Nitric oxide (NO) donation: The nitrate moiety in this compound's structure can release NO, which activates guanylate cyclase, leading to an increase in cyclic GMP (cGMP) and subsequent vasodilation.[8][9][10]

The predominance of each mechanism can depend on the dose and the specific tissue or pathological condition being studied.[8]

Troubleshooting Guides

Problem 1: Significant drop in blood pressure (hypotension) observed after this compound administration.

  • Possible Cause: The vasodilatory effect of this compound can lead to a dose-dependent reduction in systemic blood pressure.[6] This is a known pharmacological effect of the drug.

  • Troubleshooting Steps:

    • Reduce the dose: This is the most straightforward approach. Conduct a dose-response study to find a dose that provides the desired therapeutic effect with minimal impact on blood pressure.

    • Change the administration route: Slower absorption routes, such as subcutaneous or oral administration, may lead to a less pronounced and more gradual drop in blood pressure compared to intravenous injection.[6]

    • Monitor blood pressure: Continuously monitor blood pressure during and after administration to characterize the hypotensive effect and ensure animal welfare.

    • Consider co-administration with other agents: Be cautious when co-administering this compound with other vasodilators or antihypertensive drugs, as this can potentiate the hypotensive effect.[5]

Problem 2: Gastrointestinal or other forms of ulceration observed with chronic administration.

  • Possible Cause: A known side effect of this compound in clinical use is ulceration, which can also occur in animal models.[2][12]

  • Troubleshooting Steps:

    • Monitor for signs of ulceration: Regularly check for signs of discomfort, weight loss, or changes in feces. For oral ulcers, periodic visual inspection of the oral cavity is recommended.

    • Adjust the dose and duration: Consider if a lower dose or a shorter duration of treatment can achieve the research objectives while minimizing this side effect.

    • Histopathological examination: At the end of the study, perform a thorough histopathological examination of the gastrointestinal tract and other relevant tissues to assess for ulceration.

Problem 3: Inconsistent or unexpected experimental results.

  • Possible Cause: Several factors can contribute to variability in in vivo studies with this compound.

  • Troubleshooting Steps:

    • Verify drug stability and preparation: Ensure that the this compound solution is prepared fresh for each experiment and protected from light, as it can be light-sensitive. Follow the manufacturer's instructions for storage and handling.

    • Standardize administration technique: Ensure that the administration of this compound is consistent across all animals in terms of volume, speed of injection, and anatomical location.

    • Consider animal strain and sex: Different rodent strains may exhibit varying sensitivities to this compound. Be consistent with the strain and sex of the animals used in your experiments.

    • Account for pharmacokinetics: this compound has a relatively short half-life in rodents.[13] The timing of your experimental measurements relative to the drug administration is critical.

Data Presentation

Table 1: Summary of this compound Dosages Used in Rodent Studies

Rodent SpeciesRoute of AdministrationDose RangeStudy FocusReference
RatOral (p.o.)3 mg/kgMyocardial distribution[1]
RatOral (p.o.)3 mg/kg/dayDiabetic cardiomyopathy[4]
RatIntravenous (i.v.)5 mg/kgMyocardial ischemia-reperfusion[3]
RatIntraperitoneal (i.p.)Graded dosesBody weight changes[7]
Rati.v., p.v., i.j., i.p., s.c.Dose-dependentHypotensive effects[6]
MouseOral (p.o.)10 mg/kg/dayAtherosclerosis[2]
MouseIntraperitoneal (i.p.)Graded dosesBody weight changes[7]

i.v.: intravenous, p.v.: portal vein, i.j.: intrajejunal, i.p.: intraperitoneal, s.c.: subcutaneous

Experimental Protocols

Protocol 1: Preparation and Administration of this compound for Oral Gavage in Rats

  • Materials:

    • This compound powder

    • Vehicle (e.g., distilled water, 0.5% carboxymethyl cellulose)

    • Mortar and pestle or magnetic stirrer

    • Weighing scale

    • Appropriate volume syringes and gavage needles

  • Procedure:

    • Calculate the required amount of this compound based on the desired dose (e.g., 3 mg/kg) and the body weight of the rats.

    • Weigh the this compound powder accurately.

    • If necessary, grind the powder to a fine consistency using a mortar and pestle.

    • Suspend the powder in the chosen vehicle at the desired concentration. Use a magnetic stirrer to ensure a homogenous suspension.

    • Measure the body weight of each rat before administration.

    • Draw the calculated volume of the this compound suspension into a syringe fitted with a gavage needle.

    • Gently restrain the rat and insert the gavage needle into the esophagus, delivering the suspension directly into the stomach.

    • Monitor the animal for any signs of distress after administration.

Mandatory Visualizations

Nicorandil_Signaling_Pathway cluster_Cell_Membrane Cell Membrane cluster_Intracellular Intracellular This compound This compound K_ATP_Channel K-ATP Channel This compound->K_ATP_Channel Opens NO_Release NO Release This compound->NO_Release Donates Hyperpolarization Hyperpolarization K_ATP_Channel->Hyperpolarization Leads to Ca_Channel Voltage-gated Ca2+ Channel Hyperpolarization->Ca_Channel Inhibits Ca_Influx Ca2+ Influx (decreased) Ca_Channel->Ca_Influx Reduces Vasodilation Vasodilation Ca_Influx->Vasodilation sGC Soluble Guanylyl Cyclase (sGC) NO_Release->sGC Activates cGMP cGMP (increased) sGC->cGMP Produces PKG Protein Kinase G (PKG) cGMP->PKG Activates PKG->Vasodilation

Caption: Dual signaling pathway of this compound leading to vasodilation.

Experimental_Workflow start Start: Define Research Objective & Rodent Model lit_review Literature Review: Identify Dose Ranges & Administration Routes start->lit_review dose_response Pilot Study: Dose-Response Evaluation (e.g., 1, 3, 10 mg/kg) lit_review->dose_response select_dose Select Optimal Dose based on Efficacy & Tolerability dose_response->select_dose main_study Main In Vivo Study: Administer this compound to Treatment Group select_dose->main_study monitoring Monitor Animal Health & Physiological Parameters (e.g., BP, ECG) main_study->monitoring data_collection Collect Samples & Perform Endpoint Analysis (e.g., Histology, Biomarkers) monitoring->data_collection analysis Data Analysis & Interpretation data_collection->analysis end End: Conclusion analysis->end

Caption: Workflow for optimizing this compound dosage in rodent studies.

Troubleshooting_Logic start Unexpected Outcome Observed check_dose Is the dose appropriate? (based on literature/pilot study) start->check_dose check_route Is the administration route optimal? check_dose->check_route Yes adjust_dose Adjust Dose: Lower for side effects, higher for lack of efficacy check_dose->adjust_dose No check_prep Was the drug prepared and stored correctly? check_route->check_prep Yes change_route Consider alternative administration route check_route->change_route No check_animal Are there confounding -animal-related factors? (strain, sex, health) check_prep->check_animal Yes review_protocol Review and standardize all experimental protocols check_prep->review_protocol No check_animal->review_protocol No consult Consult with colleagues or technical support check_animal->consult Yes

Caption: Logical flowchart for troubleshooting unexpected experimental outcomes.

References

Technical Support Center: Troubleshooting Nicorandil-Induced Cellular Responses

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected cellular responses during experiments with Nicorandil.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound exhibits a dual mechanism of action. It functions as an ATP-sensitive potassium (K-ATP) channel opener and a nitric oxide (NO) donor.[1][2] As a K-ATP channel activator, it causes hyperpolarization of the cell membrane, leading to the closure of voltage-gated calcium channels and a reduction in intracellular calcium.[3][4] Its nitrate moiety facilitates the release of NO, which activates guanylate cyclase, increasing cyclic GMP (cGMP) levels and contributing to smooth muscle relaxation.[1]

Q2: I am observing higher-than-expected cytotoxicity. What could be the cause?

High concentrations of this compound can lead to cytotoxicity. In some cell lines, such as human renal carcinoma cells (786-O), cytotoxic effects were observed at concentrations of 2,000 µg/mL and higher.[5] It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type and experimental conditions. Also, consider the stability of your this compound solution, as degradation products could potentially contribute to cytotoxicity.

Q3: My results are inconsistent. Could the stability of my this compound solution be the issue?

Yes, this compound is known to be unstable under certain conditions. It is particularly susceptible to degradation in the presence of moisture and at elevated temperatures.[6][7] For in vitro experiments, it is recommended to prepare fresh solutions and store them appropriately. Stock solutions in DMSO may offer better stability than aqueous solutions. One study indicated that this compound solutions in 0.9% sodium chloride or 5% glucose injection are stable for up to 8 hours at room or low temperatures, though an increase in particulate matter was observed.

Q4: How can I differentiate between the K-ATP channel-mediated effects and the NO-donor effects of this compound in my experiments?

To dissect the two signaling pathways, specific inhibitors are essential.

  • To block K-ATP channels: Use glibenclamide or 5-hydroxydecanoate (5-HD).[1][8] Glibenclamide is a widely used K-ATP channel blocker that can abolish the hyperpolarizing effects of this compound.[1]

  • To inhibit the NO/cGMP pathway: Use a soluble guanylate cyclase inhibitor like 1H-[1][3][9]oxadiazolo[4,3-a]quinoxalin-1-one (ODQ).[10]

By comparing the effects of this compound alone to its effects in the presence of these inhibitors, you can attribute specific cellular responses to either the K-ATP channel activation or the NO donation.

Q5: I am not observing the expected vasodilation in my smooth muscle cell culture. What could be wrong?

Several factors could contribute to this:

  • Cell Type Specificity: The expression and sensitivity of K-ATP channels can vary between different types of smooth muscle cells.[11]

  • Nitrate Tolerance: While less common with this compound compared to other nitrates, prolonged exposure could potentially lead to a reduced response in some systems.[12]

  • Experimental Conditions: Ensure that your experimental buffer composition and pH are optimal, as these can influence ion channel activity. Acidic conditions (low pH) have been shown to decrease this compound-activated K-ATP currents.[13]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Unexpected increase in apoptosis High drug concentration, off-target effects, cell type sensitivity.Perform a dose-response study to identify the apoptotic threshold. Use lower, therapeutically relevant concentrations. Compare with a vehicle control. In some contexts, this compound can be anti-apoptotic, so the experimental model is critical.[8]
Unexpected decrease in cell viability (not apoptosis) Cytotoxicity at high concentrations, degradation of this compound.Lower the concentration of this compound. Prepare fresh solutions for each experiment. Assess cytotoxicity using multiple assays (e.g., MTT, LDH release).
No change in intracellular calcium levels Insufficient drug concentration, insensitive cell type, measurement timing.Increase this compound concentration. Confirm K-ATP channel expression in your cell line. Measure calcium flux immediately after this compound application, as changes can be rapid.[14]
Variable results between experiments Instability of this compound solution, variations in cell passage number or density.Prepare fresh this compound solutions daily. Store stock solutions in an appropriate solvent (e.g., DMSO) at -20°C or lower. Standardize cell culture conditions, including passage number and seeding density.
Unexpected changes in mitochondrial respiration Direct effects on mitochondrial complexes.When using assays like the Seahorse XF Mito Stress Test, be aware that this compound can directly affect mitochondrial function.[15][16][17][18][19] Include appropriate controls, such as vehicle and known mitochondrial inhibitors.

Data Presentation

Table 1: In Vitro Concentrations of this compound and Observed Effects

Cell TypeConcentration RangeObserved EffectReference
Human Renal Carcinoma (786-O)1,000 - 3,000 µg/mLCytotoxicity observed at ≥ 2,000 µg/mL[5]
Rat Pheochromocytoma (PC12)Not specifiedInhibition of ERK activation[3]
Human Coronary Artery Endothelial CellsNot specifiedPrevention of sirolimus-induced ROS production[9]
Rat Caudal Artery Endothelial CellsNot specifiedIncreased intracellular Ca2+ and ATP release[14]
Guinea-pig Ventricular Myocytes300 µMActivation of K-ATP channel current[13]
H9c2 CardiomyocytesNot specifiedProtection against hypoxia/reoxygenation-induced apoptosis[8]

Experimental Protocols

Protocol 1: Distinguishing K-ATP vs. NO-Mediated Effects

  • Cell Culture: Plate cells of interest at a predetermined density and allow them to adhere overnight.

  • Pre-incubation with Inhibitors:

    • To block K-ATP channels, pre-incubate one group of cells with Glibenclamide (e.g., 10 µM) for 30-60 minutes.

    • To block the NO pathway, pre-incubate another group with ODQ (e.g., 10 µM) for 30-60 minutes.

    • Include a vehicle control group.

  • This compound Treatment: Add this compound at the desired concentration to all groups (including a group with this compound alone).

  • Assay: Perform the desired functional assay (e.g., measurement of vasodilation, intracellular calcium, or protein phosphorylation).

  • Analysis: Compare the results from the different groups.

    • If the effect of this compound is blocked by Glibenclamide, it is likely mediated by K-ATP channels.

    • If the effect is blocked by ODQ, it is likely mediated by the NO/cGMP pathway.

    • If both inhibitors partially block the effect, a combination of both pathways is likely involved.

Protocol 2: Patch-Clamp Electrophysiology for K-ATP Channel Activity

This is a simplified overview. Detailed protocols should be consulted for specific equipment and cell types.[20][21][22]

  • Cell Preparation: Isolate single cells and plate them on coverslips suitable for microscopy.

  • Pipette Preparation: Pull glass micropipettes to a resistance of 2-5 MΩ and fill with an appropriate intracellular solution.

  • Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal".

  • Configuration:

    • Whole-cell: Apply a brief pulse of suction to rupture the cell membrane, allowing access to the entire cell. Clamp the voltage and record currents.

    • Inside-out: After forming a giga-seal, pull the pipette away from the cell to excise a patch of membrane, with the intracellular side facing the bath solution.

  • Recording:

    • Establish a baseline recording of channel activity.

    • Perfuse the cell or the excised patch with a solution containing this compound.

    • Record the changes in K-ATP channel opening probability and current amplitude.

    • To confirm the identity of the channels, apply a known K-ATP channel blocker like Glibenclamide to see if the this compound-induced activity is reversed.

Mandatory Visualizations

Nicorandil_Signaling_Pathway cluster_KATP K-ATP Channel Pathway cluster_NO Nitric Oxide Pathway This compound This compound KATP K-ATP Channel (Sarcolemmal & Mitochondrial) This compound->KATP Activates NO_release NO Release This compound->NO_release Donates Hyperpolarization Membrane Hyperpolarization KATP->Hyperpolarization Ca_channel Voltage-gated Ca2+ Channels Hyperpolarization->Ca_channel Inhibits Ca_influx ↓ Intracellular Ca2+ Ca_channel->Ca_influx Relaxation_K Smooth Muscle Relaxation Ca_influx->Relaxation_K Glibenclamide Glibenclamide / 5-HD (Inhibitor) Glibenclamide->KATP sGC Soluble Guanylate Cyclase (sGC) NO_release->sGC Activates cGMP ↑ cGMP sGC->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Relaxation_NO Smooth Muscle Relaxation PKG->Relaxation_NO ODQ ODQ (Inhibitor) ODQ->sGC

Caption: Dual signaling pathways of this compound activation.

Troubleshooting_Workflow Start Unexpected Cellular Response Observed Check_Conc Is the this compound concentration appropriate? Start->Check_Conc Check_Stability Is the this compound solution fresh and stable? Check_Conc->Check_Stability Yes Dose_Response Action: Perform Dose-Response Curve Check_Conc->Dose_Response No / Unsure Check_Controls Are appropriate inhibitors/controls included? Check_Stability->Check_Controls Yes Fresh_Solution Action: Prepare Fresh Solution for Each Experiment Check_Stability->Fresh_Solution No / Unsure Check_Cell_Type Is the cell type known to be responsive? Check_Controls->Check_Cell_Type Yes Add_Inhibitors Action: Include Glibenclamide/5-HD and/or ODQ Controls Check_Controls->Add_Inhibitors No Validate_Target Action: Validate K-ATP/sGC Expression in Cell Line Check_Cell_Type->Validate_Target No / Unsure Review_Protocol Review Experimental Protocol & Re-evaluate Results Check_Cell_Type->Review_Protocol Yes Dose_Response->Check_Stability Fresh_Solution->Check_Controls Add_Inhibitors->Check_Cell_Type Validate_Target->Review_Protocol

Caption: Logical workflow for troubleshooting this compound experiments.

References

Strategies to mitigate headache as a side effect in Nicorandil trials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering headache as a side effect in Nicorandil trials.

Troubleshooting Guides

Issue: High Incidence of Headache Reported in the Treatment Arm

1. Initial Assessment:

  • Verify Dosing Regimen: Confirm that the starting dose and titration schedule align with recommended protocols designed to minimize headache. The standard starting dose is 10 mg twice daily, but a lower dose is recommended for susceptible patients.

  • Patient Population Characteristics: Analyze the baseline characteristics of the trial population. Patients with a history of migraines or frequent headaches may be more susceptible.

  • Concomitant Medications: Review concomitant medications for potential interactions that could exacerbate headaches.

2. Mitigation Strategies:

  • Implement Dose Titration: The most effective strategy to mitigate this compound-induced headache is gradual dose escalation. Starting with a lower dose and slowly increasing to the target therapeutic dose allows for adaptation to the vasodilatory effects.

  • Symptomatic Treatment: For patients experiencing headaches, symptomatic treatment with standard analgesics may be considered. However, the protocol should prespecify allowable analgesics to ensure consistency and avoid confounding results.

  • Patient Counseling: Educate trial participants about the potential for headaches, their transient nature, and the importance of adhering to the dosing schedule. This can improve compliance and reduce dropouts.

Issue: High Dropout Rate Due to Headache

1. Root Cause Analysis:

  • Review Adverse Event Reports: Analyze the severity, duration, and timing of headaches reported by participants who withdrew from the trial.

  • Compare Dropout Rates Across Dosing Cohorts: If the trial involves different dosing strategies, compare the dropout rates to identify a potential dose-response relationship.

2. Corrective Actions:

  • Protocol Amendment: If the dropout rate is unacceptably high, consider amending the protocol to incorporate a more conservative dose titration schedule for all new participants.

  • Rescue Medication Protocol: Introduce a standardized protocol for the use of rescue medication for severe headaches to prevent withdrawal.

  • Re-evaluation of Inclusion/Exclusion Criteria: For future trials, consider refining the inclusion/exclusion criteria to exclude patients with a history of severe, debilitating migraines if headache is a primary concern.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this compound-induced headache?

A1: this compound has a dual mechanism of action that leads to vasodilation. It acts as a potassium channel activator and a nitric oxide (NO) donor.[1] This dual action results in the relaxation of vascular smooth muscle in both arteries and veins. The dilation of cerebral blood vessels is believed to be the primary cause of the headache, which is a common side effect of many vasodilator drugs.[2]

Q2: What is the reported incidence of headache in this compound clinical trials?

A2: Headache is the most frequently reported adverse event associated with this compound treatment. The incidence can be as high as 36.4% and is dose-related.[3] It most commonly occurs during the first week of treatment and tends to diminish over time.[3]

Q3: What is the most effective strategy to minimize the incidence and severity of this compound-induced headaches in a clinical trial setting?

A3: The most effective and recommended strategy is to initiate treatment with a low starting dose and gradually titrate upwards. For patients particularly prone to headaches, a starting dose of 5 mg twice daily is recommended.[3][4][5][6][7] This allows the body to acclimate to the vasodilatory effects of the drug, significantly reducing the incidence and severity of headaches.[3]

Q4: Are there any effective premedication strategies to prevent this compound-induced headaches?

A4: While dose titration is the primary preventative strategy, for headaches that do occur, simple analgesics can be used for symptomatic relief.[2] There is no specific premedication that is routinely recommended to prevent the initial onset of headache beyond starting with a low dose.

Q5: What is the typical withdrawal rate due to headache in this compound trials?

A5: In clinical trials, approximately 5.3% of patients have discontinued this compound treatment due to headache.[3] In some studies, this rate has been reported to be as high as 10%.[8] However, careful dose titration has been shown to significantly reduce the number of patients discontinuing treatment due to this side effect.[3] For instance, the IONA study reported that 364 patients in the this compound group withdrew due to headache alone, compared to 81 in the placebo group.[9][10]

Data Presentation

Table 1: Recommended Dosing Strategies to Mitigate Headache

Dosing StrategyPopulationRationaleSource
Standard Starting Dose General patient populationInitiate treatment to assess tolerability.[5][6]
Low Starting Dose Patients susceptible to headacheTo minimize the incidence and severity of headache.[3][4][5][6][7][11]
Dose Titration All patientsGradual increase allows for adaptation to vasodilatory effects.[3][5]
Usual Therapeutic Range General patient populationEffective dose range for anti-anginal effects.[3][5]
Maximum Dose Patients requiring higher dosesUpper limit of recommended dosing.[5][7]

Table 2: Incidence and Impact of Headache in this compound Trials

ParameterReported Value(s)NotesSource
Incidence of Headache Up to 36.4%Dose-related; most common in the first week of treatment.[3]
Withdrawal Rate due to Headache 5.3% - 10%Can be significantly reduced with dose titration.[3][8][11]
IONA Study Withdrawal (Headache) 364 (this compound) vs. 81 (Placebo)Highlights the significant impact of headache as a side effect.[9][10]

Experimental Protocols

Protocol: Dose-Titration Study to Minimize Headache Incidence

Objective: To evaluate the efficacy of a dose-titration regimen in reducing the incidence and severity of headache associated with this compound treatment.

Methodology:

  • Patient Selection:

    • Recruit a cohort of patients indicated for this compound treatment for stable angina.

    • Collect baseline data on headache history, including frequency and severity of any pre-existing headache disorders.

  • Randomization and Blinding:

    • Randomize participants into two arms:

      • Arm A (Standard Initiation): Start this compound at 10 mg twice daily.

      • Arm B (Titration Initiation): Start this compound at 5 mg twice daily for the first 7 days.

    • The study should be double-blinded, with placebo used to blind the dose titration in Arm B for the first week.

  • Dosing Schedule:

    • Arm A: 10 mg twice daily from Day 1.

    • Arm B: 5 mg twice daily from Day 1 to Day 7. On Day 8, increase the dose to 10 mg twice daily.

    • Further titration to 20 mg twice daily can be undertaken in both arms after 2 weeks based on clinical response and tolerability.

  • Headache Assessment:

    • Participants will maintain a daily diary to record the incidence, severity (using a 10-point Visual Analog Scale), and duration of any headaches.

    • Record the use of any analgesic medication for headache.

    • Formal headache assessments will be conducted at baseline, Week 1, Week 2, and Week 4.

  • Statistical Analysis:

    • The primary endpoint will be the incidence of headache in the first week of treatment.

    • Secondary endpoints will include the mean severity of headaches, the number of headache-free days, and the rate of discontinuation due to headache.

    • Compare the outcomes between Arm A and Arm B using appropriate statistical tests (e.g., chi-squared test for incidence, t-test for severity).

Mandatory Visualization

Nicorandil_Signaling_Pathway cluster_this compound This compound cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell cluster_Outcome Physiological Outcome This compound This compound KATP_Channel ATP-sensitive K+ Channel (KATP) This compound->KATP_Channel Opens NO_Release Nitric Oxide (NO) Release This compound->NO_Release Donates Hyperpolarization Hyperpolarization KATP_Channel->Hyperpolarization Leads to sGC Soluble Guanylate Cyclase (sGC) NO_Release->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates Ca_Influx Decreased Intracellular Ca2+ PKG->Ca_Influx Leads to Ca_Channels Voltage-gated Ca2+ Channels Hyperpolarization->Ca_Channels Inhibits Ca_Channels->Ca_Influx Reduces Relaxation Muscle Relaxation Ca_Influx->Relaxation Causes Vasodilation Vasodilation Relaxation->Vasodilation Headache Headache (Side Effect) Vasodilation->Headache Antianginal_Effect Antianginal Effect (Therapeutic) Vasodilation->Antianginal_Effect

Caption: this compound's dual signaling pathway leading to vasodilation.

Dose_Titration_Workflow Start Patient Enrollment Baseline Baseline Headache Assessment Start->Baseline Randomization Randomization Baseline->Randomization ArmA Arm A: Start 10mg BID Randomization->ArmA Standard ArmB Arm B: Start 5mg BID Randomization->ArmB Titration Week1_A Week 1 Assessment (Arm A) ArmA->Week1_A Week1_B Week 1 Assessment (Arm B) ArmB->Week1_B Week2_Assess Week 2 Assessment (Both Arms) Week1_A->Week2_Assess Titrate_B Arm B: Increase to 10mg BID Week1_B->Titrate_B Titrate_B->Week2_Assess Continue_Assess Continued Monitoring & Final Assessment Week2_Assess->Continue_Assess Analysis Data Analysis Continue_Assess->Analysis

Caption: Experimental workflow for a dose-titration study.

References

Technical Support Center: Enhancing Nicorandil Bioavailability in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the bioavailability of Nicorandil in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for seeking to improve the oral bioavailability of this compound?

A1: this compound, a potassium channel opener with a nitrate moiety, is used in the treatment of angina.[1] However, it undergoes hepatic first-pass metabolism, resulting in an oral bioavailability of approximately 75%.[1][2] This incomplete bioavailability can lead to variability in patient response and necessitates higher doses, which may increase the risk of side effects. Developing formulations that bypass or reduce first-pass metabolism can lead to more consistent therapeutic effects and potentially lower doses.

Q2: What are the primary alternative routes of administration being explored for this compound to enhance bioavailability?

A2: To circumvent the first-pass effect, several alternative routes are under investigation. These primarily include transdermal, buccal, and sublingual delivery systems.[3][4] These routes allow for direct absorption of this compound into the systemic circulation. Additionally, advanced oral formulations like sustained-release matrix tablets and nanoformulations are being developed to control the release and improve the absorption profile of the drug.[5][6]

Q3: What are the key pharmacokinetic parameters to consider when evaluating new this compound formulations in animal models?

A3: When assessing a new formulation, the key pharmacokinetic parameters to compare against conventional oral administration include:

  • Cmax (Maximum plasma concentration): The highest concentration of the drug in the blood.

  • Tmax (Time to reach Cmax): The time it takes to reach the maximum plasma concentration.

  • AUC (Area under the curve): Represents the total drug exposure over time.

  • t1/2 (Half-life): The time it takes for the drug concentration in the plasma to reduce by half.

  • Relative Bioavailability (F%): A comparison of the bioavailability of the new formulation to a reference formulation (usually an oral solution or immediate-release tablet).

Q4: Which animal models are most commonly used for pharmacokinetic studies of this compound?

A4: The most frequently used animal models for these studies are rats and rabbits.[3][7] Dogs have also been used in some pharmacokinetic studies of this compound.[8] The choice of animal model often depends on the specific research question, the formulation being tested, and regulatory requirements.

Troubleshooting Guides

Formulation-Specific Issues

Q5: My transdermal patch is showing poor adhesion to the animal's skin. What could be the cause and how can I fix it?

A5: Poor adhesion of transdermal patches is a common issue that can significantly impact drug delivery.[9][10]

  • Potential Causes:

    • Inappropriate Adhesive: The pressure-sensitive adhesive (PSA) may not be compatible with the animal's skin or the formulation.

    • Formulation Components: Excipients in the drug reservoir may be migrating into the adhesive layer, reducing its tackiness.

    • Animal's Fur: The presence of fur can prevent intimate contact between the patch and the skin.

    • Skin Condition: The skin at the application site may be oily, moist, or dirty.

    • Environmental Factors: High humidity or temperature can affect adhesive performance.[9]

  • Troubleshooting Steps:

    • Re-evaluate the Adhesive: Consider using a different type of PSA with stronger adhesive properties or one that is less affected by formulation excipients.

    • Optimize the Formulation: Ensure that the excipients used are compatible with the chosen adhesive.

    • Proper Site Preparation: Gently shave the application site 24 hours prior to patch application to allow any minor abrasions to heal. Clean the area with a mild soap and water solution and ensure it is completely dry before applying the patch.

    • Use of Adhesion Enhancers: In some cases, a non-occlusive tape can be used around the edges of the patch to secure it.[10] However, be cautious as this should not affect the drug release area.

    • Control Environmental Conditions: If possible, conduct the study in a temperature and humidity-controlled environment.

Q6: The buccal tablets I've formulated are showing high friability and are breaking during handling. How can I improve their mechanical strength?

A6: High friability is a critical issue as it can lead to inaccurate dosing and poor patient acceptance (in a clinical setting).[11]

  • Potential Causes:

    • Insufficient Binder: The concentration or type of binder may not be adequate to hold the tablet components together.[12]

    • Inadequate Compression Force: The force used to compress the tablets may be too low.

    • Poor Powder Flow: Inconsistent powder flow can lead to non-uniform tablet density and weak points.

    • Excessive Lubricant: Over-lubrication can create a hydrophobic film around the granules, hindering proper bonding.[12]

  • Troubleshooting Steps:

    • Optimize Binder Concentration: Increase the concentration of the binder or try a different binder with better cohesive properties. Hydrophilic binders like HPMC or PVP are often used.[12]

    • Adjust Compression Force: Gradually increase the compression force and monitor the effect on hardness and friability. Be aware that excessive force can negatively impact disintegration time.

    • Improve Powder Flow: Incorporate a glidant (e.g., colloidal silicon dioxide) into the formulation. Ensure uniform particle size distribution of the powder blend.

    • Optimize Lubricant Level: Reduce the concentration of the lubricant (e.g., magnesium stearate) or the blending time after its addition.

Q7: My sustained-release matrix tablets are exhibiting "dose dumping" with a very rapid initial release of this compound. What is causing this and how can it be prevented?

A7: Dose dumping is a major safety concern with sustained-release formulations, as it can lead to toxic plasma concentrations of the drug.[13][14]

  • Potential Causes:

    • Inappropriate Polymer: The release-controlling polymer may be too soluble or may not be forming a robust gel layer in the presence of dissolution media.

    • Low Polymer Concentration: The amount of polymer may be insufficient to control the diffusion and/or erosion of the drug from the matrix.

    • Formulation Integrity: The tablet may be rapidly disintegrating instead of swelling and releasing the drug in a controlled manner.

    • High Drug Loading: A very high proportion of the water-soluble drug can disrupt the integrity of the polymer matrix.

  • Troubleshooting Steps:

    • Select a Different Polymer: Consider using a higher viscosity grade of a hydrophilic polymer (e.g., HPMC) or a combination of hydrophilic and hydrophobic polymers (e.g., ethylcellulose) to better control the initial burst release.[6]

    • Increase Polymer Concentration: Increase the proportion of the rate-controlling polymer in the formulation.

    • Optimize Granulation: If using a wet granulation method, ensure the formation of robust granules that do not easily break apart.[5]

    • Evaluate Drug-to-Polymer Ratio: It may be necessary to adjust the drug-to-polymer ratio to ensure the formation of a stable matrix.

Experimental and Analytical Issues

Q8: I'm observing high variability in the plasma concentrations of this compound between animals in the same group. What are the potential sources of this variability?

A8: High inter-animal variability can obscure the true pharmacokinetic profile of a formulation.

  • Potential Causes:

    • Inconsistent Dosing Technique: Inaccurate oral gavage can lead to administration of variable doses or deposition of the drug in the esophagus instead of the stomach.[15]

    • Formulation Inhomogeneity: If the drug is in a suspension, it may not be uniformly dispersed, leading to variable dosing.

    • Physiological Differences: Variations in gastric pH, gastrointestinal motility, and metabolic rate among animals can affect drug absorption and clearance.

    • Stress: Stress from handling and procedures can alter physiological parameters and affect pharmacokinetics.

    • Blood Sampling Issues: Inconsistent blood sampling times or techniques can introduce variability.

  • Troubleshooting Steps:

    • Standardize Dosing Procedure: Ensure all personnel are thoroughly trained in oral gavage. For suspensions, vortex the formulation immediately before drawing each dose to ensure homogeneity.[15]

    • Acclimatize Animals: Allow animals to acclimate to the laboratory environment and handling procedures to minimize stress.

    • Control for Physiological Variables: Fast animals overnight before dosing to reduce variability in gastric contents. Use animals from the same source and of a similar age and weight.

    • Precise Blood Sampling: Adhere strictly to the predetermined blood sampling schedule. Ensure consistent sample handling and processing.

Q9: I am facing issues with the HPLC analysis of this compound in plasma samples, such as poor peak shape and low sensitivity. How can I troubleshoot my method?

A9: A robust and validated analytical method is crucial for accurate pharmacokinetic analysis.[16][17]

  • Potential Causes of Poor Peak Shape (Tailing or Fronting):

    • Column Issues: The analytical column may be degraded or contaminated.

    • Mobile Phase pH: The pH of the mobile phase may not be optimal for the analyte.

    • Sample Overload: Injecting too high a concentration of the analyte.

  • Potential Causes of Low Sensitivity:

    • Suboptimal Wavelength: The UV detection wavelength may not be at the absorbance maximum of this compound.

    • Inefficient Extraction: The method used to extract this compound from the plasma may have low recovery.

    • Detector Issues: The detector lamp may be nearing the end of its life.

  • Troubleshooting Steps:

    • Optimize Chromatographic Conditions:

      • Peak Shape: Try a different column or flush the existing column with a strong solvent. Adjust the pH of the mobile phase. Dilute the sample if peak fronting is observed.

      • Sensitivity: Ensure the UV detector is set to the absorbance maximum of this compound (around 262 nm).[8]

    • Improve Sample Preparation:

      • Extraction Recovery: Validate the protein precipitation or liquid-liquid extraction method to ensure high and consistent recovery. Test different extraction solvents.

    • System Suitability Checks:

      • Regularly perform system suitability tests to check for parameters like theoretical plates, tailing factor, and reproducibility of injections to ensure the HPLC system is performing optimally.[18]

Data Presentation

Table 1: Comparative Pharmacokinetic Parameters of this compound Formulations in Rabbits

FormulationDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)Reference
Oral Solution1.4 mg/1.5 kg---100 (Reference)[7]
Sustained-Release Tablet80 mg922012.0204060Increased vs. Commercial[3][7]
Commercial SR Tablet80 mg558010.5105330-[3]

Note: Data from different studies should be compared with caution due to potential variations in experimental conditions.

Table 2: Comparative Pharmacokinetic Parameters of this compound Formulations in Rats

FormulationDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)Reference
Oral Suspension1.8 mg/kg---100 (Reference)[7]
Transdermal Patch-~20.5 (steady state)--Improved vs. Oral[1]

Note: Transdermal patches often achieve a steady-state concentration rather than a distinct Cmax.

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rats (Oral Gavage)
  • Animal Model: Male Sprague-Dawley rats (200-250 g).

  • Acclimatization: Acclimatize animals for at least one week before the experiment with free access to standard pellet diet and water.

  • Fasting: Fast the rats overnight (12-18 hours) before dosing, with free access to water.

  • Formulation Preparation: Prepare the this compound formulation (e.g., solution, suspension, or nanoformulation) at the desired concentration. For suspensions, ensure homogeneity by continuous stirring or vortexing before and during dosing.

  • Dosing:

    • Accurately weigh each rat.

    • Calculate the required dose volume (typically not exceeding 10 mL/kg).[13]

    • Administer the formulation via oral gavage using a suitable gavage needle. Ensure the needle is inserted into the esophagus and not the trachea.[9]

  • Blood Sampling:

    • Collect blood samples (approximately 0.25 mL) from the tail vein or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated HPLC method.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis software.

Protocol 2: In Vivo Pharmacokinetic Study in Rabbits (Buccal Administration)
  • Animal Model: New Zealand white rabbits (2.0-2.5 kg).

  • Acclimatization: House the rabbits in individual cages and allow them to acclimatize for at least one week.

  • Fasting: Fast the rabbits overnight before the experiment, with free access to water.

  • Formulation Administration:

    • Gently restrain the rabbit.

    • Carefully place the buccal tablet or film in the buccal pouch (between the cheek and gum).

    • Observe the animal to ensure the formulation is retained for the intended duration.

  • Blood Sampling:

    • Collect blood samples (approximately 1 mL) from the marginal ear vein at specified time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.[2] The use of a topical anesthetic cream on the ear can minimize discomfort.[2]

  • Plasma Preparation and Storage: Follow the same procedure as described for rats.

  • Bioanalysis and Pharmacokinetic Analysis: Follow the same procedure as described for rats.

Mandatory Visualizations

Nicorandil_Signaling_Pathway This compound This compound NO_Donor Nitrate Moiety (NO Donor) This compound->NO_Donor KATP_Opener KATP Channel Opener This compound->KATP_Opener sGC Soluble Guanylate Cyclase (sGC) NO_Donor->sGC Activates KATP_Channel ATP-sensitive K+ Channel (KATP) KATP_Opener->KATP_Channel Opens cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Myosin_LC_P Myosin Light Chain Phosphatase (MLCP) Activation PKG->Myosin_LC_P Ca_Sensitivity Decreased Ca2+ Sensitivity Myosin_LC_P->Ca_Sensitivity Vasodilation1 Vasodilation Ca_Sensitivity->Vasodilation1 Hyperpolarization Hyperpolarization KATP_Channel->Hyperpolarization K+ efflux Ca_Channel Voltage-gated Ca2+ Channels (Inhibition) Hyperpolarization->Ca_Channel Ca_Influx Decreased Ca2+ Influx Ca_Channel->Ca_Influx Vasodilation2 Vasodilation Ca_Influx->Vasodilation2

Caption: Dual mechanism of action of this compound leading to vasodilation.

Experimental_Workflow start Start formulation Formulation Preparation (e.g., Patch, Tablet, Solution) start->formulation dosing Dosing (Oral Gavage, Buccal, Transdermal) formulation->dosing animal_prep Animal Preparation (Fasting, Acclimatization) animal_prep->dosing blood_sampling Serial Blood Sampling (Predetermined Time Points) dosing->blood_sampling plasma_sep Plasma Separation (Centrifugation) blood_sampling->plasma_sep analysis Bioanalysis (HPLC-UV/MS) plasma_sep->analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) analysis->pk_analysis end End pk_analysis->end

Caption: Workflow for in vivo pharmacokinetic studies of this compound.

Troubleshooting_Logic problem High Variability in Pharmacokinetic Data check_dosing Review Dosing Procedure (Technique, Homogeneity) problem->check_dosing check_sampling Verify Blood Sampling (Timing, Handling) problem->check_sampling check_analysis Assess Analytical Method (Validation, System Suitability) problem->check_analysis dosing_ok Dosing Consistent? check_dosing->dosing_ok sampling_ok Sampling Consistent? check_sampling->sampling_ok analysis_ok Analysis Validated? check_analysis->analysis_ok dosing_ok->sampling_ok Yes retrain Retrain Personnel & Standardize Protocol dosing_ok->retrain No sampling_ok->analysis_ok Yes sampling_ok->retrain No revalidate Re-validate HPLC Method analysis_ok->revalidate No phys_factors Consider Physiological Variability analysis_ok->phys_factors Yes

Caption: Troubleshooting logic for high variability in pharmacokinetic data.

References

Addressing variability in experimental results with Nicorandil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in experimental results with Nicorandil.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action of this compound that could lead to experimental variability?

A1: this compound exhibits a dual mechanism of action, which is a primary source of experimental variability. It functions as both a potassium channel activator and a nitric oxide (NO) donor.[1][2] The relative contribution of each mechanism can depend on the concentration of this compound used, the specific tissue or cell type being studied, and the underlying pathological conditions of the experimental model.[3]

Q2: How does the concentration of this compound influence its mechanism of action and experimental outcomes?

A2: The effects of this compound are dose-dependent. At lower concentrations, its primary effect is the activation of ATP-sensitive potassium (K-ATP) channels, particularly mitochondrial K-ATP channels.[4][5] At higher concentrations, the nitric oxide (NO) donor properties become more prominent, leading to the activation of guanylate cyclase and an increase in cyclic GMP (cGMP).[6][7] This dual action can lead to variability in dose-response curves depending on the experimental setup.

Q3: What are the key factors related to this compound's stability that I should be aware of during my experiments?

A3: this compound is sensitive to moisture and can degrade in humid conditions, especially when subjected to mechanical pressure.[8] In aqueous solutions, its stability is pH-dependent. It is relatively stable between pH 2 and 10 at 37°C, but its degradation is catalyzed by basic conditions above pH 10.[9][10][11] For consistent results, it is crucial to use freshly prepared solutions and store the compound in a dry environment.

Q4: Can the pH of my experimental buffer affect the activity of this compound?

A4: Yes, the pH of the experimental buffer can significantly impact this compound's effect on K-ATP channels. Acidic conditions (e.g., pH 6.0-6.8) have been shown to decrease the open-state probability of this compound-activated K-ATP channels in ventricular myocytes.[12] This is an important consideration in experiments mimicking ischemic conditions, where extracellular pH is often lowered.

Q5: Are there tissue-specific differences in the response to this compound?

A5: Yes, the effects of this compound can vary between different tissues and even within different vascular beds. For instance, in coronary circulation, the dilation of large coronary arteries by this compound is primarily attributed to its nitrate action, while the dilation of small coronary arteries is more closely related to its K-ATP channel opening activity.[5] The expression levels of different K-ATP channel subunits (e.g., Kir6.1, Kir6.2) in various tissues can also contribute to this variability.[13]

Troubleshooting Guides

Issue 1: Inconsistent Vasodilation Response in Ex Vivo Tissue Bath Experiments

Possible Causes and Solutions:

  • Degradation of this compound: this compound is moisture-sensitive.[8]

    • Solution: Always use freshly prepared this compound solutions for each experiment. Store the stock compound in a desiccator.

  • pH of Physiological Salt Solution (PSS): Acidic pH can reduce this compound's K-ATP channel activity.[12]

    • Solution: Ensure your PSS is freshly prepared and the pH is stable and within the optimal range (typically 7.4) throughout the experiment.

  • Tissue Viability: Poor tissue health will lead to inconsistent responses.

    • Solution: Handle tissues gently during dissection and mounting. Ensure continuous oxygenation of the PSS.

  • Endothelium Integrity: The contribution of the NO-mediated pathway may vary depending on the presence and health of the endothelium.

    • Solution: If studying endothelium-dependent effects, take extra care to preserve the endothelium. If studying direct smooth muscle effects, ensure complete denudation and verify with appropriate agonists (e.g., acetylcholine).

Issue 2: High Variability in Patch-Clamp Recordings of K-ATP Channels

Possible Causes and Solutions:

  • "Rundown" of K-ATP Channels: K-ATP channels can lose activity over time in excised patches.

    • Solution: Include ATP in your pipette solution to maintain channel activity. Perform experiments within a consistent timeframe after patch excision.

  • Incorrect Pipette Resistance: The resistance of the patch pipette can affect the quality of the seal and the recording.

    • Solution: Aim for a pipette resistance in the range of 6-7 MΩ for optimal seal formation and recording stability.[14]

  • Unhealthy Cells: Only patch onto cells with a healthy appearance (e.g., clear membrane, normal morphology).

    • Solution: Ensure proper cell culture conditions and use cells from a consistent passage number.

  • pH of Intracellular Solution: Intracellular acidosis can inhibit this compound's effect.[12]

    • Solution: Maintain a stable and physiological pH in your intracellular solution.

Issue 3: Unexpected Results in In Vivo Animal Models of Ischemia-Reperfusion

Possible Causes and Solutions:

  • Inappropriate Dosing: The cardioprotective effects of this compound are dose-dependent.[13][15]

    • Solution: Perform a dose-response study to determine the optimal dose for your specific animal model and experimental conditions.

  • Route and Timing of Administration: The route and timing of this compound administration relative to the ischemic event are critical.

    • Solution: For preconditioning studies, administer this compound before the ischemic insult. For treatment studies, the timing of administration during or after ischemia will influence the outcome.[16][17][18]

  • Anesthetic Effects: Some anesthetics can affect cardiovascular parameters and may interact with the effects of this compound.

    • Solution: Choose an anesthetic with minimal cardiovascular effects and use a consistent anesthetic regimen across all experimental groups.

Data Presentation

Table 1: Concentration-Dependent Effects of this compound in In Vitro and In Vivo Models

Experimental ModelParameter MeasuredThis compound Concentration/DoseObserved EffectReference(s)
Rabbit Ventricular MyocytesMitochondrial K-ATP Channel Activation10 µMActivation of mitochondrial K-ATP channels[4]
Rabbit Ventricular MyocytesSarcolemmal K-ATP Channel Activation>100 µMActivation of sarcolemmal K-ATP channels[4]
Guinea-Pig Ventricular MyocytesK-ATP Current300 µM (at pH 7.4)Activation of outward K-ATP current[12]
Canine Coronary ArteriesVasodilation of Large ArteriesLow plasma concentrationsDilation primarily via nitrate action[5]
Canine Coronary ArteriesVasodilation of Small ArteriesHigh plasma concentrations (>200 ng/ml)Dilation primarily via K-ATP channel opening[5]
Rat Model of Ischemia-ReperfusionRenal Protection10 mg/kgImproved renal function and histology[13]
Canine Model of Ischemic Heart FailureHemodynamics10-40 µg/kg/min (i.v.)Reduction in preload and afterload, improved cardiac contractility[19]
Conscious Rabbit ModelMyocardial Infarct Size Reduction100 µg/kg bolus + 30 µg/kg/min infusionSignificant reduction in infarct size[17]

Experimental Protocols

Protocol 1: Ex Vivo Vasodilation Assay in Isolated Arterial Rings
  • Tissue Preparation:

    • Euthanize the animal according to approved protocols.

    • Carefully dissect the desired artery (e.g., coronary, mesenteric) and place it in cold, oxygenated (95% O2, 5% CO2) Physiological Salt Solution (PSS).

    • Clean the artery of adhering connective tissue and cut it into 2-3 mm rings.

  • Mounting:

    • Mount the arterial rings in a tissue organ bath containing PSS at 37°C, continuously bubbled with 95% O2, 5% CO2.

    • Attach one end of the ring to a fixed support and the other to an isometric force transducer.

  • Equilibration and Viability Check:

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension (e.g., 1-2 g, depending on the vessel).

    • Contract the rings with a high concentration of potassium chloride (e.g., 60 mM KCl) to check for viability.

    • Wash the rings and allow them to return to baseline.

  • Experiment:

    • Pre-contract the rings with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine, U46619).

    • Once a stable contraction is achieved, add cumulative concentrations of this compound to the bath.

    • Record the relaxation response at each concentration.

  • Data Analysis:

    • Express the relaxation as a percentage of the pre-contraction tension.

    • Plot the concentration-response curve and calculate the EC50 value.

Protocol 2: Measurement of Nitric Oxide (NO) Release using the Griess Assay
  • Sample Preparation:

    • Culture cells (e.g., endothelial cells) to the desired confluency.

    • Treat the cells with different concentrations of this compound for a specified time.

    • Collect the cell culture supernatant.

  • Griess Reagent Preparation:

    • Prepare the Griess reagent by mixing equal volumes of sulfanilamide and N-(1-naphthyl)ethylenediamine solutions.

  • Assay Procedure:

    • Add the collected cell culture supernatant to a 96-well plate.

    • Add the Griess reagent to each well.

    • Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Measurement and Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in the samples based on the standard curve. This will be indicative of the amount of NO released.

Visualizations

Nicorandil_Signaling_Pathway cluster_KATP KATP Channel Opening cluster_NO Nitric Oxide Donation Nicorandil_K This compound KATP ATP-sensitive K+ Channel Nicorandil_K->KATP Activates Hyperpolarization Hyperpolarization KATP->Hyperpolarization K+ efflux VGCC Voltage-gated Ca2+ Channels (Inhibited) Hyperpolarization->VGCC Ca_influx Decreased Intracellular Ca2+ VGCC->Ca_influx Vasodilation_K Vasodilation Ca_influx->Vasodilation_K Nicorandil_NO This compound NO_release Nitric Oxide (NO) Release Nicorandil_NO->NO_release Donates sGC Soluble Guanylate Cyclase NO_release->sGC Activates cGMP Increased cGMP sGC->cGMP PKG Protein Kinase G cGMP->PKG Activates Vasodilation_NO Vasodilation PKG->Vasodilation_NO This compound This compound

Caption: Dual signaling pathways of this compound leading to vasodilation.

Troubleshooting_Workflow Start Inconsistent Experimental Results with this compound Check_Solution Is the this compound solution freshly prepared? Start->Check_Solution Check_pH Is the experimental buffer pH stable and physiological? Check_Solution->Check_pH Yes Prepare_Fresh Prepare fresh solution for each experiment. Check_Solution->Prepare_Fresh No Check_Tissue Is the tissue/cell preparation healthy and viable? Check_pH->Check_Tissue Yes Monitor_pH Monitor and stabilize buffer pH. Check_pH->Monitor_pH No Check_Dose Is the dose/concentration appropriate for the model? Check_Tissue->Check_Dose Yes Optimize_Prep Optimize tissue/cell preparation protocol. Check_Tissue->Optimize_Prep No Dose_Response Perform a dose-response study. Check_Dose->Dose_Response No Consistent_Results Consistent Results Check_Dose->Consistent_Results Yes Prepare_Fresh->Check_pH Monitor_pH->Check_Tissue Optimize_Prep->Check_Dose Dose_Response->Consistent_Results

Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.

References

Technical Support Center: Enhancing Nicorandil Efficacy in Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to refine experimental protocols and enhance the efficacy of Nicorandil.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound exhibits a dual mechanism of action, contributing to its vasodilatory and cardioprotective effects.[1][2][3][4] It functions as both a potassium channel activator and a nitric oxide (NO) donor.[1][2][3][4]

  • Potassium Channel Activation: this compound opens ATP-sensitive potassium (K-ATP) channels in the smooth muscle cells of blood vessels.[5] This leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. Hyperpolarization, in turn, inhibits voltage-gated calcium channels, reducing intracellular calcium influx and leading to vasodilation.[5]

  • Nitric Oxide Donation: The nitrate moiety in this compound's structure allows it to act as a nitric oxide donor.[6] NO activates guanylate cyclase, which increases the production of cyclic guanosine monophosphate (cGMP). Elevated cGMP levels contribute to the relaxation of vascular smooth muscle.

Q2: What are the known stability issues with this compound and how can they be mitigated?

This compound is sensitive to moisture, heat, and mechanical stress, which can lead to its degradation and a loss of potency.[7][8] It is stable in a solid, dry state but can degrade when exposed to humidity, even at room temperature.[7]

Mitigation Strategies:

  • Storage: Store this compound in a refrigerator in a tightly sealed container with a desiccant.[7]

  • Solution Preparation: Prepare this compound solutions fresh for each experiment. If a stock solution is required, it should be prepared in a suitable solvent like DMSO, purged with an inert gas, and stored at -20°C for short periods.

  • Handling: Minimize exposure to atmospheric moisture during weighing and handling.

Q3: What are typical effective concentrations of this compound in in-vitro experiments?

The effective concentration of this compound can vary depending on the specific assay and cell or tissue type. However, based on published studies, a general range can be provided:

  • Vasodilation Assays: Concentrations typically range from 10⁻⁷ M to 10⁻⁴ M, with an EC50 (half-maximal effective concentration) often observed around 2.2 x 10⁻⁶ M in norepinephrine-contracted aortic strips.[9]

  • Patch-Clamp Studies (K-ATP channels): Concentrations ranging from 0.1 µM to 100 µM have been shown to activate K-ATP channels in vascular smooth muscle cells.[10]

  • Nitric Oxide Production: Pre-incubation with this compound at concentrations of 30 µM, 50 µM, and 100 µM has been shown to increase intracellular nitric oxide.[6]

Q4: What are common animal models and dosages used for studying this compound's effects?

Rodent models, particularly rats, are frequently used to investigate the in-vivo effects of this compound, especially in the context of myocardial ischemia.

  • Rat Models of Myocardial Ischemia/Reperfusion: A common dosage is 5 mg/kg administered intravenously.[11] Another study used oral administration of 3 mg/kg/day in a rat model of diabetic cardiomyopathy.[12]

  • Rat Model of Exhaustive Exercise-Induced Myocardial Injury: Different doses (low, middle, and high) have been used, with pretreatment found to be protective.[13]

  • Diabetic Rat Models: An oral dose of 15 mg/kg/day has been used to investigate its effects on endothelial function.[14]

Troubleshooting Guides

Problem Potential Cause Recommended Solution
Inconsistent or weaker-than-expected vasodilation. This compound Degradation: The compound may have degraded due to improper storage or handling, leading to reduced potency.[7]Ensure this compound is stored in a dry, cool environment. Prepare fresh solutions for each experiment. Consider purchasing a new batch of the compound if degradation is suspected.
Suboptimal Concentration: The concentration of this compound may be too low to elicit a significant response.Perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Tissue Viability Issues: The isolated blood vessel or tissue preparation may have lost its viability.Ensure proper dissection and handling techniques to maintain tissue health. Use fresh preparations for each experiment.
No observable effect on K-ATP channel activity in patch-clamp experiments. Incorrect Patch Configuration: The patch-clamp configuration (e.g., cell-attached, inside-out) may not be suitable for observing this compound's effect.The cell-attached configuration is often used to test the effects of bath-applied this compound.[10] Ensure the correct configuration and appropriate intracellular and extracellular solutions are used.
Channel Rundown: K-ATP channels can exhibit "rundown" or loss of activity over time in excised patches.Minimize the duration of the experiment and ensure ATP is included in the pipette solution for inside-out patches to maintain channel activity.
Presence of K-ATP Channel Blockers: The experimental solutions may be contaminated with substances that block K-ATP channels.Use high-purity reagents and ensure all glassware is thoroughly cleaned.
Difficulty in detecting nitric oxide release. Insensitive Detection Method: The chosen method for NO detection may not be sensitive enough.Several methods are available for NO detection, including chemiluminescence, electron paramagnetic resonance (EPR), and fluorescent probes.[15][16] Select a method with a detection limit appropriate for the expected NO concentration.
Rapid NO Degradation: Nitric oxide is a highly reactive and short-lived molecule.Perform measurements in real-time or use trapping agents to form stable NO adducts for later analysis.[15]
Incorrect Timing of Measurement: The timing of the measurement may not coincide with peak NO release.Conduct a time-course experiment to identify the optimal time point for measuring NO production following this compound application.[6]
High variability in animal study results. Inconsistent Drug Administration: The method of drug administration (e.g., oral gavage, intravenous injection) may lead to variability in bioavailability.Ensure consistent and accurate drug administration techniques. For oral administration, consider factors that may affect absorption.
Individual Animal Differences: Biological variability among animals can contribute to different responses.Use a sufficient number of animals per group to achieve statistical power and randomize animals to different treatment groups.
Stress-Induced Physiological Changes: Animal stress can influence cardiovascular parameters and drug responses.Acclimatize animals to the experimental procedures and environment to minimize stress.

Data Presentation

Table 1: In-Vitro Efficacy of this compound

ParameterExperimental ModelConcentration RangeKey FindingsReference
Vasorelaxation (EC50) Norepinephrine-contracted rat thoracic aorta> 10⁻⁷ MEC50 = 2.2 x 10⁻⁶ M[9]
K-ATP Channel Activation Vascular smooth muscle cells from adult and aged rats0.1 - 100 µMDose-dependent activation of K-ATP channels.[10]
Nitric Oxide Production HL-1 cardiomyocytes30 - 100 µMDose-dependent increase in intracellular NO.[6]
Inhibition of Superoxide Production Human and canine neutrophils10⁻⁶ - 10⁻³ MConcentration-dependent inhibition.[17]

Table 2: In-Vivo Efficacy of this compound in Animal Models

Animal ModelRoute of AdministrationDosageKey FindingsReference
Rat Myocardial Ischemia-Reperfusion Intravenous5 mg/kgProtective effect against myocardial injury.[11]
Rat Model of Type 2 Diabetic Cardiomyopathy Oral3 mg/kg/dayAmeliorated cardiac dysfunction.[12]
Diabetic Rats (Endothelial Dysfunction) Oral (in drinking water)15 mg/kg/dayImproved endothelial function.[14]
Rat Myocardial Infarction Not SpecifiedNot SpecifiedReduced myocardial infarct size.[18]
Dog Model of Myocardial Ischemia Intracoronary infusion2.5 µg/kg/minReduced severity of ischemia-induced arrhythmias.

Experimental Protocols

Protocol for Ex-Vivo Vasodilation Assay

Objective: To assess the vasodilatory effect of this compound on isolated arterial rings.

Materials:

  • Isolated rat thoracic aorta

  • Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11)

  • Norepinephrine (NE)

  • This compound

  • Organ bath system with force transducer

  • Data acquisition system

Methodology:

  • Euthanize a rat according to approved institutional guidelines and carefully excise the thoracic aorta.

  • Clean the aorta of adhering connective tissue and cut it into rings of 2-3 mm in length.

  • Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.

  • Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g, with buffer changes every 15 minutes.

  • Induce a stable contraction with a submaximal concentration of norepinephrine (e.g., 10⁻⁶ M).

  • Once the contraction has plateaued, add this compound cumulatively in increasing concentrations (e.g., 10⁻⁸ M to 10⁻⁴ M).

  • Record the relaxation response at each concentration.

  • Calculate the percentage of relaxation relative to the pre-contracted tension.

  • Plot the concentration-response curve and determine the EC50 value.

Protocol for Patch-Clamp Electrophysiology of K-ATP Channels

Objective: To measure the effect of this compound on K-ATP channel activity in isolated vascular smooth muscle cells (VSMCs).

Materials:

  • Isolated VSMCs

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipette fabrication

  • Pipette solution (in mM): KCl 140, MgCl₂ 1, EGTA 10, HEPES 10 (pH 7.2 with KOH)

  • Bath solution (in mM): NaCl 140, KCl 5, CaCl₂ 2, MgCl₂ 1, HEPES 10 (pH 7.4 with NaOH)

  • This compound stock solution

Methodology:

  • Isolate VSMCs from a suitable artery (e.g., rat mesenteric artery) using enzymatic digestion.

  • Plate the cells on glass coverslips and allow them to adhere.

  • Place a coverslip in the recording chamber on the microscope stage and perfuse with the bath solution.

  • Fabricate a patch pipette with a resistance of 3-5 MΩ when filled with the pipette solution.

  • Approach a single, healthy VSMC with the pipette and form a high-resistance seal (giga-seal) on the cell membrane.

  • Establish the cell-attached configuration.

  • Record baseline channel activity.

  • Apply this compound to the bath at various concentrations (e.g., 0.1 µM to 100 µM).[10]

  • Record channel activity in the presence of this compound.

  • Analyze the data to determine changes in channel open probability (NPo).

Protocol for Measurement of Nitric Oxide (NO) Production

Objective: To quantify the release of NO from cells treated with this compound.

Materials:

  • Cultured cells (e.g., endothelial cells, cardiomyocytes)

  • Griess Reagent System (for measuring nitrite, a stable breakdown product of NO)

  • Cell culture medium

  • This compound

  • 96-well plates

  • Microplate reader

Methodology:

  • Seed cells in a 96-well plate and culture until they reach the desired confluency.

  • Replace the culture medium with fresh medium containing different concentrations of this compound (e.g., 30, 50, 100 µM).[6] Include a vehicle control group.

  • Incubate the cells for a predetermined time (e.g., 90 minutes) to allow for NO production.[6]

  • After incubation, collect the cell culture supernatant.

  • Perform the Griess assay on the supernatant according to the manufacturer's instructions. This typically involves adding sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to the samples.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration in each sample using a sodium nitrite standard curve.

  • Express the results as the amount of NO produced relative to the control.

Visualizations

Nicorandil_Signaling_Pathway This compound This compound KATP_Channel ATP-Sensitive Potassium (K-ATP) Channel This compound->KATP_Channel Opens NO_Donor Nitric Oxide (NO) Donor This compound->NO_Donor Acts as Hyperpolarization Membrane Hyperpolarization KATP_Channel->Hyperpolarization Leads to sGC Soluble Guanylate Cyclase (sGC) NO_Donor->sGC Activates VGCC Voltage-Gated Ca2+ Channels (VGCC) Hyperpolarization->VGCC Inhibits Ca_Influx Decreased Intracellular Ca2+ VGCC->Ca_Influx Reduces Vasodilation Vasodilation Ca_Influx->Vasodilation cGMP Increased cGMP sGC->cGMP Increases cGMP->Vasodilation

Caption: Dual signaling pathway of this compound leading to vasodilation.

Experimental_Workflow_Vasodilation Start Start: Isolate Aortic Rings Equilibrate Equilibrate in Organ Bath Start->Equilibrate Contract Induce Contraction (Norepinephrine) Equilibrate->Contract Add_this compound Cumulative Addition of this compound Contract->Add_this compound Record Record Relaxation Response Add_this compound->Record Analyze Analyze Data: Concentration-Response Curve Record->Analyze Troubleshooting_Logic Problem Inconsistent Results? Check_Reagent Check this compound Stability? Problem->Check_Reagent Yes Check_Protocol Review Experimental Protocol? Problem->Check_Protocol Yes Check_System Verify Equipment Functionality? Problem->Check_System Yes Solution1 Prepare Fresh Solutions Check_Reagent->Solution1 Degradation Suspected Solution2 Optimize Concentrations Check_Protocol->Solution2 Suboptimal Parameters Solution3 Calibrate Equipment Check_System->Solution3 Malfunction Detected

References

Technical Support Center: Managing Nicorandil Tolerance in Long-Term Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing nicorandil tolerance in long-term animal studies. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a vasodilator used in the treatment of angina. It has a dual mechanism of action: it acts as a nitric oxide (NO) donor, leading to the relaxation of vascular smooth muscle, and it is also an ATP-sensitive potassium (K-ATP) channel opener, which causes hyperpolarization and subsequent vasodilation.[1] This dual action contributes to its efficacy in increasing blood flow and reducing cardiac workload.

Q2: Does this compound cause tolerance in long-term animal studies like traditional nitrates?

A2: Generally, this compound does not induce significant tolerance in long-term animal studies, which is a distinct advantage over traditional nitrates like nitroglycerin.[1] Animal studies in dogs and rats have shown that long-term administration of this compound does not lead to a loss of its vasodilatory effects or cross-tolerance to other nitrates.[2][3] Some studies have reported a minor shift in the dose-response curve after prolonged infusion, but this is often attributed to hemodynamic adaptation rather than true pharmacological tolerance.[4]

Q3: What is the proposed mechanism for the lack of significant tolerance to this compound?

A3: The dual mechanism of action of this compound is thought to be the primary reason for the absence of significant tolerance.[1] While the nitrate component could theoretically lead to tolerance through mechanisms like increased oxidative stress, the K-ATP channel opening activity provides an independent pathway for vasodilation that is not subject to the same tolerance mechanisms.

Q4: What are the key signaling pathways involved in this compound's action?

A4: this compound's effects are mediated through two main signaling pathways:

  • Nitric Oxide (NO) - cyclic Guanosine Monophosphate (cGMP) Pathway: As an NO donor, this compound activates soluble guanylyl cyclase (sGC), which increases the intracellular concentration of cGMP. Elevated cGMP levels lead to the activation of protein kinase G (PKG), resulting in vasodilation.

  • ATP-Sensitive Potassium (K-ATP) Channel Opening: this compound directly opens K-ATP channels on the plasma membrane of vascular smooth muscle cells. This leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. Hyperpolarization closes voltage-gated calcium channels, reducing intracellular calcium levels and leading to vasodilation.

Troubleshooting Guide

Issue 1: Unexpected Hemodynamic Instability (Hypotension and/or Tachycardia) During Long-Term Infusion.

  • Possible Cause: The dose of this compound may be too high for the specific animal model or individual animal, leading to excessive vasodilation. This can result in a significant drop in blood pressure (hypotension) and a compensatory increase in heart rate (reflex tachycardia).[4][5]

  • Troubleshooting Steps:

    • Verify Dose Calculations: Double-check all calculations for drug concentration and infusion rate.

    • Reduce the Dose: If calculations are correct, consider reducing the infusion rate. A gradual dose escalation at the beginning of the study can help determine the optimal dose for long-term administration without significant side effects.

    • Monitor Fluid Balance: Ensure the animal is adequately hydrated, as dehydration can exacerbate hypotensive effects.

    • Acclimatize Animals: Proper acclimatization to the experimental setup (e.g., infusion apparatus, housing) can reduce stress-related cardiovascular changes.

Issue 2: Attenuated Vasodilatory Response Observed Over Time.

  • Possible Cause: While true tolerance to this compound is rare, a diminished response could be due to several factors.

  • Troubleshooting Steps:

    • Check Catheter Patency and Drug Stability: Ensure the infusion catheter is not blocked or dislodged. Verify the stability of the this compound solution at the infusion temperature and protect it from light if necessary.

    • Evaluate for Hemodynamic Adaptation: A slight rightward shift in the dose-response curve may indicate hemodynamic adaptation rather than tolerance.[4] Assess the response to a maximum dose to see if the maximal vasodilation is still achievable.

    • Assess for Oxidative Stress: In the unlikely event of tolerance development, particularly at very high doses, consider measuring markers of oxidative stress, as this is a key mechanism in traditional nitrate tolerance.

    • Control for Confounding Factors: Ensure that other experimental variables, such as anesthesia or stress, are not influencing the vascular response.

Issue 3: High Variability in Blood Pressure and Heart Rate Measurements.

  • Possible Cause: Inconsistent measurement techniques or environmental stressors can lead to high variability in hemodynamic data.

  • Troubleshooting Steps:

    • Standardize Measurement Conditions: Perform all measurements at the same time of day in a quiet and temperature-controlled environment.

    • Proper Animal Restraint: Use appropriate and consistent restraint methods to minimize animal stress. Allow for an adequate acclimatization period to the restraint device before taking measurements.

    • Consistent Sensor Placement: For non-invasive methods like tail-cuff plethysmography, ensure the cuff and sensor are placed at the same position on the tail for every measurement.

    • Calibrate Equipment: Regularly calibrate all blood pressure and heart rate monitoring equipment to ensure accuracy.

Data Presentation

Table 1: Hemodynamic Effects of Long-Term this compound Administration in Conscious Dogs

Dosage and DurationChange in Coronary Artery DiameterChange in Mean Arterial PressureChange in Heart RateEvidence of ToleranceReference
10 µg/kg/min IV for 5 days+8.8 ± 2.5%-13.3 ± 6.4%+41.5 ± 21.0%3.5-fold shift in dose-response (hemodynamic adaptation)[4]
25-300 µg/kg/min IV (acute)Dose-dependent increaseDose-dependent decreaseDose-dependent increaseNot assessed[5]

Table 2: Effects of Chronic this compound Treatment on Rat Aorta Function

Dosage and DurationEffect on VasoconstrictionEffect on VasodilationEvidence of DesensitizationReference
0.1 mg/kg/day for 2 monthsImproved noradrenaline-induced vasoconstriction in aged ratsPrimarily mediated by NO donor actionNo progressive desensitization[2][3]
60 mg/kg/day (previous studies)Not specifiedNot specifiedProgressive desensitization reported[2]

Experimental Protocols

Protocol 1: Continuous Intravenous Infusion of this compound in Rats

This protocol is a synthesized model based on common practices for long-term intravenous infusion in rodents.

  • Animal Model: Male Sprague-Dawley or Wistar rats (250-300g).

  • Catheter Implantation:

    • Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).

    • Surgically implant a catheter into the jugular or femoral vein.

    • Exteriorize the catheter at the dorsal scapular region and connect it to a swivel system to allow free movement.

    • Allow a recovery period of at least 3-5 days post-surgery.

  • This compound Solution Preparation:

    • Dissolve this compound in sterile saline to the desired concentration.

    • Prepare the solution fresh daily and protect it from light.

  • Infusion Pump Setup:

    • Use a calibrated infusion pump capable of continuous, low-flow rate delivery.

    • Connect the pump to the catheter via the swivel system.

  • Long-Term Infusion:

    • Begin infusion at the desired dose (e.g., a low dose of 0.1 mg/kg/day or a higher dose for specific studies).

    • Monitor the animal daily for any signs of distress, and check the catheter for patency.

  • Hemodynamic Monitoring:

    • Measure blood pressure and heart rate at regular intervals using a validated method (e.g., tail-cuff plethysmography or telemetry).

    • Ensure consistent timing and conditions for all measurements.

Protocol 2: Assessment of Vascular Reactivity in Isolated Rat Aortic Rings

This protocol is for ex vivo assessment of vascular function after long-term this compound treatment.

  • Tissue Preparation:

    • Euthanize the rat following the long-term infusion period.

    • Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit buffer.

    • Clean the aorta of adhering connective tissue and cut it into 2-3 mm rings.

  • Organ Bath Setup:

    • Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

    • Connect the rings to an isometric force transducer to record changes in tension.

  • Equilibration and Pre-contraction:

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2g.

    • Pre-contract the rings with a vasoconstrictor such as phenylephrine (e.g., 1 µM) or KCl.

  • Dose-Response Curve Generation:

    • Once a stable contraction is achieved, cumulatively add increasing concentrations of this compound or other vasodilators (e.g., acetylcholine for endothelium-dependent relaxation) to the organ bath.

    • Record the relaxation response at each concentration.

  • Data Analysis:

    • Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor.

    • Compare the dose-response curves between the this compound-treated and control groups to assess for any changes in vascular reactivity.

Visualizations

Nicorandil_Signaling_Pathway cluster_membrane Vascular Smooth Muscle Cell Membrane cluster_cytosol Cytosol This compound This compound K_ATP K-ATP Channel This compound->K_ATP Opens sGC Soluble Guanylyl Cyclase (sGC) This compound->sGC NO donation K_efflux K+ Efflux K_ATP->K_efflux Causes Ca_channel Voltage-gated Ca2+ Channel Ca_influx Ca2+ Influx (decreased) Ca_channel->Ca_influx cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Leads to Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Hyperpolarization->Ca_channel Inhibits Ca_influx->Vasodilation

Caption: Dual signaling pathway of this compound leading to vasodilation.

Nitrate_Tolerance_Pathway cluster_nitrates Chronic Nitrate Exposure cluster_stress Cellular Stress Response cluster_consequences Functional Consequences Nitrates e.g., Nitroglycerin Oxidative_Stress Increased Oxidative Stress (Superoxide Production) Nitrates->Oxidative_Stress eNOS_uncoupling eNOS Uncoupling Oxidative_Stress->eNOS_uncoupling Causes ALDH2_inhibition ALDH-2 Inhibition Oxidative_Stress->ALDH2_inhibition Causes NO_bioavailability Decreased NO Bioavailability Oxidative_Stress->NO_bioavailability Reduces eNOS_uncoupling->Oxidative_Stress Further increases ALDH2_inhibition->NO_bioavailability Reduces NO production Impaired_Vasodilation Impaired Vasodilation (Tolerance) NO_bioavailability->Impaired_Vasodilation Leads to

Caption: Mechanism of traditional nitrate tolerance via oxidative stress.

Experimental_Workflow cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_assessment Assessment Phase Animal_Model Select Animal Model (e.g., Rat) Surgery Catheter Implantation (Jugular/Femoral Vein) Animal_Model->Surgery Recovery Post-operative Recovery (3-5 days) Surgery->Recovery Infusion Continuous this compound Infusion (via pump) Recovery->Infusion Monitoring Daily Health & Hemodynamic Monitoring (BP, HR) Infusion->Monitoring In_Vivo In Vivo Assessment: Acute Vasodilator Challenge Infusion->In_Vivo Ex_Vivo Ex Vivo Assessment: Isolated Aortic Ring Reactivity Infusion->Ex_Vivo Monitoring->Infusion adjust dose if needed Data_Analysis Data Analysis & Comparison (Treated vs. Control) In_Vivo->Data_Analysis Ex_Vivo->Data_Analysis

References

Technical Support Center: Methodological Considerations for Co-administering Nicorandil with Other Drugs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the methodological considerations for the co-administration of Nicorandil with other drugs. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and quantitative data summaries to facilitate robust experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the primary pharmacokinetic drug interactions to be aware of when co-administering this compound?

A1: this compound is primarily metabolized by denitration.[1] To date, studies have not shown significant pharmacokinetic interactions with beta-blockers (propranolol, atenolol) or calcium channel blockers (diltiazem), with no significant alterations in this compound's disposition or its concentration-dependent hypotensive response.[1] However, it is crucial to consider the potential for pharmacodynamic interactions, which are more clinically significant.

Q2: What are the most critical pharmacodynamic interactions to consider in our experimental design?

A2: The most critical pharmacodynamic interaction is the potentiation of hypotension. Co-administration of this compound with other vasodilators, antihypertensives, tricyclic antidepressants, and alcohol can lead to an additive hypotensive effect.[2] A particularly dangerous and potentially fatal interaction occurs with phosphodiesterase-5 (PDE5) inhibitors (e.g., sildenafil), which can cause severe hypotension.[2][3] Therefore, co-administration with PDE5 inhibitors is contraindicated.

Q3: We observed a greater than expected drop in blood pressure in our animal model after co-administering this compound with a beta-blocker. What could be the cause?

A3: While pharmacokinetic interactions are minimal, the pharmacodynamic effects can be synergistic. Beta-blockers reduce the reflex tachycardia that can occur with this compound-induced vasodilation.[1] This blunting of the compensatory heart rate increase can unmask a more significant hypotensive effect. Ensure that your animal model is normovolemic and consider starting with lower doses of both agents to assess for individual sensitivity.[4] Continuous blood pressure monitoring is essential to capture the full hemodynamic response.

Q4: Can we use standard HPLC methods to quantify this compound in plasma samples when other drugs are present?

A4: A validated, specific HPLC method is crucial. While standard HPLC-UV methods for this compound exist, the presence of co-administered drugs and their metabolites may cause interference.[5][6] It is essential to develop and validate a method that ensures the separation and quantification of this compound and the co-administered drug without peak overlap. This may involve adjusting the mobile phase composition, gradient, or using a more selective detector like mass spectrometry (LC-MS).[7]

Q5: Are there any special considerations when co-administering this compound with potassium-sparing diuretics or ACE inhibitors?

A5: Yes. Since this compound is a potassium channel activator, there is a theoretical risk of hyperkalemia when co-administered with drugs that can also increase potassium levels, such as ACE inhibitors, angiotensin receptor blockers, and potassium-sparing diuretics.[8] It is advisable to monitor plasma potassium levels in preclinical models when studying these combinations.

Troubleshooting Guides

Issue 1: Unexpectedly High Variability in Hemodynamic Response
  • Question: Our in-vivo experiment shows significant variability in blood pressure and heart rate responses to this compound co-administration, even within the same treatment group. What could be the issue?

  • Answer:

    • Animal Health Status: Ensure all animals are healthy and free from underlying conditions that could affect cardiovascular function. Stress can also significantly impact hemodynamics. Allow for an adequate acclimatization period.

    • Dosing Accuracy: Verify the accuracy of your dosing calculations and administration technique. For oral dosing, ensure complete administration and consider potential variability in gastrointestinal absorption.

    • Anesthesia Protocol: If using an anesthetized model, the choice and depth of anesthesia can profoundly influence cardiovascular parameters. Ensure a consistent and stable level of anesthesia throughout the experiment.

    • Baseline Hemodynamics: Establish a stable baseline hemodynamic recording before drug administration. Animals with different baseline blood pressures may exhibit varied responses.

    • Individual Sensitivity: As observed in clinical studies, there can be significant individual variability in the hemodynamic response to this compound.[4] Ensure your study is adequately powered to account for this variability.

Issue 2: Analytical Interference in Plasma Sample Analysis
  • Question: We are seeing overlapping peaks in our HPLC chromatograms when analyzing plasma samples from animals co-administered this compound and another cardiovascular agent. How can we resolve this?

  • Answer:

    • Method Optimization:

      • Mobile Phase Gradient: Optimize the gradient elution program to improve the separation of the analytes.

      • Column Chemistry: Experiment with a different stationary phase (e.g., C8 instead of C18, or a phenyl column) that may offer different selectivity.

      • pH Adjustment: Modify the pH of the mobile phase to alter the ionization state and retention times of the drugs and their metabolites.

    • Sample Preparation: Employ a more selective sample preparation technique, such as solid-phase extraction (SPE), to remove interfering substances before HPLC analysis.

    • Detector Selection: If chromatographic separation is still challenging, consider using a more selective detector. A mass spectrometer (LC-MS/MS) can provide the necessary selectivity and sensitivity to quantify co-eluting compounds.

Quantitative Data on Drug Interactions

The following tables summarize quantitative data on the pharmacodynamic and pharmacokinetic interactions of this compound with other drugs.

Table 1: Pharmacodynamic Interactions of this compound with Co-administered Drugs in Preclinical Models

Co-administered DrugAnimal ModelThis compound DoseCo-administered Drug DoseKey Pharmacodynamic ChangesReference(s)
Propranolol (i.v.)Conscious Beagle Dogs1, 3, 10 mg/kg (oral)5.0 mg/kgAttenuated reflex tachycardia; Restricted QTc prolongation and ST segment depression at high this compound doses.[1]
Atenolol (i.v.)Conscious Beagle Dogs1, 3, 10 mg/kg (oral)7.5 mg/kgAttenuated reflex tachycardia; Restricted QTc prolongation and ST segment depression at high this compound doses.[1]
Diltiazem (i.v. infusion)Conscious Beagle Dogs10-80 µg/kg/min (i.v.)5-23 µg/kg/minAttenuated this compound-induced tachycardia; No effect on this compound's hypotensive profile.[1]
Diltiazem (oral)Conscious Beagle Dogs3.0, 7.5 mg/kg10 mg/kg/daySimilar cardiovascular interactions to i.v. administration.[1]
GliclazideRats and Rabbits1.8 mg/kg (rats), 1.4 mg/1.5 kg (rabbits)2 mg/kg (rats), 5.6 mg/1.5 kg (rabbits)This compound produced hyperglycemia and reduced the hypoglycemic effect of gliclazide.[9]

Table 2: Pharmacokinetic Parameters of this compound

ParameterValueSpeciesNotesReference(s)
Bioavailability~75%HumanNot significantly affected by first-pass metabolism.[10]
Tmax (Peak Plasma Time)30-60 minutesHumanOral administration.[2]
Elimination Half-life~1 hourHuman[2]
Protein BindingMinimally boundHuman[2]
MetabolismDenitrationHuman[2]
ExcretionPrimarily via urine as metabolitesHuman[2]

Note: The provided pharmacokinetic data for this compound can be used as a baseline for designing interaction studies. To date, significant alterations of these parameters by co-administered beta-blockers and calcium channel blockers have not been reported.[1]

Experimental Protocols

Protocol 1: In-Vivo Assessment of Pharmacodynamic Interactions of this compound in a Rodent Model

Objective: To evaluate the effect of a co-administered drug on the hemodynamic effects of this compound in anesthetized rats.

Materials:

  • Male Wistar rats (250-300g)

  • Anesthetic (e.g., urethane or sodium pentobarbital)

  • Catheters for arterial and venous cannulation

  • Pressure transducer and data acquisition system

  • This compound and co-administered drug solutions

  • Saline (vehicle control)

Methodology:

  • Animal Preparation:

    • Anesthetize the rat and ensure a stable plane of anesthesia.

    • Cannulate the carotid artery for continuous blood pressure monitoring and the jugular vein for drug administration.

    • Allow the animal to stabilize for at least 30 minutes to obtain a steady baseline blood pressure and heart rate.

  • Drug Administration:

    • Divide animals into four groups: Vehicle control, this compound alone, Co-administered drug alone, and this compound + Co-administered drug.

    • Administer the vehicle or the co-administered drug intravenously and monitor hemodynamic parameters for a predefined period.

    • Administer this compound (at a dose known to produce a submaximal response) intravenously and record blood pressure and heart rate continuously for at least 60 minutes.

  • Data Analysis:

    • Calculate the change in mean arterial pressure (MAP) and heart rate (HR) from baseline at various time points.

    • Compare the hemodynamic responses between the treatment groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

    • A significant difference in the hemodynamic response between the "this compound alone" group and the "this compound + Co-administered drug" group indicates a pharmacodynamic interaction.

Protocol 2: HPLC Method for Simultaneous Quantification of this compound and a Co-administered Drug in Plasma

Objective: To develop and validate an HPLC-UV method for the simultaneous determination of this compound and another cardiovascular drug (e.g., a beta-blocker) in plasma.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Phosphate buffer

  • This compound and co-administered drug reference standards

  • Internal standard

  • Plasma samples

Methodology:

  • Chromatographic Conditions (Example):

    • Mobile Phase: A gradient of acetonitrile and phosphate buffer (pH adjusted to achieve optimal separation).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Determined by the UV absorption maxima of both drugs (e.g., 262 nm for this compound).[6]

  • Sample Preparation:

    • To 500 µL of plasma, add the internal standard.

    • Perform a protein precipitation with a suitable organic solvent (e.g., acetonitrile) or a liquid-liquid extraction.

    • Centrifuge the sample and inject the supernatant into the HPLC system.

  • Method Validation (as per ICH guidelines):

    • Specificity: Ensure no interference from endogenous plasma components or other potential metabolites.

    • Linearity: Establish a linear relationship between the peak area ratio (analyte/internal standard) and the concentration of each drug over a defined range.

    • Accuracy and Precision: Determine the intra- and inter-day accuracy and precision at multiple concentration levels.

    • Limit of Detection (LOD) and Quantification (LOQ): Establish the lowest concentration of each analyte that can be reliably detected and quantified.

    • Stability: Assess the stability of the analytes in plasma under various storage conditions.

Visualizations

Signaling Pathways of this compound

Nicorandil_Signaling_Pathway cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell cluster_KATP KATP Channel Activation cluster_NO Nitric Oxide (NO) Donation This compound This compound KATP ATP-sensitive K+ channel (KATP) This compound->KATP NO_donor Nitrate Moiety This compound->NO_donor K_efflux K+ Efflux KATP->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Ca_channel_inhibition Voltage-gated Ca2+ channel inhibition Hyperpolarization->Ca_channel_inhibition Ca_influx_decrease Decreased intracellular Ca2+ Ca_channel_inhibition->Ca_influx_decrease Vasodilation_KATP Vasodilation (Arteriolar) Ca_influx_decrease->Vasodilation_KATP NO Nitric Oxide (NO) NO_donor->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP Increased cGMP sGC->cGMP PKG Protein Kinase G (PKG) Activation cGMP->PKG Vasodilation_NO Vasodilation (Venous & Arterial) PKG->Vasodilation_NO PDE5_Interaction Mechanism of this compound and PDE5 Inhibitor Interaction cluster_Cell Vascular Smooth Muscle Cell This compound This compound (NO Donor) sGC Soluble Guanylate Cyclase (sGC) This compound->sGC activates GTP GTP cGMP cGMP GTP->cGMP sGC Vasodilation Vasodilation cGMP->Vasodilation GMP GMP (inactive) cGMP->GMP degradation by PDE5 Phosphodiesterase-5 (PDE5) PDE5_inhibitor PDE5 Inhibitor (e.g., Sildenafil) PDE5_inhibitor->PDE5 inhibits Preclinical_Workflow cluster_planning Phase 1: Study Design & Preparation cluster_execution Phase 2: In-Vivo Experimentation cluster_analysis Phase 3: Sample & Data Analysis cluster_reporting Phase 4: Interpretation & Reporting A Define Objectives & Endpoints B Select Animal Model A->B C Dose Selection & Formulation B->C E Animal Acclimatization B->E D Develop & Validate Analytical Method C->D G Drug Administration (Single & Combination) C->G J Plasma Sample Analysis (HPLC/LC-MS) D->J F Baseline Measurements E->F F->G H Pharmacodynamic Monitoring (BP, HR, ECG) G->H I Pharmacokinetic Sampling (Blood Collection) G->I L Pharmacodynamic Analysis H->L I->J K Pharmacokinetic Analysis (AUC, Cmax, t1/2) J->K M Statistical Analysis K->M L->M N Data Interpretation M->N O Conclusion & Report N->O

References

Validation & Comparative

A Comparative Analysis of Nicorandil Versus Other Potassium Channel Openers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological properties and performance of Nicorandil with other notable potassium channel openers (KCOs), including Cromakalim, Pinacidil, Diazoxide, and Minoxidil. The information is supported by experimental data to assist in research and drug development endeavors.

Introduction to Potassium Channel Openers

Potassium channel openers are a class of drugs that activate potassium channels in the cell membrane. This activation leads to an efflux of potassium ions from the cell, causing hyperpolarization of the cell membrane. In smooth muscle cells, this hyperpolarization inhibits the influx of calcium ions through voltage-gated calcium channels, resulting in muscle relaxation and vasodilation. A key target for many of these drugs is the ATP-sensitive potassium (KATP) channel, which plays a crucial role in cellular excitability and metabolism.[1]

This compound distinguishes itself within this class through a dual mechanism of action. In addition to being a KATP channel opener, it also possesses a nitrate moiety, enabling it to act as a nitric oxide (NO) donor.[2] This hybrid nature confers a unique pharmacological profile, combining arterial and venous vasodilation with potential cardioprotective effects.[2]

Chemical Structures

The chemical structures of this compound and other key potassium channel openers are presented below.

CompoundChemical Structure
This compound
Cromakalim
Pinacidil
Diazoxide
Minoxidil

Comparative Performance Data

The following tables summarize quantitative data from various studies, comparing the efficacy and potency of this compound with other potassium channel openers.

Table 1: In Vitro Vasodilator Potency
CompoundPreparationIC50 (M)Reference
This compound Rabbit portal vein1.3 x 10-6[3]
Cromakalim Rabbit portal vein2.1 x 10-8[3]
Pinacidil Rabbit portal vein4.6 x 10-8[3]

IC50: The concentration of a drug that gives half-maximal response.

Table 2: Negative Inotropic Effects
CompoundPreparationpD2Reference
This compound Canine atrial muscle4.35[4]
Cromakalim Canine atrial muscle5.93[4]
Pinacidil Canine atrial muscle5.37[4]

pD2: The negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

Table 3: Comparative Effects on Intraocular Pressure (IOP) in Mice
Compound% Decrease in IOPAbsolute IOP Reduction (mm Hg)Reference
This compound 18.9 ± 1.8%3.4 ± 0.4[5][6]
Diazoxide 21.5 ± 3.2%3.9 ± 0.6[5][6]

Mechanism of Action and Signaling Pathways

This compound: A Dual-Action Compound

This compound's unique therapeutic profile stems from its two distinct mechanisms of action:

  • KATP Channel Opening: this compound directly activates ATP-sensitive potassium channels, leading to hyperpolarization of the vascular smooth muscle cell membrane. This inhibits calcium influx and causes vasodilation.

  • Nitric Oxide (NO) Donation: The nitrate group in this compound's structure enables it to act as an NO donor. NO activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells, leading to increased levels of cyclic guanosine monophosphate (cGMP). Elevated cGMP activates protein kinase G (PKG), which in turn promotes vasodilation.[2]

Interestingly, the NO-PKG signaling pathway initiated by this compound can also indirectly contribute to the opening of mitochondrial KATP channels, further enhancing its cardioprotective effects.

Nicorandil_Signaling_Pathway This compound This compound KATP_Channel KATP Channel This compound->KATP_Channel Activates NO_Donation NO Donation This compound->NO_Donation Hyperpolarization Hyperpolarization KATP_Channel->Hyperpolarization Leads to Ca_Channels Voltage-gated Ca2+ Channels Hyperpolarization->Ca_Channels Inhibits Ca_Influx ↓ Ca2+ Influx Ca_Channels->Ca_Influx Vasodilation1 Vasodilation Ca_Influx->Vasodilation1 NO Nitric Oxide (NO) NO_Donation->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP ↑ cGMP sGC->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation2 Vasodilation PKG->Vasodilation2

This compound's dual signaling pathway.
Other Potassium Channel Openers

Cromakalim, Pinacidil, Diazoxide, and Minoxidil primarily exert their effects through the opening of KATP channels. While the overarching mechanism is similar, there can be variations in their selectivity for KATP channel subtypes, which are composed of different sulfonylurea receptor (SUR) and inwardly rectifying potassium channel (Kir) subunits.[7] For instance, diazoxide shows a preference for KATP channels containing the SUR1 subunit, which are prevalent in pancreatic β-cells, whereas cromakalim and pinacidil are more potent openers of cardiac KATP channels.[7]

KCO_Signaling_Pathway KCO Cromakalim / Pinacidil Diazoxide / Minoxidil KATP_Channel KATP Channel KCO->KATP_Channel Activates K_Efflux ↑ K+ Efflux KATP_Channel->K_Efflux Hyperpolarization Hyperpolarization K_Efflux->Hyperpolarization Ca_Channels Voltage-gated Ca2+ Channels Hyperpolarization->Ca_Channels Inhibits Ca_Influx ↓ Ca2+ Influx Ca_Channels->Ca_Influx Vasodilation Vasodilation Ca_Influx->Vasodilation Tissue_Bath_Workflow Start Start Dissect Dissect Artery and Prepare Rings Start->Dissect Mount Mount Rings in Organ Bath Dissect->Mount Equilibrate Equilibrate Tissues Mount->Equilibrate Viability Check Viability (High K+) Equilibrate->Viability PreContract Pre-contract with Vasoconstrictor Viability->PreContract AddDrug Add KCO in Cumulative Concentrations PreContract->AddDrug Record Record Relaxation AddDrug->Record Analyze Analyze Data (Concentration-Response Curve) Record->Analyze End End Analyze->End Patch_Clamp_Workflow Start Start PrepareCells Prepare Isolated Cells on Coverslip Start->PrepareCells PullPipette Pull and Fill Micropipette PrepareCells->PullPipette ApproachCell Approach Cell and Form Giga-seal PullPipette->ApproachCell WholeCell Establish Whole-Cell Configuration ApproachCell->WholeCell VoltageClamp Apply Voltage Clamp WholeCell->VoltageClamp RecordBaseline Record Baseline Currents VoltageClamp->RecordBaseline PerfuseDrug Perfuse with KCO RecordBaseline->PerfuseDrug RecordEffect Record Drug-induced Currents PerfuseDrug->RecordEffect Analyze Analyze Data RecordEffect->Analyze End End Analyze->End

References

Validating the Cardioprotective Effects of Nicorandil in a New Disease Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cardioprotective effects of Nicorandil with other therapeutic alternatives, focusing on its validation in a novel and clinically relevant disease model of coronary microvascular dysfunction (CMD). Experimental data is presented to support the comparative analysis, and detailed protocols for key experiments are provided.

Introduction to a New Disease Model: Coronary Microvascular Dysfunction in Spontaneously Hypertensive Rats

To validate the cardioprotective effects of this compound beyond traditional ischemia-reperfusion models, this guide focuses on the Spontaneously Hypertensive Rat (SHR) as a model for coronary microvascular dysfunction. Hypertension is a major risk factor for the development of CMD in humans, making the SHR model a clinically relevant platform to study the therapeutic potential of cardioprotective agents on the coronary microvasculature.

Comparative Analysis of this compound and Alternative Cardioprotective Agents

This compound, a dual-action drug with ATP-sensitive potassium (K-ATP) channel opening and nitric oxide (NO) donating properties, has demonstrated significant cardioprotective effects.[1][2][3] This section compares the performance of this compound with other established cardioprotective drugs in preclinical models.

Data Presentation

The following tables summarize the quantitative effects of this compound and its alternatives on key parameters of cardiac and vascular function in various animal models.

Table 1: Effects on Coronary Blood Flow and Myocardial Oxygen Consumption

DrugAnimal ModelDosageChange in Coronary Blood FlowChange in Myocardial Oxygen ConsumptionReference
This compound Conscious Dogs10-300 µg/kg (IV)13% - 309% increase-[1]
Anesthetized Pigs15-150 µg/kg/min (IV)Increase, primarily to subepicardial layers-[2]
Ischemic Porcine Heart5 µg/kg/min (IC)No significant change-37%[4]
Nitroglycerin Ischemic Porcine Heart6 µg/kg/min (IC)No significant changeNo significant change[4]
Conscious Dogs15 µg/kg (IV)Marked, but short-lived increase-[5]
Nifedipine Anesthetized Dogs (Chronic Coronary Occlusion)1-3 µg/kg/min (IV)Increased subepicardial blood flow-[6]
Captopril Isolated Rat Heart0.4 mM42% increaseNo significant effect[7]

Table 2: Effects on Myocardial Injury and Cardiac Function

DrugAnimal ModelKey FindingsReference
This compound Ischemic Porcine HeartReduced infarct size by 35%[4]
Conscious DogsDilation of large and small coronary arteries[5]
Nitroglycerin Ischemic Porcine HeartBorderline effect on infarct size (19% reduction)[4]
Atorvastatin Spontaneously Hypertensive RatsAttenuated myocardial hypertrophy and remodeling[8][9]
Captopril Spontaneously Hypertensive RatsReduced blood pressure and left ventricular mass[10]
Metoprolol Spontaneously Hypertensive RatsReduced positive chronotropic effect of noradrenaline[11]

Experimental Protocols

In Vivo Model: Coronary Microvascular Dysfunction in Spontaneously Hypertensive Rats (SHR)

This protocol describes the induction and assessment of CMD in SHRs to evaluate the efficacy of cardioprotective drugs.

Animals:

  • Male Spontaneously Hypertensive Rats (SHR), 16 weeks old.

  • Age-matched male Wistar-Kyoto (WKY) rats as normotensive controls.

Experimental Groups:

  • WKY Control (Vehicle)

  • SHR Control (Vehicle)

  • SHR + this compound

  • SHR + Captopril

  • SHR + Atorvastatin

  • SHR + Metoprolol

Drug Administration:

  • Drugs are administered daily for 8 weeks via oral gavage. Dosages should be based on established literature (e.g., Atorvastatin 50 mg/kg/day).[12]

Assessment of Coronary Microvascular Dysfunction:

  • Coronary Flow Reserve (CFR): CFR is measured using a Doppler probe placed on the left anterior descending (LAD) coronary artery. Baseline coronary blood flow is recorded, followed by maximal hyperemia induced by an intravenous infusion of adenosine. CFR is calculated as the ratio of hyperemic to baseline blood flow.

  • Histological Analysis: Hearts are excised, and the left ventricle is sectioned. Masson's trichrome and Sirius Red staining are used to assess myocardial fibrosis and collagen deposition, indicative of vascular remodeling.[12]

  • Echocardiography: Transthoracic echocardiography is performed to assess cardiac function, including left ventricular ejection fraction (LVEF), fractional shortening, and wall thickness.

In Vitro Model: Heart-on-a-Chip for Ischemia-Reperfusion Injury

This protocol outlines a method for modeling ischemia-reperfusion injury in a microfluidic heart-on-a-chip platform to test the direct effects of cardioprotective agents on human cardiac tissue.

Cell Culture and Chip Fabrication:

  • Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are cultured and differentiated.

  • A microfluidic chip with channels for cell culture and media perfusion is fabricated, typically using polydimethylsiloxane (PDMS).

Ischemia-Reperfusion Protocol:

  • Baseline: hiPSC-CMs are cultured in the chip under normoxic conditions (21% O2, 5% CO2) with standard culture medium.

  • Ischemia: The culture medium is replaced with a hypoxic, glucose-deprived "ischemia buffer" (e.g., containing 2-deoxyglucose to inhibit glycolysis). The chip is then placed in a hypoxic chamber (e.g., 1% O2, 5% CO2) for a defined period (e.g., 4-6 hours).

  • Reperfusion: The ischemia buffer is replaced with standard, oxygenated culture medium, and the chip is returned to normoxic conditions. Cardioprotective drugs (e.g., this compound) are added to the reperfusion medium.

Endpoint Analysis:

  • Cell Viability: Live/dead staining (e.g., with Calcein-AM and Ethidium homodimer-1) is used to quantify cardiomyocyte death.

  • Reactive Oxygen Species (ROS) Production: Fluorescent probes (e.g., CellROX Green) are used to measure ROS levels during ischemia and reperfusion.

  • Calcium Handling: Calcium-sensitive dyes (e.g., Fura-2) are used to assess intracellular calcium transients and the risk of calcium overload.

  • Contractile Function: The beating rate and contractility of the cardiomyocytes are monitored using video microscopy and image analysis software.

Signaling Pathways and Experimental Workflows

This compound's Cardioprotective Signaling Pathway

Nicorandil_Signaling cluster_Vascular_Smooth_Muscle Vascular Smooth Muscle Cell cluster_Cardiomyocyte Cardiomyocyte cluster_NO_Pathway Nitric Oxide Pathway This compound This compound KATP_Channel_VSM Sarcolemmal KATP Channel (Activation) This compound->KATP_Channel_VSM Mito_KATP_Channel Mitochondrial KATP Channel (Activation) This compound->Mito_KATP_Channel NO_Donor Nitric Oxide (NO) Donation This compound->NO_Donor Hyperpolarization Hyperpolarization KATP_Channel_VSM->Hyperpolarization Ca_Channel_Block Voltage-gated Ca2+ Channel Inhibition Hyperpolarization->Ca_Channel_Block Vasodilation Vasodilation Ca_Channel_Block->Vasodilation Mito_Ca_Overload Reduced Mitochondrial Ca2+ Overload Mito_KATP_Channel->Mito_Ca_Overload ROS_Reduction Decreased ROS Production Mito_KATP_Channel->ROS_Reduction Cardioprotection_Mito Cardioprotection Mito_Ca_Overload->Cardioprotection_Mito ROS_Reduction->Cardioprotection_Mito sGC Soluble Guanylate Cyclase (sGC) Activation NO_Donor->sGC cGMP Increased cGMP sGC->cGMP PKG Protein Kinase G (PKG) Activation cGMP->PKG Vasodilation_NO Vasodilation PKG->Vasodilation_NO

Caption: Dual mechanism of this compound's cardioprotective action.

Experimental Workflow for In Vivo SHR Model

SHR_Workflow Start Start: SHR and WKY Rats (16 weeks old) Grouping Randomize into Treatment Groups Start->Grouping Treatment 8 Weeks of Daily Oral Gavage (Vehicle, this compound, Alternatives) Grouping->Treatment Measurements Assessments Treatment->Measurements CFR Coronary Flow Reserve (Doppler) Measurements->CFR Echo Echocardiography (Cardiac Function) Measurements->Echo Histology Histological Analysis (Fibrosis) Measurements->Histology Data_Analysis Data Analysis and Comparison CFR->Data_Analysis Echo->Data_Analysis Histology->Data_Analysis

Caption: Workflow for evaluating cardioprotective drugs in the SHR model.

Experimental Workflow for Heart-on-a-Chip Model

Heart_on_Chip_Workflow Start Start: Culture hiPSC-CMs in Microfluidic Chip Ischemia Induce Ischemia (Hypoxia + Glucose Deprivation) Start->Ischemia Reperfusion Reperfusion with Cardioprotective Agents Ischemia->Reperfusion Analysis Endpoint Analysis Reperfusion->Analysis Viability Cell Viability (Live/Dead Staining) Analysis->Viability ROS ROS Production Analysis->ROS Calcium Calcium Handling Analysis->Calcium Contractility Contractile Function Analysis->Contractility Results Comparative Analysis of Drug Efficacy Viability->Results ROS->Results Calcium->Results Contractility->Results

Caption: Workflow for ischemia-reperfusion studies on a heart-on-a-chip.

Conclusion

The validation of this compound's cardioprotective effects in a clinically relevant model of hypertension-induced coronary microvascular dysfunction, such as the spontaneously hypertensive rat, provides strong evidence for its therapeutic potential beyond its established anti-anginal indications. The comparative data suggests that this compound's unique dual mechanism of action offers advantages in improving coronary blood flow and reducing myocardial injury. Furthermore, the emergence of novel in vitro platforms like heart-on-a-chip offers promising avenues for high-throughput screening and mechanistic studies of this compound and other cardioprotective compounds in a human-relevant context. Continued research in these new disease models is crucial for the development of more effective therapies for ischemic heart disease.

References

A Head-to-Head Comparison of the Molecular Mechanisms of Nicorandil and Nitroglycerin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of vasodilatory therapeutics, both nicorandil and nitroglycerin are established agents utilized in the management of cardiovascular conditions such as angina pectoris. While both drugs ultimately lead to vasodilation, their underlying molecular mechanisms exhibit distinct and overlapping pathways. This guide provides an in-depth, head-to-head comparison of their molecular actions, supported by experimental data, to inform research and drug development endeavors.

Core Molecular Mechanisms: A Tale of Two Pathways

Nitroglycerin's therapeutic effect is primarily attributed to its role as a nitric oxide (NO) donor.[1] Upon administration, it undergoes bioactivation, a process significantly mediated by the mitochondrial enzyme aldehyde dehydrogenase (mtALDH), to release NO.[2] This NO then activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP).[1][3] Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates several downstream targets, culminating in a decrease in intracellular calcium concentration and subsequent vasodilation.[3] This action is more pronounced in venous capacitance vessels, leading to a primary reduction in cardiac preload.[3]

This compound, in contrast, possesses a dual mechanism of action.[4][5] It functions as both an NO donor, following a similar cGMP-mediated pathway to nitroglycerin, and as a potassium channel opener.[4][5][6] Specifically, this compound activates ATP-sensitive potassium (K-ATP) channels in the plasma membrane of vascular smooth muscle cells.[4][7] This activation leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane.[7] Hyperpolarization closes voltage-gated calcium channels, reducing calcium influx and thereby inducing vasodilation.[6] This dual action results in a more "balanced" vasodilation, affecting both arteries and veins and reducing both preload and afterload.[3][5]

Comparative Data on Molecular and Physiological Effects

To objectively compare the performance of this compound and nitroglycerin, the following tables summarize key quantitative data from various experimental studies.

ParameterThis compoundNitroglycerinKey Findings & References
Primary Mechanism NO Donor & K-ATP Channel OpenerNO DonorThis compound's dual mechanism contributes to a balanced vasodilatory effect.[4][5][6] Nitroglycerin primarily acts via NO donation.[1]
Bioactivation Denitration via nicotinamide/nicotinic acid pathwayPrimarily by mitochondrial aldehyde dehydrogenase (mtALDH)The different bioactivation pathways may influence drug efficacy and tolerance.[2][6]
Effect on Preload ReductionPronounced ReductionBoth drugs reduce preload, with nitroglycerin's effect being more dominant due to its venodilatory action.[3][8]
Effect on Afterload ReductionModest ReductionThis compound exhibits a more significant afterload reduction compared to nitroglycerin, attributed to its arterial K-ATP channel opening activity.[8]
Coronary Artery Dilation Dilation of large and small coronary arteries; longer duration of actionDilation of large coronary arteries; shorter duration of actionThis compound shows a more marked and sustained dilation of smaller coronary resistance vessels.[9][10]
Hemodynamic Tolerance Significantly less tolerance observed over a 24-48 hour periodTachyphylaxis (tolerance) develops within hours of continuous infusionThis compound's K-ATP channel opening activity is thought to counteract the development of nitrate tolerance.[11][12]

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the distinct and overlapping signaling pathways of nitroglycerin and this compound.

Nitroglycerin_Pathway cluster_VascularSmoothMuscle Vascular Smooth Muscle Cell NTG Nitroglycerin mtALDH mtALDH NTG->mtALDH Bioactivation NO Nitric Oxide mtALDH->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Catalyzes conversion GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates Ca_decrease Decrease in intracellular Ca2+ PKG->Ca_decrease Vasodilation Vasodilation Ca_decrease->Vasodilation Nicorandil_Pathway cluster_VascularSmoothMuscle Vascular Smooth Muscle Cell cluster_NO_Pathway NO Donor Pathway cluster_KATP_Pathway K-ATP Channel Opener Pathway This compound This compound NO_release NO Release This compound->NO_release KATP K-ATP Channel This compound->KATP Activates sGC sGC NO_release->sGC Activates cGMP cGMP sGC->cGMP Catalyzes conversion GTP GTP GTP->cGMP PKG PKG cGMP->PKG Activates Ca_decrease_NO Decrease in intracellular Ca2+ PKG->Ca_decrease_NO Vasodilation Vasodilation Ca_decrease_NO->Vasodilation K_efflux K+ Efflux KATP->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization VGCC_inhibition Inhibition of Voltage-Gated Ca2+ Channels Hyperpolarization->VGCC_inhibition Ca_influx_decrease Decreased Ca2+ Influx VGCC_inhibition->Ca_influx_decrease Ca_influx_decrease->Vasodilation Patch_Clamp_Workflow start Start: Isolate Vascular Smooth Muscle Cells prepare_pipette Prepare glass micropipette with internal solution start->prepare_pipette form_seal Form a giga-seal between pipette and cell membrane prepare_pipette->form_seal configure_patch Establish whole-cell or inside-out configuration form_seal->configure_patch record_baseline Record baseline K-ATP channel activity configure_patch->record_baseline apply_drug Apply this compound to the bath solution record_baseline->apply_drug record_drug_effect Record changes in K-ATP channel current apply_drug->record_drug_effect apply_blocker Apply Glibenclamide (K-ATP channel blocker) record_drug_effect->apply_blocker record_blocker_effect Record current inhibition to confirm specificity apply_blocker->record_blocker_effect analyze_data Analyze data: current-voltage relationship, open probability, etc. record_blocker_effect->analyze_data end End analyze_data->end

References

Nicorandil for Angina Pectoris: A Comparative Meta-Analysis of Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trials investigating the efficacy and safety of Nicorandil for the treatment of angina pectoris. By objectively comparing its performance with other anti-anginal agents and presenting supporting experimental data, this document serves as a valuable resource for researchers, scientists, and professionals in drug development.

Efficacy of this compound in Angina Pectoris

This compound has demonstrated comparable efficacy to other established anti-anginal drugs, including β-blockers, nitrates, and calcium antagonists, in the short-term treatment of stable angina. A meta-analysis of 20 prospective controlled trials revealed no significant differences in the reduction of angina episodes per week or in improving exercise tolerance, as measured by total exercise duration, time to 1-mm ST depression, and time to onset of pain.[1]

However, in the context of percutaneous coronary intervention (PCI), this compound has shown significant benefits. A meta-analysis of 14 randomized controlled trials (RCTs) involving 1,947 patients indicated that this compound significantly reduces the incidence of perioperative myocardial infarction (MI) and contrast-induced nephropathy (CIN).[2][3][4] Specifically, the relative risk for MI was 0.58 and for CIN was 0.36 in this compound-treated patients.[2][4] Despite these positive outcomes, the meta-analysis did not find a significant reduction in the risk of major adverse cerebrovascular and cardiovascular events (MACCE).[2][3][4]

The "Impact Of this compound in Angina" (IONA) study, a large-scale, randomized, placebo-controlled trial, showed a significant reduction in the composite endpoint of coronary heart disease death, non-fatal MI, or unplanned hospital admission for cardiac chest pain in patients treated with this compound.[5]

Efficacy OutcomeThis compound vs. Placebo/Other Anti-AnginalsKey FindingsReferences
Reduction of Angina Episodes No significant difference compared to β-blockers, nitrates, and calcium antagonists in short-term studies.Weighted Mean Difference (WMD) vs. β-blockers: -1.50; vs. nitrates: 0.22; vs. calcium antagonists: -0.23.[1][1]
Exercise Tolerance No significant differences in time to ischemia (total exercise duration, time to 1-mm ST depression, time to onset of pain) compared to other anti-anginals.The short-term efficacy of this compound is comparable to standard therapy.[1][1]
Perioperative Myocardial Infarction (PCI) Significantly reduced incidence compared to control.Relative Risk (RR) = 0.58.[2][4][2][3][4]
Contrast-Induced Nephropathy (PCI) Significantly reduced incidence compared to control.Relative Risk (RR) = 0.36.[2][4][2][4]
Major Adverse Cerebrovascular and Cardiovascular Events (MACCE) No significant reduction in risk.Odds Ratio (OR) = 0.75.[2][4][2][3][4]
Composite Endpoint (CHD death, non-fatal MI, or unplanned hospital admission for chest pain) Significant reduction in the IONA study.Hazard Ratio (HR) = 0.83.[5][5]

Safety and Tolerability

The overall incidence of adverse events with this compound is similar to that of other anti-anginal drugs.[1] Common side effects include headache, dizziness, flushing, and gastrointestinal upset. Unlike calcium antagonists, this compound does not significantly affect heart rate or blood pressure.[1]

Mechanism of Action

This compound exhibits a dual mechanism of action that contributes to its anti-anginal effects. It acts as both a potassium channel activator and a nitric oxide (NO) donor.[6][7]

  • Potassium Channel Activation : this compound opens ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle cells. This leads to potassium efflux, hyperpolarization of the cell membrane, and subsequent closure of voltage-gated calcium channels. The resulting decrease in intracellular calcium concentration causes vasodilation, reducing both preload and afterload on the heart and thereby decreasing myocardial oxygen demand.[6]

  • Nitric Oxide Donation : this compound also serves as a source of nitric oxide. NO activates guanylate cyclase in smooth muscle cells, leading to an increase in cyclic guanosine monophosphate (cGMP). Elevated cGMP levels promote smooth muscle relaxation and further contribute to vasodilation.[6][7]

This dual mechanism results in balanced arterial and venous dilation.[5][7][8]

Nicorandil_Signaling_Pathway cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell cluster_KATP_Pathway Potassium Channel Pathway cluster_NO_Pathway Nitric Oxide Pathway This compound This compound KATP_Channel ATP-sensitive K+ Channel This compound->KATP_Channel NO_Donation Nitric Oxide (NO) Donation This compound->NO_Donation K_Efflux K+ Efflux KATP_Channel->K_Efflux Opens Hyperpolarization Hyperpolarization K_Efflux->Hyperpolarization Ca_Channel Voltage-gated Ca2+ Channel (Inhibition) Hyperpolarization->Ca_Channel Ca_Influx Decreased Ca2+ Influx Ca_Channel->Ca_Influx Vasodilation Vasodilation Ca_Influx->Vasodilation Guanylate_Cyclase Guanylate Cyclase NO_Donation->Guanylate_Cyclase Activates cGMP Increased cGMP Guanylate_Cyclase->cGMP cGMP->Vasodilation Reduced_Preload_Afterload Reduced Preload & Afterload Vasodilation->Reduced_Preload_Afterload Reduced_Myocardial_O2_Demand Reduced Myocardial O2 Demand Reduced_Preload_Afterload->Reduced_Myocardial_O2_Demand Angina_Relief Angina Relief Reduced_Myocardial_O2_Demand->Angina_Relief Meta_Analysis_Workflow cluster_Identification Identification cluster_Screening Screening cluster_Eligibility Eligibility cluster_Included Included records_db Records identified through database searching (e.g., Pubmed, EMBase, Cochrane) records_after_duplicates Records after duplicates removed records_db->records_after_duplicates records_other Additional records identified through other sources records_other->records_after_duplicates records_screened Records screened records_after_duplicates->records_screened records_excluded Records excluded records_screened->records_excluded full_text_assessed Full-text articles assessed for eligibility records_screened->full_text_assessed full_text_excluded Full-text articles excluded, with reasons full_text_assessed->full_text_excluded studies_included Studies included in qualitative synthesis full_text_assessed->studies_included studies_meta_analysis Studies included in quantitative synthesis (meta-analysis) studies_included->studies_meta_analysis

References

A Comparative Guide to the Efficacy of Nicorandil Across Animal Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of Nicorandil's efficacy in various animal species, offering a comparative analysis with other vasoactive agents. The information is intended to support preclinical research and drug development efforts by presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Overview of this compound's Cardioprotective Effects

This compound is a dual-acting antianginal drug, functioning as both a nitric oxide (NO) donor and an ATP-sensitive potassium (K-ATP) channel opener.[1] This unique mechanism contributes to its vasodilatory and cardioprotective effects, which have been documented in numerous animal studies.[2] Unlike conventional nitrates, this compound does not appear to induce tolerance with long-term administration, making it a promising therapeutic agent.[3][4]

Quantitative Comparison of this compound's Efficacy

The following tables summarize the quantitative effects of this compound in different animal models, comparing its performance against other relevant drugs where data is available.

Table 1: Hemodynamic Effects of this compound in Various Animal Species

Animal ModelDrugDoseRoute of AdministrationChange in Mean Arterial PressureChange in Heart RateChange in Coronary Blood FlowCitation(s)
Dog (anesthetized) This compound7.5 µg/kg/minIV↓ 5-10 mmHgNo significant change-[5]
Isosorbide Dinitrate12.5 µg/kg/minIV↓ 5-10 mmHgNo significant change-[5]
Pig (anesthetized) This compound10 µg/kg - 1 mg/kgIV↑ slightly↑ pronouncedly[6]
Nitroglycerin1-30 µg/kgIV↑ slightly↓ (preceded by transient ↑)[6]
Pig (conscious) This compound20, 40, 80 µg/kg/minIV↑ (up to 85%)[7]
Rat (DCM model) This compound3 mg/kg/dayOral---[8]

DCM: Diabetic Cardiomyopathy; IV: Intravenous; ↓: Decrease; ↑: Increase. "-" indicates data not specified in the cited source.

Table 2: Cardioprotective and Myocardial Metabolic Effects of this compound

Animal ModelConditionDrugKey Outcome MeasureResultCitation(s)
Dog (anesthetized) Ischemia-ReperfusionThis compoundMyocardial Infarct SizeMarked reduction[2]
Ischemia-ReperfusionNifedipineMyocardial Infarct SizeNo significant effect[2]
Dog (anesthetized) Recurrent Myocardial IschemiaThis compoundMyocardial Segment Shortening (%SS) during reperfusionImproved[5]
Recurrent Myocardial IschemiaIsosorbide DinitrateMyocardial Segment Shortening (%SS) during reperfusionNo improvement[5]
Recurrent Myocardial IschemiaThis compoundFree Fatty Acid (FFA) Uptake during ischemiaReversed increase[5]
Recurrent Myocardial IschemiaIsosorbide DinitrateFree Fatty Acid (FFA) Uptake during ischemiaNo effect on increased uptake[5]
Rat (isolated heart) Ischemia-ReperfusionThis compound (7 µM)Recovery of Isovolumic Left Ventricular Minute WorkSignificant improvement[2]
Rat (DCM model) Diabetic CardiomyopathyThis compoundHeart Weight IndexSignificantly decreased[8]
Diabetic CardiomyopathyThis compoundSerum Superoxide Dismutase (SOD) ActivityIncreased[8]
Diabetic CardiomyopathyThis compoundSerum Malondialdehyde (MDA) ContentDecreased[8]
Rat (Ischemic Heart Failure) Ischemic Heart FailureThis compoundLeft Ventricular Hypertrophy and FibrosisReduced[9]
Rat (Doxorubicin-induced cardiotoxicity) Doxorubicin-induced cardiotoxicityThis compoundLeft Ventricular Ejection Fraction (LVEF)Attenuated reduction[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in this guide.

Ischemia-Reperfusion Injury in a Canine Model

This protocol is based on studies investigating the cardioprotective effects of this compound against myocardial infarction.[2]

Objective: To assess the effect of this compound on myocardial infarct size following a period of coronary artery occlusion and reperfusion.

Animal Model: Anesthetized dogs.

Procedure:

  • Anesthesia and Surgical Preparation: Anesthetize the dogs (e.g., with sodium pentobarbital) and maintain ventilation. Perform a left thoracotomy to expose the heart.

  • Instrumentation: Place an occluder around the left anterior descending (LAD) coronary artery. Insert catheters for blood pressure monitoring and drug administration.

  • Baseline Measurements: Record baseline hemodynamic parameters, including heart rate and arterial blood pressure.

  • Drug Administration: Administer this compound or a comparator drug (e.g., nifedipine) intravenously at a predetermined dose. A control group should receive a vehicle infusion.

  • Induction of Ischemia: Inflate the coronary occluder to induce ischemia for a specified period (e.g., 2 hours).

  • Reperfusion: Deflate the occluder to allow for reperfusion of the myocardium.

  • Infarct Size Determination: At the end of the reperfusion period, excise the heart. Stain the tissue with triphenyltetrazolium chloride (TTC) to differentiate between infarcted (pale) and viable (red) tissue.

  • Data Analysis: Quantify the infarct size as a percentage of the area at risk. Compare the infarct sizes between the different treatment groups.

Langendorff Isolated Perfused Rat Heart Model

This ex vivo model allows for the assessment of cardiac function and the direct effects of drugs on the heart, independent of systemic influences.[2][11][12][13][14][15]

Objective: To evaluate the effect of this compound on the recovery of cardiac function after global ischemia and reperfusion.

Animal Model: Male Sprague-Dawley rats.

Procedure:

  • Heart Isolation: Anesthetize the rat and administer heparin. Perform a thoracotomy and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.

  • Cannulation: Mount the heart on a Langendorff apparatus by cannulating the aorta.

  • Retrograde Perfusion: Initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure or flow.

  • Intraventricular Balloon: Insert a latex balloon connected to a pressure transducer into the left ventricle to measure isovolumic contractile function (e.g., left ventricular developed pressure, dP/dt).

  • Stabilization: Allow the heart to stabilize for a period (e.g., 20 minutes).

  • Drug Perfusion: Perfuse the heart with buffer containing this compound at a specific concentration (e.g., 7 µM) or a vehicle for the control group.

  • Global Ischemia: Induce global ischemia by stopping the perfusion for a defined duration (e.g., 20 minutes of low-flow or 40 minutes of no-flow).

  • Reperfusion: Reinitiate perfusion with the respective drug-containing or control buffer for a specified period (e.g., 30-120 minutes).

  • Functional Assessment: Continuously record cardiac function parameters throughout the experiment.

  • Data Analysis: Analyze the recovery of cardiac function during reperfusion and compare the outcomes between the this compound-treated and control groups.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways of this compound and a typical experimental workflow.

Nicorandil_Signaling_Pathway cluster_0 This compound Dual Mechanism cluster_1 Nitric Oxide (NO) Donor Pathway cluster_2 K-ATP Channel Opening Pathway This compound This compound NO_release NO Release This compound->NO_release KATP K-ATP Channel Opening (Sarcolemmal & Mitochondrial) This compound->KATP sGC Soluble Guanylate Cyclase (sGC) Activation NO_release->sGC cGMP ↑ cGMP sGC->cGMP PKG Protein Kinase G (PKG) Activation cGMP->PKG Vasodilation_NO Smooth Muscle Relaxation (Vasodilation) PKG->Vasodilation_NO K_efflux ↑ K+ Efflux KATP->K_efflux Cardioprotection Cardioprotection (Ischemic Preconditioning) KATP->Cardioprotection Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Ca_influx ↓ Ca2+ Influx Hyperpolarization->Ca_influx Vasodilation_K Smooth Muscle Relaxation (Vasodilation) Ca_influx->Vasodilation_K

Caption: Dual signaling pathway of this compound.

Experimental_Workflow cluster_workflow In Vivo Ischemia-Reperfusion Model Workflow Animal_Prep Animal Preparation (Anesthesia, Instrumentation) Baseline Baseline Data Collection (Hemodynamics, ECG) Animal_Prep->Baseline Randomization Randomization into Groups (Control, this compound, Comparator) Baseline->Randomization Drug_Admin Drug Administration Randomization->Drug_Admin Ischemia Coronary Artery Occlusion (Ischemia) Drug_Admin->Ischemia Reperfusion Reperfusion Ischemia->Reperfusion Data_Collection Post-Reperfusion Data Collection Reperfusion->Data_Collection Tissue_Harvest Tissue Harvesting and Analysis (Infarct Size, Histology) Data_Collection->Tissue_Harvest

Caption: Typical in vivo ischemia-reperfusion experimental workflow.

References

A Comparative Guide to the In Vitro and In Vivo Effects of Nicorandil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo pharmacological effects of Nicorandil, a unique dual-action drug possessing both ATP-sensitive potassium (K-ATP) channel opening and nitric oxide (NO) donor properties. The following sections detail its multifaceted mechanism of action, presenting quantitative data from key experimental studies in clearly structured tables, outlining the methodologies of these experiments, and visualizing the core signaling pathways involved.

In Vitro Effects of this compound

The in vitro effects of this compound have been extensively studied to elucidate its direct cellular and tissue-level actions, independent of systemic physiological responses. These studies have been crucial in understanding its fundamental mechanisms of vasodilation, cardioprotection, and anti-apoptotic properties.

Vasodilation of Coronary Arteries

This compound is a potent vasodilator of coronary arteries, a key mechanism in its anti-anginal effect. This vasodilation is achieved through its dual action: the nitrate moiety releases nitric oxide (NO), which activates guanylate cyclase to produce cyclic guanosine monophosphate (cGMP), and its ability to open K-ATP channels leads to hyperpolarization of vascular smooth muscle cells.[1][2]

Table 1: In Vitro Vasodilation of Canine Coronary Arteries by this compound

This compound Concentration (mol/L)Relaxation of Potassium-Induced Contraction (%) (mean ± SE)
10⁻⁸Not Reported
10⁻⁷Not Reported
10⁻⁶~50%
10⁻⁵82 ± 3.0

Data extracted from studies on isolated canine coronary arterial strips contracted with 20 mmol/L potassium.[3]

Cardioprotective and Anti-Apoptotic Effects

In vitro studies have demonstrated this compound's ability to protect cardiac and endothelial cells from ischemic and oxidative stress-induced apoptosis. This cytoprotective effect is primarily attributed to the opening of mitochondrial K-ATP channels, which is thought to preserve mitochondrial function and inhibit the apoptotic cascade.[4]

Table 2: Anti-Apoptotic Effect of this compound on H₂O₂-Challenged Endothelial Cells

TreatmentLate Apoptotic/Necrotic Cells (%)Ratio of Apoptotic to Living Cells
ControlNot ReportedNot Reported
H₂O₂ (25 µM)IncreasedIncreased
H₂O₂ + this compound (500 µM)Significantly Reduced (p=0.016)Decreased (p=0.036)

Data from a study on human umbilical vein endothelial cells (HUVECs) challenged with hydrogen peroxide.[4]

In Vivo Effects of this compound

The in vivo effects of this compound encompass its integrated physiological actions in a whole organism, including its hemodynamic, cardioprotective, and anti-inflammatory responses. These studies provide a more complete picture of its therapeutic potential.

Hemodynamic Effects

In vivo, this compound exerts significant hemodynamic effects, reducing both preload and afterload on the heart. This is a consequence of its balanced arterial and venous dilation.[5][6] The reduction in cardiac workload, coupled with increased coronary blood flow, contributes to its efficacy in treating angina.[7]

Table 3: Hemodynamic Effects of Oral this compound in Patients with Congestive Heart Failure (at 30 minutes post-dose)

Parameter40 mg Dose60 mg Dose80 mg Dose
Pulmonary Wedge Pressure↓ (Not Statistically Significant)↓ 34 ± 6%↓ 34 ± 6%
Cardiac Index↑ (Similar to 60mg)↑ 55 ± 13%↑ 55 ± 13%
Systemic Vascular Resistance↓ (Similar to 60mg)↓ 36 ± 6%↓ 36 ± 6%
Mean Arterial Pressure↓ (Smaller Magnitude)↓ 9 ± 2%↓ 9 ± 2%
Heart RateNo Significant ChangeNo Significant ChangeNo Significant Change

Data from a study in patients with severe congestive heart failure.[6]

Cardioprotective Effects: Reduction of Myocardial Infarct Size

Animal models of myocardial infarction have demonstrated the potent cardioprotective effects of this compound, showing a significant reduction in infarct size. This effect is believed to be mediated by the opening of K-ATP channels, mimicking ischemic preconditioning.

Table 4: Effect of this compound on Myocardial Infarct Size in a Canine Model

Treatment GroupInfarct Size (% of Area at Risk)
Control31.0 ± 5.6%
This compound (pre-occlusion)7.8 ± 1.6%

Data from a study in anesthetized dogs subjected to coronary artery occlusion and reperfusion.

Anti-inflammatory and Plaque Stabilizing Effects

Recent studies have highlighted the anti-inflammatory and plaque-stabilizing properties of this compound. In a mouse model of atherosclerosis, long-term treatment with this compound led to a more stable plaque phenotype, characterized by a thicker fibrous cap and reduced necrotic core.[4][8] In a rat model of sepsis, this compound was shown to reduce the levels of pro-inflammatory cytokines.[9][10]

Table 5: Effects of this compound on Atherosclerotic Plaque Composition in LDL-R -/- Mice

Plaque CharacteristicControl GroupThis compound Group (10 mg/kg/day)P-value
Fibrous Cap Thickness98.99 ± 18.85 µm124.12 ± 30.14 µm0.014
Cholesterol Clefts-Significantly Reduced0.045
Smooth Muscle Cell Content-Enhanced0.009
Cleaved Caspase-3 Content-Significantly Decreased0.034
Apoptotic Nuclei-Lower Number0.040

Data from a study in LDL-R -/- mice fed a high-fat diet for 14 weeks.[4][11]

Table 6: Anti-inflammatory Effects of this compound in a Rat Sepsis Model (CLP)

Inflammatory Marker (Serum)CLP GroupThis compound + CLP Group
IL-1βMarkedly IncreasedSignificantly Lower
TNF-αMarkedly IncreasedSignificantly Lower

Data from a study using the cecal ligation and perforation (CLP) model of sepsis in rats.[9][10]

Experimental Protocols

In Vitro Vasodilation Assay

Objective: To assess the vasodilatory effect of this compound on isolated coronary arteries.

Protocol:

  • Canine coronary arteries are isolated and cut into helical strips.

  • The arterial strips are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with 95% O₂ and 5% CO₂.

  • The strips are attached to an isometric force transducer to record changes in tension.

  • A stable contraction is induced by adding a high concentration of potassium chloride (e.g., 20 mM) to the bath.

  • Once the contraction is stable, cumulative concentrations of this compound (e.g., 10⁻⁸ to 10⁻⁵ M) are added to the bath.

  • The relaxation response is recorded as a percentage of the maximal contraction induced by potassium chloride.[3]

In Vivo Hemodynamic Assessment in a Canine Model

Objective: To evaluate the hemodynamic effects of intravenously administered this compound in a large animal model.

Protocol:

  • Healthy adult mongrel dogs are anesthetized and instrumented for hemodynamic monitoring.

  • Catheters are placed in the femoral artery and vein for blood pressure measurement and drug administration, respectively.

  • A Swan-Ganz catheter is advanced into the pulmonary artery to measure pulmonary artery pressure, pulmonary capillary wedge pressure, and cardiac output (by thermodilution).

  • Baseline hemodynamic parameters are recorded.

  • This compound is administered as an intravenous infusion at varying doses (e.g., 10-40 µg/kg/min).[12]

  • Hemodynamic parameters are continuously monitored and recorded at specific time points during and after the infusion.

In Vivo Assessment of Atherosclerotic Plaque Stability

Objective: To determine the effect of long-term this compound treatment on the composition and stability of atherosclerotic plaques in a mouse model.

Protocol:

  • LDL-receptor deficient (LDL-R -/-) mice are fed a high-fat diet for an extended period (e.g., 14 weeks) to induce atherosclerosis.[4]

  • After an initial period of plaque development (e.g., 6 weeks), mice are randomized to receive either this compound (e.g., 10 mg/kg/day in drinking water) or a placebo.[4]

  • At the end of the treatment period, the mice are euthanized, and the aortas are harvested.

  • The aortic root is sectioned and stained with histological stains (e.g., Masson's trichrome for fibrous tissue, Oil Red O for lipids) to visualize plaque components.

  • Immunohistochemistry is performed to detect markers of inflammation (e.g., CD68 for macrophages), apoptosis (e.g., cleaved caspase-3), and smooth muscle cells (e.g., α-actin).

  • Quantitative image analysis is used to measure the area of different plaque components, such as the fibrous cap thickness, necrotic core size, and cellular content.[4][13]

Signaling Pathways and Experimental Workflows

// Connections between pathways Hyperpolarization -> Vasodilation; } dot Caption: Dual signaling pathways of this compound.

Experimental_Workflow_Plaque_Stability start LDL-R -/- Mice on High-Fat Diet treatment Randomization: - this compound (10 mg/kg/day) - Control start->treatment euthanasia Euthanasia & Aorta Harvest treatment->euthanasia histology Histological Staining (Masson's Trichrome, Oil Red O) euthanasia->histology ihc Immunohistochemistry (CD68, Cleaved Caspase-3, α-actin) euthanasia->ihc analysis Quantitative Image Analysis histology->analysis ihc->analysis results Plaque Composition & Stability Assessment analysis->results

References

Benchmarking Nicorandil's performance against novel cardioprotective agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cardioprotective performance of Nicorandil against a selection of novel anti-anginal and cardioprotective agents: Ranolazine, Ivabradine, Trimetazidine, and Perhexiline. The information presented is collated from a range of preclinical and clinical studies to support research and development in cardiovascular therapeutics.

Executive Summary

This compound, a compound with a dual mechanism of action involving nitrate-like effects and ATP-sensitive potassium (K-ATP) channel opening, has long been a therapeutic option for angina. This guide benchmarks its performance against newer agents with distinct mechanisms, including the late sodium current inhibitor Ranolazine, the I-f current inhibitor Ivabradine, and metabolic modulators Trimetazidine and Perhexiline. The following sections detail their mechanisms of action, comparative efficacy from experimental and clinical studies, and the methodologies used in these assessments.

Mechanisms of Cardioprotection

The cardioprotective effects of these agents are achieved through diverse molecular pathways, which are visualized below.

This compound Signaling Pathway

This compound Signaling Pathway This compound This compound NO_Donor Nitrate-like effect (NO Donor) This compound->NO_Donor KATP_Opener K-ATP Channel Opener This compound->KATP_Opener sGC Soluble Guanylyl Cyclase (sGC) NO_Donor->sGC Mito_KATP Mitochondrial K-ATP Channel Opening KATP_Opener->Mito_KATP Sarc_KATP Sarcolemmal K-ATP Channel Opening KATP_Opener->Sarc_KATP cGMP Increased cGMP sGC->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Vasodilation Coronary and Peripheral Vasodilation PKG->Vasodilation Ischemic_Preconditioning Ischemic Preconditioning Mito_KATP->Ischemic_Preconditioning Preload_Afterload Reduced Preload and Afterload Vasodilation->Preload_Afterload Cardioprotection Cardioprotection Preload_Afterload->Cardioprotection Ischemic_Preconditioning->Cardioprotection

Caption: this compound's dual mechanism of action.

Novel Agent Signaling Pathways

Signaling Pathways of Novel Cardioprotective Agents cluster_Ranolazine Ranolazine cluster_Ivabradine Ivabradine cluster_Trimetazidine Trimetazidine cluster_Perhexiline Perhexiline Ranolazine Ranolazine Late_INa Late Sodium Current (Late I-Na) Ranolazine->Late_INa Inhibits Na_Overload Reduced Intracellular Na+ Overload Late_INa->Na_Overload Ca_Overload Reduced Intracellular Ca2+ Overload Na_Overload->Ca_Overload Diastolic_Tension Reduced Diastolic Wall Tension Ca_Overload->Diastolic_Tension Ivabradine Ivabradine If_Current Funny Current (I-f) in SA Node Ivabradine->If_Current Inhibits Heart_Rate Reduced Heart Rate If_Current->Heart_Rate Diastolic_Time Increased Diastolic Perfusion Time Heart_Rate->Diastolic_Time Oxygen_Demand Reduced Myocardial Oxygen Demand Heart_Rate->Oxygen_Demand Trimetazidine Trimetazidine beta_Oxidation Fatty Acid β-oxidation Trimetazidine->beta_Oxidation Inhibits Glucose_Oxidation Increased Glucose Oxidation beta_Oxidation->Glucose_Oxidation ATP_Production More Efficient ATP Production Glucose_Oxidation->ATP_Production Perhexiline Perhexiline CPT1 Carnitine Palmitoyltransferase-1 (CPT-1) Perhexiline->CPT1 Inhibits FA_Metabolism Shift from Fatty Acid to Glucose Metabolism CPT1->FA_Metabolism Metabolic_Efficiency Improved Myocardial Metabolic Efficiency FA_Metabolism->Metabolic_Efficiency

Caption: Mechanisms of Ranolazine, Ivabradine, Trimetazidine, and Perhexiline.

Comparative Performance Data

The following tables summarize quantitative data from preclinical and clinical studies, comparing the efficacy of this compound with the selected novel agents.

Table 1: Preclinical Data in Ischemia-Reperfusion Models
AgentAnimal ModelKey FindingQuantitative ResultCitation
This compound RabbitReduced infarct size~50% reduction[1]
Ranolazine RatReduced diastolic Ca2+ accumulationSignificant reduction vs. control[2]
Ivabradine RabbitImproved developed pressure post-reperfusion39 ± 3 mmHg vs. 18 ± 3 mmHg in control[3]
Trimetazidine RatImproved T-wave voltage and CPK-MB fractionSignificant improvement vs. isoprenaline-induced AMI[4]
Perhexiline -Limited direct comparative preclinical data found-
Table 2: Clinical Trial Efficacy Data
AgentStudy PopulationPrimary EndpointKey ResultCitation
This compound Patients with stable anginaMajor Adverse Cardiovascular Events (MACE)Reduced incidence of MACE (RR: 0.76)[5]
Ranolazine Patients with stable anginaSeattle Angina Questionnaire (SAQ7) scoreSignificant increase in SAQ7 score from baseline[6]
Ivabradine Patients with stable anginaTime to 1-mm ST-segment depressionIncreased by 32.0-44.1 seconds vs. 9.0 seconds with placebo[7]
Trimetazidine Patients undergoing PCILeft Ventricular Ejection Fraction (LVEF)Significant improvement in LVEF (WMD: 3.11)[8][9][10]
Perhexiline Patients with chronic heart failureNot specifiedSymptomatic improvements[11]
Table 3: Head-to-Head Clinical Comparison
ComparisonStudy PopulationKey FindingQuantitative ResultCitation
This compound vs. Ranolazine Patients with ischemic heart diseaseAnti-anginal efficacy (SAQ7 score)No significant difference between groups in SAQ7 score improvement.[6][12]
This compound vs. Trimetazidine Patients with coronary heart diseaseMACE at 3-year follow-upCombination therapy showed lower MACE rate compared to trimetazidine alone. This compound alone showed a significantly lower rate of stroke compared to trimetazidine.[13][14]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments in cardioprotection research.

Ischemia-Reperfusion Injury Model in Rodents

This protocol describes the induction of myocardial infarction in a rat model to study the effects of cardioprotective agents on infarct size.

Ischemia-Reperfusion Animal Model Workflow Start Start Anesthesia Anesthetize Rodent (e.g., Isoflurane) Start->Anesthesia Ventilation Intubate and Mechanically Ventilate Anesthesia->Ventilation Thoracotomy Perform Thoracotomy Ventilation->Thoracotomy LAD_Ligation Ligate Left Anterior Descending (LAD) Artery Thoracotomy->LAD_Ligation Ischemia Induce Ischemia (e.g., 30-45 min) LAD_Ligation->Ischemia Drug_Admin Administer Test Agent or Vehicle (before or during ischemia/reperfusion) Ischemia->Drug_Admin Reperfusion Remove Ligature to Allow Reperfusion (e.g., 24 hours) Drug_Admin->Reperfusion Heart_Excision Excise Heart Reperfusion->Heart_Excision Staining Stain with Evans Blue and TTC Heart_Excision->Staining Infarct_Measurement Measure Area at Risk and Infarct Size Staining->Infarct_Measurement End End Infarct_Measurement->End

Caption: Workflow for an in vivo ischemia-reperfusion model.

Detailed Steps:

  • Animal Preparation: Anesthetize the animal (e.g., rat or mouse) and initiate mechanical ventilation.

  • Surgical Procedure: Perform a thoracotomy to expose the heart. Ligate the left anterior descending (LAD) coronary artery with a suture.

  • Ischemia and Reperfusion: Maintain the ligation for a defined period (e.g., 30-45 minutes) to induce ischemia. Remove the ligature to allow for reperfusion.[15]

  • Drug Administration: The cardioprotective agent or vehicle is administered at a specified time point (e.g., before ischemia, during ischemia, or at the onset of reperfusion).

  • Infarct Size Assessment: After a reperfusion period (e.g., 24 hours), the heart is excised. The area at risk is determined by perfusing the coronary arteries with a dye such as Evans blue, and the infarcted tissue is visualized using 2,3,5-triphenyltetrazolium chloride (TTC) staining.[1] The infarct size is then quantified as a percentage of the area at risk.[1][15]

Echocardiography for Cardiac Function Assessment in Mice

Echocardiography is a non-invasive technique to assess cardiac function in animal models of myocardial infarction.

Protocol:

  • Anesthesia: Lightly anesthetize the mouse (e.g., with isoflurane) to minimize heart rate variability.

  • Imaging: Place the mouse on a heated platform to maintain body temperature. Use a high-frequency ultrasound system with a linear array transducer.[16][17]

  • Image Acquisition: Obtain standard two-dimensional views, including the parasternal long-axis and short-axis views. M-mode images are also acquired to measure wall thickness and chamber dimensions.[16][17]

  • Functional Analysis: Left ventricular ejection fraction (LVEF), fractional shortening, and other functional parameters are calculated from the acquired images. Infarct size can be estimated by measuring the akinetic or dyskinetic portion of the left ventricular wall.[16][18]

Western Blot for Protein Phosphorylation

This method is used to detect and quantify the phosphorylation state of specific proteins in signaling pathways, such as Akt.

Protocol:

  • Tissue Lysis: Homogenize heart tissue samples in a lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-Akt Ser473).

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Detect the signal using a chemiluminescent substrate and an imaging system.

  • Normalization: Strip the membrane and re-probe with an antibody for the total form of the target protein to normalize for protein loading.[8][9][19][20][21]

Malondialdehyde (MDA) Assay for Oxidative Stress

The MDA assay is a common method to measure lipid peroxidation as an indicator of oxidative stress.

Protocol:

  • Sample Preparation: Homogenize heart tissue in a suitable buffer on ice. Centrifuge the homogenate and collect the supernatant.

  • Reaction: Add a solution containing thiobarbituric acid (TBA) to the sample. Heat the mixture to allow the reaction between MDA and TBA to form a colored product.

  • Measurement: Measure the absorbance of the resulting solution at a specific wavelength (typically 532 nm) using a spectrophotometer.

  • Quantification: Calculate the MDA concentration in the sample by comparing its absorbance to a standard curve generated with known concentrations of MDA.[10][11][22][23]

Conclusion

This guide provides a comparative overview of this compound and several novel cardioprotective agents. While this compound remains a valuable therapeutic option, newer agents with distinct mechanisms of action offer promising alternatives and adjuncts in the management of ischemic heart disease. The provided data and protocols are intended to facilitate further research and development in this critical area of cardiovascular medicine. Direct head-to-head preclinical and clinical studies are warranted to further delineate the comparative efficacy and safety of these agents.

References

Unveiling Nicorandil's Cardioprotective Signature: A Comparative Guide to Biomarker Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of biomarkers for assessing the therapeutic effects of Nicorandil, a unique anti-anginal agent with a dual mechanism of action. We delve into the experimental data, present detailed protocols for biomarker validation, and visualize key pathways and workflows to facilitate a deeper understanding of this compound's cardioprotective and vasodilatory effects in comparison to other therapeutic alternatives.

This compound, a potassium channel activator and nitric oxide donor, has demonstrated significant benefits in the management of stable angina pectoris and other cardiovascular conditions.[1][2] Its therapeutic efficacy extends beyond simple vasodilation, encompassing anti-inflammatory, anti-apoptotic, and antioxidant properties.[3][4] Validating biomarkers that reflect these multifaceted effects is crucial for optimizing its clinical use and for the development of novel cardioprotective therapies.

Comparative Analysis of Biomarker Modulation

To provide a clear overview of this compound's therapeutic impact, the following tables summarize quantitative data on key biomarkers from comparative studies. These tables highlight the modulation of markers related to cardiac injury, inflammation, oxidative stress, and apoptosis, offering a side-by-side comparison with placebo or alternative anti-anginal therapies.

Table 1: Biomarkers of Myocardial Injury and Function

BiomarkerDrug/TreatmentPatient PopulationKey FindingsReference
cTnI (cardiac Troponin I) This compound vs. PlaceboPatients with ST-segment elevation myocardial infarction (STEMI) undergoing primary percutaneous coronary intervention (PCI)Intravenous this compound administered before PCI significantly reduced the infarct size as measured by cardiac magnetic resonance imaging.[5]
CK-MB (Creatine Kinase-MB) This compound vs. ControlPatients with stable angina undergoing elective PCIThis compound administration before PCI led to a significant reduction in post-procedural CK-MB levels, indicating less myocardial injury.[6]
BNP (Brain Natriuretic Peptide) This compound + Clopidogrel vs. This compound alonePatients with coronary heart diseaseThe combination therapy resulted in a significantly greater reduction in BNP and NT-proBNP levels compared to this compound monotherapy.[7][7]
LVEF (Left Ventricular Ejection Fraction) This compound vs. PlaceboPatients with STEMI undergoing primary PCILVEF was significantly higher in the this compound group at both 5-7 days and 6 months post-reperfusion.[5][5]

Table 2: Biomarkers of Inflammation and Oxidative Stress

BiomarkerDrug/TreatmentPatient PopulationKey FindingsReference
hs-CRP (high-sensitivity C-Reactive Protein) This compound + Trimetazidine vs. Trimetazidine alonePatients with acute myocardial infarction after PCIThe combination therapy led to a more significant downregulation of hs-CRP expression compared to Trimetazidine alone.[8][8]
IL-1β, TNF-α, IL-6 This compound vs. Myocardial Infarction (MI) modelRats with MIThis compound treatment significantly reduced the expression of IL-1β, TNF-α, and IL-6 in myocardial tissue.[3][3]
MPO (Myeloperoxidase) This compound vs. ControlPatients with stable angina undergoing elective PCIPlasma levels of MPO were significantly decreased in the this compound group compared to the control group after PCI.[6]
MDA (Malondialdehyde) This compound vs. ControlPatients with stable angina undergoing elective PCIThis compound administration significantly reduced plasma MDA levels post-PCI.[6]
SOD (Superoxide Dismutase), GSH-Px (Glutathione Peroxidase) This compound vs. MI modelRats with MIThis compound increased the levels of SOD and GSH-Px in myocardial tissue, indicating enhanced antioxidant activity.[3][3]

Table 3: Biomarkers of Apoptosis

BiomarkerDrug/TreatmentPatient Population/ModelKey FindingsReference
Cleaved Caspase-3 This compound vs. ControlLDL-R -/- mice on a high-fat dietThis compound treatment significantly decreased the content of cleaved caspase-3 in atherosclerotic lesions.[9][9]
Apoptotic Nuclei (TUNEL assay) This compound vs. ControlLDL-R -/- mice on a high-fat dietA lower number of apoptotic nuclei were observed in the atherosclerotic plaques of this compound-treated animals.[9][9]
Annexin V / 7-AAD Staining This compound PretreatmentH2O2 challenged endothelial cellsPretreatment with this compound significantly reduced the percentage of late apoptotic/necrotic cells.[9][9]

Experimental Protocols

Detailed and standardized experimental protocols are paramount for the reliable validation of biomarkers. Below are methodologies for key assays cited in the comparative data tables.

High-Sensitivity C-Reactive Protein (hs-CRP) ELISA

This protocol outlines the quantitative determination of hs-CRP in human serum using a sandwich enzyme-linked immunosorbent assay (ELISA).

  • Sample Preparation: Collect blood samples and separate the serum. Samples can be stored at 2-8°C for up to 5 days or frozen at -20°C for longer storage. Before the assay, dilute serum samples 1:100 with the provided sample diluent.[10]

  • Assay Procedure:

    • Add 10 µL of standards, diluted samples, and controls to the appropriate wells of the microplate pre-coated with anti-CRP monoclonal antibody.[11]

    • Add 100 µl of enzyme conjugate (anti-CRP antibody conjugated to horseradish peroxidase) to all wells.[10]

    • Incubate for 60 minutes at room temperature.[10]

    • Wash the wells three times with 300 µL of 1x wash buffer per well.[10]

    • Add 100 µL of TMB (3,3',5,5'-tetramethylbenzidine) substrate to each well and incubate for 15 minutes at room temperature in the dark.[10]

    • Stop the reaction by adding 50 µL of stop solution to each well.[10]

  • Data Analysis: Read the absorbance at 450 nm using a microplate reader. Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the hs-CRP concentration in the samples by interpolating their absorbance values on the standard curve.[10]

Western Blot for NF-κB Pathway Proteins

This protocol describes the detection of key proteins in the NF-κB signaling pathway, such as p65 and IκBα, in cell lysates.

  • Protein Extraction: Lyse cells in a buffer containing protease and phosphatase inhibitors to obtain total protein extracts. For studying protein translocation, cytoplasmic and nuclear fractions can be separated.[3][9]

  • Protein Quantification: Determine the protein concentration of each sample using a standard method like the BCA assay.[3]

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[9]

    • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-p65 or anti-IκBα) overnight at 4°C.[9]

    • Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[9]

    • Wash the membrane again three times with TBST.

  • Signal Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system. The band intensity can be quantified using densitometry software.[9]

Flow Cytometry for Apoptosis (Annexin V and 7-AAD Staining)

This protocol allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Preparation: Harvest cells and wash them with cold phosphate-buffered saline (PBS).

  • Staining:

    • Resuspend the cells in 1X Annexin-binding buffer.

    • Add fluorochrome-conjugated Annexin V and 7-aminoactinomycin D (7-AAD) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the stained cells by flow cytometry.

    • Live cells: Annexin V-negative and 7-AAD-negative.

    • Early apoptotic cells: Annexin V-positive and 7-AAD-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and 7-AAD-positive.

Visualizing the Mechanisms and Workflows

To further elucidate the complex processes involved, the following diagrams, created using the DOT language for Graphviz, illustrate this compound's signaling pathways and a typical biomarker validation workflow.

Nicorandil_Signaling_Pathway This compound This compound KATP_channel ATP-sensitive K+ (KATP) Channel This compound->KATP_channel Opens NO_Donation Nitric Oxide (NO) Donation This compound->NO_Donation Acts as PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Activates TLR4_NFkB TLR4/MyD88/NF-κB Pathway Inhibition This compound->TLR4_NFkB Inhibits Hyperpolarization Hyperpolarization KATP_channel->Hyperpolarization Leads to sGC Soluble Guanylate Cyclase (sGC) NO_Donation->sGC Activates Vasodilation Vasodilation Hyperpolarization->Vasodilation cGMP cGMP sGC->cGMP Increases Cardioprotection Cardioprotection Vasodilation->Cardioprotection Anti_Apoptosis Anti-Apoptosis PI3K_Akt->Anti_Apoptosis eNOS eNOS PI3K_Akt->eNOS Activates Anti_Apoptosis->Cardioprotection cGMP->Vasodilation Anti_inflammatory Anti-inflammatory Effects Anti_inflammatory->Cardioprotection TLR4_NFkB->Anti_inflammatory eNOS->NO_Donation

Caption: this compound's dual signaling pathway leading to vasodilation and cardioprotection.

Biomarker_Validation_Workflow Discovery Biomarker Discovery (e.g., -omics data) Candidate Candidate Biomarker Selection Discovery->Candidate Assay Assay Development & Optimization Candidate->Assay Analytical Analytical Validation Clinical Clinical Validation Analytical->Clinical Successful Performance Performance Characteristics (Sensitivity, Specificity, etc.) Analytical->Performance Clinical_Study Prospective/Retrospective Clinical Studies Clinical->Clinical_Study Qualification Biomarker Qualification (Regulatory Submission) Clinical->Qualification Successful Assay->Analytical Correlation Correlation with Clinical Endpoints Clinical_Study->Correlation

Caption: A generalized workflow for the discovery and validation of clinical biomarkers.

Conclusion

The validation of sensitive and specific biomarkers is essential for understanding the full therapeutic potential of this compound and for guiding its clinical application. This guide provides a framework for comparing this compound's effects with other anti-anginal agents through the lens of biomarker modulation. The presented data and protocols offer a valuable resource for researchers dedicated to advancing cardiovascular medicine and developing more effective treatments for ischemic heart disease. The visualized signaling pathways and workflows further aid in conceptualizing the intricate mechanisms of action and the process of biomarker validation.

References

Replicating Pivotal Clinical Trial Findings for Nicorandil in New Populations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pivotal Impact Of Nicorandil in Angina (IONA) trial with key studies conducted in Asian populations, examining the replication of its findings and offering insights into the drug's performance in diverse ethnic groups.

Executive Summary

This compound, a dual-action anti-anginal agent with both nitric oxide-donating and ATP-sensitive potassium (K-ATP) channel-activating properties, has demonstrated significant cardioprotective effects. The landmark IONA trial established its efficacy in reducing major coronary events in a predominantly Caucasian population with stable angina. This guide delves into subsequent research in Asian populations, specifically in China and Japan, to assess the reproducibility of these pivotal findings. The data presented here is intended to inform further research and drug development efforts by providing a comparative analysis of study designs, patient populations, and clinical outcomes.

Comparative Analysis of Clinical Trial Data

The following tables summarize the key quantitative data from the pivotal IONA trial and selected studies in Asian populations.

Table 1: Comparison of Study Designs and Patient Demographics

FeatureIONA (Pivotal Trial)Yin et al. (China)JCAD (Japan)GREAT (China)
Study Design Randomized, Double-Blind, Placebo-ControlledRandomized, Double-Blind, Active-ControlledProspective, Observational, Propensity Score-MatchedProspective, Multicenter, Cohort
Population 5,126 patients with stable angina (UK)232 patients with stable angina13,812 registered, 2,558 matched pairs with coronary artery disease1,556 patients with angina pectoris
Mean Age (years) 67Not Specified~65Not Specified
Sex (Male %) 76%Not SpecifiedNot SpecifiedNot Specified
Key Inclusion Criteria Stable angina with additional risk factorsStable angina pectorisAngiographically confirmed coronary artery diseaseCoronary artery disease with angina pectoris
Comparator PlaceboIsosorbide Mononitrate (ISMN)No this compound treatmentNo this compound treatment

Table 2: Comparison of Clinical Endpoints and Outcomes

EndpointIONA (Pivotal Trial)Yin et al. (China)JCAD (Japan)GREAT (China)
Primary Endpoint Composite of CHD death, non-fatal MI, or unplanned hospital admission for cardiac chest painChange in exercise tolerance test parametersAll-cause mortalityChange in Seattle Angina Questionnaire summary score (SAQ-SS)
Key Findings Significant reduction in the primary endpoint (HR 0.83, p=0.014)[1][2][3]Significant improvement in time to 1mm ST-segment depression; significant reduction in anginal attacks and NTG consumption[4]Significant reduction in all-cause mortality (HR 0.65, p=0.0008)[5][6]Significant improvement in SAQ-SS at 12 months (p=0.003)[7][8]
Secondary Endpoints CHD death or non-fatal MI (not statistically significant)[1][3]Total exercise time, time to onset of chest painCardiac death, fatal MI, heart failureSAQ physical limitation and quality of life domains
Key Findings Reduction in acute coronary syndromes (p=0.028) and all cardiovascular events (p=0.027)[1]Both drugs improved secondary endpoints, no significant difference between groups[4]Significant reductions in cardiac death (56%), fatal MI (56%), and congestive heart failure (33%)[6]Significant improvements in SAQ physical limitation and quality of life domains[7][8]

Detailed Experimental Protocols

IONA (Impact Of this compound in Angina) Trial
  • Objective : To determine if this compound reduces the incidence of cardiovascular events in patients with stable angina and additional risk factors[9].

  • Methodology :

    • Design : A randomized, double-blind, placebo-controlled trial conducted in 226 UK centers[3][9].

    • Patient Population : 5,126 patients with stable angina and a history of myocardial infarction, coronary bypass surgery, angiographically confirmed coronary heart disease (CHD), or a positive exercise test. Patients with CHD or a positive exercise test required additional risk factors[3]. Patients receiving sulfonylureas were excluded.

    • Intervention : Patients were randomized to receive either this compound (20 mg twice daily) or a matching placebo, in addition to their standard anti-anginal therapy[2][3].

    • Endpoints :

      • Primary : A composite of CHD death, non-fatal myocardial infarction (MI), or unplanned hospital admission for cardiac chest pain[3][9].

      • Secondary : A composite of CHD death or non-fatal MI[3][9].

  • Follow-up : Mean follow-up was 1.6 years[1][2].

Yin et al. (2007) Trial in a Chinese Population
  • Objective : To evaluate the efficacy and safety of oral this compound in Chinese patients with stable angina pectoris[4].

  • Methodology :

    • Design : A double-blind, multicenter, active-controlled, randomized clinical trial[4].

    • Patient Population : 232 patients with stable angina pectoris[4].

    • Intervention : After a 2-week washout period, patients were randomized to receive either this compound (5 mg three times daily) or isosorbide mononitrate (ISMN; 20 mg twice daily) for 2 weeks[4].

    • Endpoints :

      • Primary : Exercise capacity measured by an exercise tolerance test (time to 1 mm ST-segment depression)[4].

      • Secondary : Number of weekly anginal attacks, nitroglycerin (NTG) consumption, total exercise time, and time to onset of chest pain[4].

Japanese Coronary Artery Disease (JCAD) Study
  • Objective : To examine the effect of this compound on the prognosis of patients with coronary artery disease in a large cohort[6].

  • Methodology :

    • Design : A multicenter, prospective, observational study. A propensity score-matching analysis was used to compare patients treated with this compound to those who were not[6][10].

    • Patient Population : From a registry of 13,812 patients with angiographically confirmed coronary artery disease, 2,558 matched pairs of patients (this compound vs. control) were analyzed[6].

    • Intervention : Patients in the this compound group received the drug as part of their standard care. The control group consisted of patients not receiving this compound.

    • Endpoints :

      • Primary : Death from all causes[6][10].

      • Secondary : Cardiac death, fatal myocardial infarction, cerebral or vascular death, and congestive heart failure[6].

  • Follow-up : The mean follow-up period was 2.7 years[6][10].

GREAT (this compound Use and Health Status Outcomes in Patients with Angina Pectoris) Study
  • Objective : To assess the effects of this compound on health status outcomes in patients with angina pectoris[7][8].

  • Methodology :

    • Design : A multicenter, prospective, cohort study conducted in nine hospitals in China. Propensity score matching was used to reduce bias[7][8].

    • Patient Population : 1,556 adult patients with coronary artery disease and angina pectoris. After matching, 450 pairs of patients were analyzed[7][8].

    • Intervention : Patients were classified into a this compound group and a control group (not using this compound) based on their prescribed treatment[7][8].

    • Endpoints :

      • Primary : Change in the Seattle Angina Questionnaire summary score (SAQ-SS) from baseline to 12 months[7][8].

      • Secondary : Changes in SAQ-SS at 3, 6, and 9 months, and changes in other SAQ domains (physical limitation, quality of life)[7][8].

Signaling Pathways and Experimental Workflows

This compound's Dual Mechanism of Action

This compound exerts its therapeutic effects through two primary signaling pathways, leading to vasodilation and cardioprotection.

Nicorandil_Mechanism cluster_0 Nitrate Pathway cluster_1 K-ATP Channel Pathway cluster_2 Cardioprotective Effects Nicorandil_Nitrate This compound (Nitrate Moiety) GC Guanylate Cyclase (sGC) Nicorandil_Nitrate->GC Activates cGMP cGMP GC->cGMP Converts GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation_Veno Venous Smooth Muscle Relaxation PKG->Relaxation_Veno Phosphorylates Myosin Light Chain Phosphatase Preload_Reduction Decreased Preload Relaxation_Veno->Preload_Reduction Anti_Anginal_Effect Anti-Anginal Effect & Cardioprotection Preload_Reduction->Anti_Anginal_Effect Nicorandil_KATP This compound KATP_Channel ATP-Sensitive K+ Channel Nicorandil_KATP->KATP_Channel Opens Mito_KATP Mitochondrial K-ATP Channel Nicorandil_KATP->Mito_KATP Opens K_Efflux K+ Efflux KATP_Channel->K_Efflux Hyperpolarization Hyperpolarization K_Efflux->Hyperpolarization Ca_Channel Voltage-Gated Ca2+ Channels Hyperpolarization->Ca_Channel Inhibits Ca_Influx Decreased Ca2+ Influx Ca_Channel->Ca_Influx Relaxation_Arterial Arterial Smooth Muscle Relaxation Ca_Influx->Relaxation_Arterial Afterload_Reduction Decreased Afterload Relaxation_Arterial->Afterload_Reduction Afterload_Reduction->Anti_Anginal_Effect Ischemic_Precon Ischemic Preconditioning Mimicry Mito_KATP->Ischemic_Precon Ischemic_Precon->Anti_Anginal_Effect Clinical_Trial_Workflow cluster_screening Patient Recruitment cluster_randomization Study Execution cluster_analysis Data Analysis & Outcomes Patient_Pool Pool of Potential Angina Patients Inclusion_Exclusion Inclusion/Exclusion Criteria Assessment Patient_Pool->Inclusion_Exclusion Informed_Consent Informed Consent Inclusion_Exclusion->Informed_Consent Randomization Randomization Informed_Consent->Randomization Treatment_Arm This compound Group Randomization->Treatment_Arm Control_Arm Control Group (Placebo or Active Comparator) Randomization->Control_Arm Follow_Up Follow-up Period Treatment_Arm->Follow_Up Control_Arm->Follow_Up Data_Collection Data Collection (Endpoints, Adverse Events) Follow_Up->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results & Conclusion Statistical_Analysis->Results

References

Safety Operating Guide

Proper Disposal of Nicorandil: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of Nicorandil in a laboratory or research setting. The following procedures are designed to ensure the safety of personnel and compliance with environmental regulations.

Pre-Disposal Safety and Handling

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate care. Adherence to safety protocols minimizes risks of exposure and accidental release.

Personal Protective Equipment (PPE):

  • Gloves: Wear suitable chemical-resistant gloves.[1]

  • Eye Protection: Use safety glasses with side shields or chemical safety goggles.[2][3]

  • Lab Coat: A lab coat or other protective clothing should be worn to avoid skin contact.[2]

  • Respiratory Protection: If there is a risk of dust formation, use a NIOSH-approved respirator with a particle filter.[4]

Handling Guidelines:

  • Ventilation: Handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust.[1][4]

  • Avoid Dust: Take care to avoid the formation of dust and aerosols during handling.[1][4][5]

  • Ignition Sources: Keep this compound away from open flames, hot surfaces, and other sources of ignition.[4]

  • Hygiene: Wash hands thoroughly with soap and water after handling the substance.[1][4] Do not eat, drink, or smoke in areas where this compound is handled.[1]

This compound Waste Disposal Procedures

All waste containing this compound must be managed in accordance with local, state, and federal regulations.[5] Never dispose of this compound by flushing it down the drain or mixing it with general household garbage.[4][6]

Step 1: Waste Collection and Segregation

  • Collect all this compound waste, including unused product, contaminated materials (e.g., gloves, wipes), and empty containers.

  • Place the waste into a clean, dry, sealable, and clearly labeled container.[5] The container should be appropriate for hazardous chemical waste.

Step 2: Disposal Options The preferred method of disposal is through a licensed hazardous waste management company.

  • Professional Disposal Service: Contact your institution's Environmental Health and Safety (EHS) office or a certified waste disposal contractor to arrange for the collection and incineration of this compound waste at an approved facility.[5]

  • Manufacturer Consultation: Consult the manufacturer for potential recycling or take-back options.[5]

Step 3: Managing Spills In the event of a small spill, follow these procedures for containment and cleanup:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.[4]

  • Control Dust: Use dry cleanup methods to avoid generating dust.[5] Do not use high-pressure water streams to clean the spill.[2]

  • Collect Spilled Material: Carefully sweep or vacuum the spilled solid material.[5] Use spark-proof tools and explosion-proof equipment if necessary.[1]

  • Containerize Waste: Place the collected material into a suitable, closed, and labeled container for disposal.[1][2]

  • Decontaminate: Clean the affected area thoroughly to ensure no residue remains.[4]

  • Dispose of Cleanup Materials: Treat all materials used for cleanup (e.g., wipes, PPE) as hazardous waste and place them in the designated waste container.

Disposal Considerations Summary

ConsiderationGuidelineCitation
Regulatory Compliance All waste must be handled in accordance with local, state, and federal regulations.[5]
Disposal Method The recommended method is incineration at an approved and licensed facility.[5]
Environmental Protection Do not allow the product to enter drains, sewers, or water courses.[4][6]
Containerization Use clean, dry, sealable, and clearly labeled containers for waste.[5]
Spill Management Use dry cleanup methods to avoid dust generation.[5]
Incompatible Materials Store away from incompatible materials. Consult the Safety Data Sheet (SDS) for specifics.[5]

No specific experimental protocols for the disposal of this compound were cited in the reviewed safety documents. The procedures outlined are based on general best practices for chemical waste management.

Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Nicorandil_Disposal_Workflow start Start: this compound Waste Generated assess Assess Waste Type (Unused Product, Contaminated PPE, Spill Residue) start->assess spill_check Is it a Spill? assess->spill_check collect Step 1: Collect & Segregate Waste in Labeled, Sealed Container check_regs Step 2: Consult Institutional & Local Regulations collect->check_regs prof_disposal Option A: Professional Disposal (Preferred Method) check_regs->prof_disposal contact_ehs Contact EHS or Licensed Waste Contractor prof_disposal->contact_ehs incinerate Arrange for Pickup and Incineration at Approved Facility contact_ehs->incinerate end End: Waste Disposed Safely incinerate->end spill_check->collect No spill_proc Follow Spill Cleanup Protocol spill_check->spill_proc Yes spill_proc->collect

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistics for Handling Nicorandil

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential procedural guidance for the safe management of Nicorandil in a laboratory setting.

This compound is classified as harmful if swallowed and can cause serious eye damage.[1][2][3] Some safety data sheets also indicate it can cause skin irritation.[2] Adherence to the following personal protective equipment (PPE) and handling protocols is critical to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment when handling this compound. It is essential to use PPE to create a barrier between the handler and the chemical.[4]

PPE CategoryItemSpecificationRationale
Eye/Face Protection Safety Glasses with side shields or GogglesMust be worn at all times.[2]To prevent contact with eyes, as this compound can cause serious eye damage.[1][2][3][5]
Face ShieldRecommended when there is a risk of splashing.Provides a higher level of protection for the entire face.
Hand Protection GlovesImpervious gloves (e.g., Nitrile).[2]To prevent skin contact. It is advised to wash hands thoroughly after handling.[2][3][5]
Body Protection Protective ClothingLong-sleeved lab coat.[2]To protect skin and personal clothing from contamination.[2]
Respiratory Protection Dust Respirator (e.g., N95)Use when there is a risk of generating dust.[6]To prevent inhalation of airborne particles.

Handling and Storage Protocols

Proper handling and storage are crucial to maintain the integrity of this compound and the safety of the laboratory environment.

AspectProtocol
General Handling Handle in accordance with good industrial hygiene and safety practices.[2] Avoid contact with skin, eyes, or clothing.[2] Do not eat, drink, or smoke in the handling area.[2] Ensure adequate ventilation.[7]
Storage Keep containers tightly closed in a dry, cool, and well-ventilated place.[2] Store away from incompatible materials, such as oxidizing agents.[6]
Spill Management For minor spills, place the material in a clean, dry, sealable, and labeled container for disposal.[6] For major spills, evacuate the area, move upwind, and alert emergency responders.[6] Prevent spillage from entering drains, sewers, or water courses.[6]

First Aid Measures

In case of accidental exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Procedure
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2][3][5] Immediately call a poison center or doctor.[2]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower.[3][5]
Ingestion Rinse mouth. Do NOT induce vomiting.[3] Call a physician.[3]
Inhalation Remove to fresh air. Get medical attention if symptoms occur.[2][3]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

Waste TypeDisposal Method
Unused this compound Must not be disposed of together with household garbage.[1] Do not allow the product to reach the sewage system.[1] Disposal must be made according to official local, state, and federal regulations.[6]
Contaminated Containers Recycle where possible, or dispose of in an authorized landfill.[6]

Workflow for Safe Handling of this compound

The following diagram illustrates the standard operating procedure for handling this compound, from preparation to disposal, ensuring safety at each step.

Nicorandil_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures A Review Safety Data Sheet (SDS) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Well-Ventilated Work Area B->C D Weigh/Measure this compound C->D Proceed to handling E Perform Experimental Procedure D->E F Decontaminate Work Surfaces E->F Procedure complete J Spill Occurs E->J If spill K Exposure Occurs E->K If exposure G Dispose of Waste in Labeled Container F->G H Remove and Dispose of PPE G->H I Wash Hands Thoroughly H->I L Follow Spill Management Protocol J->L M Administer First Aid K->M

Caption: Workflow for the safe handling of this compound in a laboratory setting.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nicorandil
Reactant of Route 2
Reactant of Route 2
Nicorandil

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。